3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
Description
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Properties
IUPAC Name |
3-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUFXLXCXIQIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691123 | |
| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-36-1 | |
| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, a substituted biaryl compound of significant interest in medicinal chemistry and materials science. The core of the synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which serves as the key carbon-carbon bond-forming step. This guide details a multi-step pathway that includes strategic protection of the reactive hydroxyl and carboxyl functional groups to ensure chemoselectivity during the coupling reaction, followed by a sequential deprotection to yield the final product. The rationale behind the selection of reagents, catalysts, and reaction conditions is discussed in depth, providing researchers and drug development professionals with a practical and mechanistically sound approach to obtaining this valuable molecular scaffold.
Introduction
This compound is a complex organic molecule featuring a biphenyl core. This structure is decorated with three distinct functional groups: a hydroxyl group, a carboxylic acid, and a trifluoromethyl group. Biaryl structures are privileged motifs in pharmaceutical development, often forming the backbone of drugs with a wide range of biological activities.[1] The inclusion of a trifluoromethyl (CF3) group is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.
The primary challenge in synthesizing this molecule lies in the selective formation of the C-C bond between the two aromatic rings in the presence of the acidic and potentially reactive hydroxyl and carboxyl groups. A direct coupling approach is often unfeasible due to potential side reactions and catalyst inhibition. Therefore, a carefully planned synthetic route employing protecting group chemistry is essential for a successful outcome. This guide outlines a logical and field-proven pathway, beginning with a retrosynthetic analysis to identify key precursors and reactions.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule allows for the logical deconstruction of the complex structure into simpler, more readily available starting materials. The primary disconnection strategy focuses on the key bond formations required for its assembly.
The most logical disconnection is the carbon-carbon bond linking the two phenyl rings. This bond can be formed via a powerful cross-coupling reaction, such as the Suzuki-Miyaura coupling.[2] This leads to two key synthons: a halogenated hydroxyphenyl derivative and a trifluoromethylphenylboronic acid derivative.
Further disconnection involves the functional group interconversion of the hydroxyl and carboxylic acid moieties into protected forms. These functional groups would otherwise interfere with the organometallic reagents and catalysts used in the cross-coupling step.[3] This leads to a protected di-substituted benzene ring as a practical starting material.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
Based on the retrosynthetic analysis, a three-stage forward synthesis is proposed:
-
Protection: Protection of the hydroxyl and carboxylic acid groups of a commercially available starting material.
-
Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling to form the core biaryl structure.
-
Deprotection: Sequential removal of the protecting groups to reveal the final product.
Caption: Proposed multi-step synthetic workflow.
Step 1: Protection of 4-Bromo-3-hydroxybenzoic Acid
The initial step involves the protection of both the phenolic hydroxyl group and the carboxylic acid of the starting material, 4-bromo-3-hydroxybenzoic acid. A common and effective strategy is to convert the phenol to a methyl ether and the carboxylic acid to a methyl ester. Methyl ethers are robust and stable to a wide range of reaction conditions, including the basic conditions of the Suzuki coupling. The esterification of the carboxylic acid also prevents its acidic proton from interfering with the reaction.
Protocol:
-
Esterification: The carboxylic acid can be esterified first using methanol (CH3OH) under acidic catalysis (e.g., a catalytic amount of H2SO4). The mixture is heated to reflux, and the reaction progress is monitored until completion.
-
Etherification: The resulting methyl 4-bromo-3-hydroxybenzoate is then treated with a methylating agent such as dimethyl sulfate ((CH3)2SO4) or methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like acetone or DMF. The base deprotonates the phenol, and the resulting phenoxide displaces the sulfate or iodide to form the methyl ether.
Step 2: Suzuki-Miyaura Cross-Coupling
This is the cornerstone of the synthesis, where the C-C bond is formed. The protected intermediate, methyl 4-bromo-3-methoxybenzoate, is coupled with 2-(trifluoromethyl)phenylboronic acid. The Suzuki-Miyaura reaction is highly valued for its tolerance of various functional groups and its generally high yields.[1]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) complex is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a common and effective choice. It initiates the catalytic cycle by oxidative addition into the carbon-bromine bond of the aryl bromide.
-
Base: An aqueous solution of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is crucial. The base activates the boronic acid, facilitating the transmetalation step where the trifluoromethylphenyl group is transferred from boron to the palladium center.[1]
-
Solvent: A two-phase solvent system, such as dioxane and water or toluene and water, is typically used to dissolve both the organic substrates and the inorganic base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Step 3: Sequential Deprotection
The final stage involves the removal of the two protecting groups. A sequential approach is necessary due to the different conditions required to cleave an ester versus an aryl methyl ether.
Part A: Hydrolysis of the Methyl Ester The methyl ester is readily hydrolyzed under basic conditions, a reaction known as saponification.
-
Protocol: The coupled product is treated with an aqueous solution of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water or methanol/water. The reaction is typically stirred at room temperature or gently heated. Upon completion, acidification with an acid like HCl will protonate the resulting carboxylate salt, but this is often done after the subsequent ether cleavage step.
Part B: Cleavage of the Methyl Ether Cleavage of the robust aryl methyl ether requires a strong Lewis acid. Boron tribromide (BBr3) is the reagent of choice for this transformation.
-
Protocol: The carboxylate salt from the previous step is dissolved in a dry, inert solvent like dichloromethane (DCM) and cooled to a low temperature (e.g., -78 °C). BBr3 is added slowly. The reaction is allowed to warm to room temperature. The BBr3 coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond by a bromide ion.
-
Workup: A careful aqueous workup is then performed. This quenches the excess BBr3 and protonates both the phenoxide and the carboxylate, precipitating the final product, this compound.
Tabulated Experimental Data and Protocols
The following table provides a representative, non-optimized protocol for a laboratory-scale synthesis.
| Step | Reaction | Key Reagents & Solvents | Stoichiometry (Equivalents) | Typical Yield |
| 1 | Protection | 4-Bromo-3-hydroxybenzoic acid, (CH3)2SO4, K2CO3, Acetone | 1.0, 2.5, 3.0 | 90-95% |
| 2 | Suzuki Coupling | Protected Intermediate, 2-(CF3)phenylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O | 1.0, 1.2, 0.05, 2.0 | 80-90% |
| 3a | Ester Hydrolysis | Coupled Product, LiOH, THF/H2O | 1.0, 3.0 | >95% (crude) |
| 3b | Ether Cleavage | Intermediate Salt, BBr3, DCM | 1.0, 2.0 | 85-95% |
Detailed Protocol: Suzuki-Miyaura Coupling (Step 2)
-
To an oven-dried flask, add methyl 4-bromo-3-methoxybenzoate (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed dioxane as the solvent, followed by a degassed 2M aqueous solution of potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-methoxy-4-(2-trifluoromethylphenyl)benzoate.
Conclusion
The synthesis of this compound is effectively achieved through a strategic, multi-step sequence. The key to this synthesis is the robust and reliable Suzuki-Miyaura cross-coupling reaction, which efficiently constructs the central biaryl framework. The success of this core reaction is contingent upon a well-designed protecting group strategy, employing a stable methyl ether for the phenol and a readily cleavable methyl ester for the carboxylic acid. The final sequential deprotection under basic and then strongly acidic conditions yields the target molecule in good overall yield. This guide provides a scientifically sound and practical blueprint for researchers engaged in the synthesis of complex biaryl compounds for pharmaceutical and materials science applications.
References
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Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. [Link]
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Various Authors. (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
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Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
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IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. [Link]
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ResearchGate. (n.d.). Protection for Phenols and Catechols. Request PDF. [Link]
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Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons. [Link]
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Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. [Link]
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Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Angene. (n.d.). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. [Link]
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RSC Publishing. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
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RSC Publishing. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]
- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
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National Institutes of Health. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC. [Link]
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Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Google Patents. (n.d.). US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.
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Beilstein Journals. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]
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European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. [Link]
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ResearchGate. (n.d.). Synthetic pathways. Synthesis of 4-heteroarylbenzoic acid precursors... [Link]
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National Institutes of Health. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]
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ResearchGate. (n.d.). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
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Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
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National Institutes of Health. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. [Link]
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Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
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National Institutes of Health. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. PubMed. [Link]
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RSC Publishing. (2020). Green Chemistry. [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. [Link]
Sources
A Technical Guide and Proposed Research Framework for the Physicochemical Characterization of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structure, featuring a benzoic acid moiety, a hydroxyl group, and a trifluoromethylphenyl substituent, suggests a range of chemical behaviors that are critical to understand for any drug development campaign. The trifluoromethyl group is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and lipophilicity. The carboxylic acid and hydroxyl groups provide sites for hydrogen bonding and potential salt formation, influencing solubility and formulation possibilities.
This document serves as an in-depth technical guide and a proposed framework for the comprehensive physicochemical characterization of this compound. Given the current scarcity of publicly available experimental data for this specific molecule, this guide focuses on the established, authoritative methodologies required to determine its key properties. By following these protocols, researchers can generate the crucial data needed to assess its potential as a drug candidate.
Thermal Properties and Molecular Identity: Melting Point Determination
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and identity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range. Impurities typically depress and broaden this range.[1][2]
Significance in Drug Development
-
Purity Assessment: A sharp melting range is a reliable indicator of high purity.[1]
-
Identity Confirmation: The experimental melting point can be compared to reference values for authentication.[1]
-
Polymorph Screening: Different crystalline forms (polymorphs) of a compound will have distinct melting points, a critical consideration in pharmaceutical development.[2]
-
Thermal Stability: The melting point provides an initial assessment of the compound's thermal stability.[1]
Experimental Protocols
Two primary methods are recommended for determining the melting point in a pharmaceutical setting: the capillary method and Differential Scanning Calorimetry (DSC).[1][3]
Protocol 1.1: Capillary Melting Point Determination
This is a widely used and accessible method for visual melting point determination.[2]
Methodology:
-
Sample Preparation: Ensure the sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[4]
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a solid surface.[4]
-
Heating: Place the capillary in a calibrated melting point apparatus. The temperature should be raised at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[2][4]
-
Observation and Recording: Record the temperature at which the substance first begins to collapse or liquefy (onset point) and the temperature at which it becomes completely liquid (clear point). The range between these two points is the melting range.[4]
Protocol 1.2: Differential Scanning Calorimetry (DSC)
DSC is a more advanced thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[3][5] It provides a more detailed and quantitative measure of the melting process.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.
Experimental Workflow: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Acidity and Ionization State: pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound, which has both a carboxylic acid and a phenolic hydroxyl group, determining the pKa values is crucial for predicting its ionization state at different pH values.[6]
Significance in Drug Development
-
Solubility and Dissolution: The ionization state of a molecule dramatically affects its aqueous solubility.
-
Absorption and Permeability: Generally, the neutral form of a drug is more readily absorbed across biological membranes.[7]
-
Drug-Receptor Interactions: The charge of a molecule can be critical for its binding to a biological target.
-
Formulation: Knowledge of the pKa is essential for developing stable and effective formulations, including salt forms.
Experimental Protocol
Potentiometric titration is the gold-standard method for pKa determination due to its high precision.[8]
Protocol 2.1: Potentiometric Titration for pKa Determination
Methodology:
-
Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[9] Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[9]
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Titration Setup: Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature. Purge with nitrogen to remove dissolved CO2.[9] Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Add small, precise aliquots of the titrant (NaOH for an acidic compound) and record the pH after each addition, allowing the reading to stabilize.[9]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[6][9] For a diprotic acid, two inflection points will be observed, corresponding to the two pKa values.
Experimental Workflow: pKa Determination
Caption: Workflow for pKa Determination via Potentiometric Titration.
Solubility Profile
Solubility is a critical property that influences a drug's bioavailability and formulation. The solubility of an ionizable compound like this compound is highly dependent on pH.
Significance in Drug Development
-
Bioavailability: A drug must be in solution to be absorbed. Poor solubility is a major hurdle in drug development.
-
Formulation: Determines the types of dosage forms that can be developed (e.g., oral solid, intravenous solution).
-
Dose: The solubility limits the maximum dose that can be administered in a given volume.
Experimental Protocols
A systematic approach is used to determine both thermodynamic and kinetic solubility.
Protocol 3.1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Methodology:
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
-
Incubation: Add an excess amount of the solid compound to each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.
Protocol 3.2: Qualitative Solubility Classification
A simpler, qualitative assessment can be performed to classify the compound's solubility.[10][11]
Methodology:
-
Water Solubility: Add 25 mg of the compound to 0.75 mL of water and shake vigorously.[10] If it dissolves, it is water-soluble.
-
Base Solubility: If insoluble in water, add 25 mg to 0.75 mL of 5% NaOH solution.[10] Solubility indicates an acidic compound.
-
Strong vs. Weak Acid: If soluble in 5% NaOH, test solubility in 5% NaHCO3. Solubility in NaHCO3 indicates a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a phenol).[11][12]
-
Acid Solubility: If insoluble in water and base, test solubility in 5% HCl. Solubility would indicate a basic compound.[11]
Experimental Workflow: Solubility Determination
Caption: Workflow for Quantitative and Qualitative Solubility Analysis.
Lipophilicity: LogP and LogD Determination
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its pharmacokinetic properties. It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[13][14]
Significance in Drug Development
-
Membrane Permeability: Lipophilicity strongly influences a drug's ability to cross cell membranes.[]
-
Absorption, Distribution, Metabolism, and Excretion (ADME): Affects nearly all ADME properties, including plasma protein binding and CNS penetration.[]
-
Toxicity and Metabolism: High lipophilicity can sometimes be associated with increased metabolic turnover and off-target toxicity.
Experimental Protocol
The shake-flask method is considered the "gold standard" for LogP/LogD determination.[16]
Protocol 4.1: Shake-Flask Method for LogP and LogD
Methodology:
-
Phase Preparation: Use n-octanol and an aqueous buffer (for LogD) or water (for LogP). Pre-saturate the n-octanol with the aqueous phase and vice-versa.[13]
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Combine the n-octanol and aqueous phases in a known volume ratio (e.g., 1:1) in a vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.[]
-
Phase Separation: Allow the phases to separate completely, often aided by centrifugation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).[]
-
Calculation:
-
LogP = log ( [Concentration in Octanol] / [Concentration in Water] )
-
LogD = log ( [Concentration in Octanol] / [Concentration in Aqueous Buffer @ pH X] )
-
For LogD, this procedure is repeated at various physiologically relevant pH values, most commonly pH 7.4.[]
-
Experimental Workflow: LogP/LogD Determination
Caption: Workflow for LogP/LogD Determination by Shake-Flask Method.
Summary of Physicochemical Properties
The following table should be populated with experimental data generated using the protocols outlined in this guide.
| Property | Method | Expected Value/Range | Experimental Value |
| Melting Point (°C) | DSC / Capillary | Crystalline solid, likely >100°C | To be determined |
| pKa1 (Carboxylic Acid) | Potentiometric Titration | ~3.5 - 4.5 | To be determined |
| pKa2 (Phenol) | Potentiometric Titration | ~8.0 - 10.0 | To be determined |
| Aqueous Solubility (pH 7.4, mg/mL) | Shake-Flask | Likely low to moderate | To be determined |
| LogP | Shake-Flask | ~3.0 - 4.5 | To be determined |
| LogD (pH 7.4) | Shake-Flask | < LogP, likely ~1.5 - 3.0 | To be determined |
Conclusion
The systematic experimental determination of the physicochemical properties of this compound is a prerequisite for its advancement in any drug discovery pipeline. The protocols detailed in this guide represent robust, industry-standard methods for generating reliable and reproducible data. By characterizing its melting point, pKa, solubility, and lipophilicity, researchers can build a comprehensive profile of the molecule, enabling informed decisions regarding its formulation, potential for absorption, and overall suitability as a therapeutic agent.
References
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Melting Point Determination in Pharmaceutical Industry. NANOLAB.
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EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
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Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.
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Dixit, A. (2018). Lipophilicity (LogD 7.4) of N-Aryl Benzo Hydroxamic Acids. Global Journal of Pharmacy & Pharmaceutical Sciences, 4(5).
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Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433.
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Dixit, A. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Global Journal of Pharmacy & Pharmaceutical Sciences, 4(5).
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). News-Medical.net.
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Melting Point Determination. ResolveMass Laboratories Inc.
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Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
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Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents.
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
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Solubility of Organic Compounds. (2023). University of Calgary.
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Lipophilicity Assays. BOC Sciences.
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Ibacache, J. A., et al. (2020). Using atomic charges to describe the pKa of carboxylic acids. ChemRxiv.
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3-(Trifluoromethyl)benzoic acid. PubChem.
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Tunoori, A. R., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 514-518.
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
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Lopez, D. P., et al. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. In ACS Symposium Series (Vol. 1296, pp. 243-261). American Chemical Society.
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Tunoori, A. R., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.
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Navigating the Synthesis and Application of Hydroxy-Trifluoromethyl-Biphenyl-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise structural arrangement of molecules is paramount in the fields of medicinal chemistry and materials science. The quest for novel compounds with tailored properties often leads researchers to explore complex aromatic systems. One such class of molecules is the hydroxy-trifluoromethyl-biphenyl-carboxylic acids. These compounds, characterized by a biphenyl core functionalized with hydroxyl, trifluoromethyl, and carboxylic acid groups, present a unique combination of functionalities that are highly attractive for the development of new pharmaceuticals and advanced materials.
This technical guide delves into the synthesis, properties, and potential applications of this class of compounds. While a specific CAS number for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid has proven to be elusive in public databases, suggesting it may be a novel or less-common entity, we will use the closely related and well-documented compound, 4-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS number: 320-32-1) , as a representative model to explore the key characteristics of this molecular family.[1][2]
Physicochemical Properties of the Archetype: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid
Understanding the fundamental properties of a molecule is the bedrock of its application. For 4-Hydroxy-2-(trifluoromethyl)benzoic acid, the interplay of its functional groups dictates its behavior.
| Property | Value | Source |
| CAS Number | 320-32-1 | [1][2] |
| Molecular Formula | C₈H₅F₃O₃ | [1][2] |
| Molecular Weight | 206.12 g/mol | [1][3] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 159-161 °C | [1][2] |
| Purity | >98% | [1] |
The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the acidity of the carboxylic acid and the phenolic hydroxyl group. This electronic effect can be critical in modulating binding affinities in biological systems and influencing reaction pathways in chemical synthesis.
Synthesis Strategies: Building the Core Scaffold
The synthesis of hydroxy-trifluoromethyl-biphenyl-carboxylic acids can be approached through various synthetic routes. The specific strategy often depends on the desired substitution pattern and the availability of starting materials. A general and illustrative synthetic workflow is outlined below.
Conceptual Synthesis Workflow
Caption: A generalized synthetic workflow for hydroxy-trifluoromethyl-biphenyl-carboxylic acids.
Exemplary Protocol: Synthesis of a Fluorinated Benzoic Acid Derivative
-
Preparation of 4-Fluorophenol: Fluorobenzene is hydrolyzed to 4-fluorophenol.[4]
-
Kolbe-Schmitt Carboxylation: The prepared 4-fluorophenol is then subjected to a Kolbe-Schmitt reaction, where it is treated with a base (e.g., potassium hydroxide) and then carbon dioxide under pressure to introduce the carboxylic acid group.[4][5]
-
Acidification: The reaction mixture is acidified to yield the final 3-hydroxy-4-fluorobenzoic acid.[4][5]
This foundational approach can be adapted by employing more complex starting materials, such as a substituted trifluoromethyl-biphenyl precursor, to arrive at the target molecule.
The Role in Drug Discovery and Development
The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6][7]
Rationale for Use in Pharmaceutical Research
Caption: The influence of the core structure on pharmacokinetic properties and therapeutic applications.
Compounds like 4-Hydroxy-2-(trifluoromethyl)benzoic acid are valuable as building blocks for creating more complex active pharmaceutical ingredients (APIs).[1][6][8] For example, it has been utilized in the synthesis of antitubercular agents.[1][6] The carboxylic acid and hydroxyl groups provide convenient points for further chemical modification, allowing for the exploration of a wide chemical space to optimize drug-like properties.
Applications in Materials Science
Beyond the pharmaceutical realm, these fluorinated aromatic compounds are finding applications in materials science. The rigidity of the biphenyl core, combined with the unique electronic properties imparted by the trifluoromethyl group, makes them suitable for the development of:
-
Liquid Crystals: The defined molecular shape and polarity can lead to the formation of liquid crystalline phases.[1]
-
Advanced Polymers: Incorporation into polymer backbones can enhance thermal stability and introduce specific optical properties. For instance, polyesters containing segments of 4-hydroxy-2-(trifluoromethyl)benzoic acid have been used to create optical vortex beam generators.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential. For compounds in this class, such as 4-Hydroxy-2-(trifluoromethyl)benzoic acid, the following hazards are noted:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear safety glasses with side-shields or chemical goggles.[11]
-
Wear a lab coat.
-
-
Handling: Avoid breathing dust.[11] Wash hands thoroughly after handling.
Conclusion
The family of hydroxy-trifluoromethyl-biphenyl-carboxylic acids represents a versatile and valuable class of compounds for researchers in drug discovery and materials science. While the specific molecule this compound may be a frontier for future investigation, the well-characterized analogue, 4-Hydroxy-2-(trifluoromethyl)benzoic acid, provides a strong foundation for understanding the potential of this chemical scaffold. Its unique combination of functional groups offers a powerful platform for the rational design of novel molecules with enhanced properties, paving the way for advancements in medicine and technology.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid
Abstract
This technical guide provides an in-depth framework for the spectroscopic characterization of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a substituted bi-aryl benzoic acid, its structural elucidation demands a multi-faceted analytical approach. This document outlines the theoretical basis, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The methodologies are presented with a focus on experimental causality, ensuring that researchers, scientists, and drug development professionals can not only replicate the analyses but also understand the rationale behind key procedural choices. All protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone for determining the precise arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. It provides unambiguous evidence of the substitution patterns on both aromatic rings and confirms the presence of labile protons.
Expertise & Rationale: Experimental Design
The primary challenge in NMR analysis of carboxylic acids is the exchangeable nature of the acidic (-COOH) and hydroxyl (-OH) protons.
-
Solvent Choice: The selection of an appropriate deuterated solvent is critical. While chloroform-d (CDCl₃) is common, it often fails to show the carboxylic acid and hydroxyl protons due to rapid exchange with trace amounts of D₂O or dimer formation.[1][2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice here. Its ability to form strong hydrogen bonds with the -COOH and -OH groups slows down the exchange rate, rendering these protons observable as distinct, albeit often broad, signals.[2]
-
Concentration Effects: The chemical shift of the carboxylic acid proton can be concentration-dependent.[3] In non-polar solvents, benzoic acids tend to form hydrogen-bonded dimers, which significantly affects the proton's chemical environment.[4][5][6][7] Running the experiment at a consistent and defined concentration (e.g., 10-15 mg/0.75 mL) ensures reproducibility.
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.
-
Solvation: Add approximately 0.75 mL of DMSO-d₆.
-
Dissolution: Cap the tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary, but the sample should be cooled to room temperature before analysis.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the instrument on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, using the DMSO-d₆ solvent peak as a reference.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A standard pulse program (e.g., zgpg30) is appropriate.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Predicted Spectroscopic Data (NMR)
The chemical shifts are predicted based on the electronic effects of the substituents (hydroxyl, carboxyl, and trifluoromethyl groups) and analysis of similar structures.[8][9][10]
Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.5 (broad s, 1H) | 167 - 170 | Highly deshielded acidic proton, characteristic of carboxylic acids.[1][3][11] |
| Phenolic Hydroxyl (-OH) | 9.5 - 10.5 (broad s, 1H) | N/A | Deshielded due to hydrogen bonding with solvent and intramolecular effects. |
| Aromatic Protons | 7.0 - 8.2 (m, 7H) | 115 - 160 | Complex multiplet pattern due to coupling on two substituted rings. |
| Trifluoromethyl (-CF₃) | N/A | 120 - 125 (q, J ≈ 272 Hz) | Carbon signal is split into a quartet by the three fluorine atoms. |
| Quaternary Carbons | N/A | 115 - 160 | Includes carbons attached to substituents and the bi-aryl linkage. |
Visualization: NMR Workflow
Caption: Workflow for NMR analysis of the target compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.
Expertise & Rationale: Experimental Design
For a solid powder like this compound, two primary sampling techniques are viable:
-
Potassium Bromide (KBr) Pellets: This classic transmission method involves mixing the sample with IR-transparent KBr powder and pressing it into a thin, transparent pellet.[12][13] It provides high-quality spectra but requires careful sample preparation to avoid moisture contamination and scattering losses from large particles.[14][15]
-
Attenuated Total Reflectance (ATR): ATR has become the preferred method due to its simplicity and speed.[13][15] A small amount of the solid sample is pressed directly onto a high-refractive-index crystal (e.g., diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating an absorption spectrum. This technique requires minimal sample preparation and is highly reproducible.[16]
Detailed Experimental Protocol: ATR-FTIR
-
Background Spectrum: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and the crystal itself.
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Predicted Spectroscopic Data (IR)
The positions of the absorption bands are indicative of specific bonds and functional groups.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |
| 2500-3300 | O-H Stretch (Carboxylic Acid) | Broad, Strong | Very characteristic broad absorption due to extensive hydrogen bonding.[1][17] |
| ~3400 | O-H Stretch (Phenolic) | Broad, Medium | Phenolic O-H stretch, typically sharper than the carboxylic acid O-H. |
| 1680-1710 | C=O Stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl stretch, position indicates conjugation with the aromatic ring.[1][17] |
| 1550-1600 | C=C Stretch (Aromatic) | Medium-Strong | Vibrations of the aromatic ring backbone.[17] |
| 1100-1300 | C-F Stretch (Trifluoromethyl) | Strong | C-F bonds produce very strong, characteristic absorptions in this region. |
| 1210-1320 | C-O Stretch (Carboxylic Acid/Phenol) | Medium-Strong | Stretching vibration of the carbon-oxygen single bonds.[1] |
Visualization: IR Analysis Workflow
Caption: Step-by-step workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the analyte and, through high-resolution instruments, its elemental composition. Fragmentation patterns can further corroborate the proposed structure.
Expertise & Rationale: Experimental Design
-
Ionization Technique: Electrospray Ionization (ESI) is the premier "soft" ionization technique for polar small molecules like carboxylic acids.[18][19] It gently transfers ions from solution into the gas phase with minimal fragmentation, ensuring the molecular ion is readily observed.[20][21]
-
Ionization Mode: Given the presence of the acidic carboxylic acid and phenolic hydroxyl groups, ESI in negative ion mode ([M-H]⁻) is the logical choice. The molecule can easily lose a proton to form a stable anion, leading to a very strong signal. Positive mode ([M+H]⁺ or [M+Na]⁺) is possible but generally less efficient for acidic compounds.
-
Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is highly recommended. These instruments can measure mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm), which allows for the unambiguous determination of the elemental formula (C₁₄H₉F₃O₃).
Detailed Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of water may be added to aid dissolution.
-
Instrument Setup:
-
Set the ESI source to negative ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution or using the instrument's auto-tune function.
-
-
Sample Introduction: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
MS/MS (Optional): To gain further structural information, perform a tandem MS (MS/MS) experiment. Isolate the [M-H]⁻ ion (predicted m/z 283.04) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.
Predicted Spectroscopic Data (MS)
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Observation Mode | Notes |
| [M-H]⁻ | C₁₄H₈F₃O₃⁻ | 283.0431 | ESI- | The most abundant ion expected in negative mode. |
| [M-H-CO₂]⁻ | C₁₃H₈F₃O⁻ | 239.0533 | ESI- (MS/MS) | Common fragment corresponding to the loss of carbon dioxide (decarboxylation). |
| [M-H-HCOOH]⁻ | C₁₃H₇F₃⁻ | 236.0505 | ESI- (MS/MS) | Loss of formic acid is another possible fragmentation pathway. |
Visualization: Predicted MS Fragmentation Pathway
Caption: Predicted ESI(-) fragmentation of the parent ion.
Conclusion
The structural verification of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the detailed atomic framework, IR spectroscopy confirms the presence of essential functional groups, and high-resolution MS validates the elemental composition and molecular weight. The protocols and expected data outlined in this guide provide a robust and scientifically-grounded roadmap for the comprehensive characterization of this and structurally related molecules.
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Solubility Profiling of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid in Organic Solvents for Pharmaceutical Development
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, a molecule of interest in modern drug discovery, within a range of organic solvents. Due to the limited availability of specific experimental data for this exact compound in public literature, this document will establish a robust scientific framework by analyzing its structural components and leveraging data from the closely related analogue, 4-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1), as a proxy. We will delve into the physicochemical drivers of solubility, present a strategic approach to solvent selection, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish a comprehensive solubility profile to inform preclinical and formulation strategies.
Physicochemical Landscape and Its Impact on Solubility
The solubility behavior of this compound is governed by the interplay of its distinct functional groups. A thorough understanding of these components is paramount for predicting and interpreting its solubility across different solvent environments.
The core structure consists of a benzoic acid scaffold, which imparts both acidic and polar characteristics. The key functional groups are:
-
Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor. Its acidic nature (typical pKa for benzoic acids is ~4-5) means its ionization state is highly dependent on the pH of the environment, a factor that becomes critical in aqueous or protic solvents but also influences interactions in polar organic solvents.
-
Hydroxyl (-OH): As a phenolic group, it is a potent hydrogen bond donor and a moderate acceptor. This group significantly increases the potential for interaction with polar, protic solvents like alcohols.[1]
-
Trifluoromethyl (-CF₃) Group: This moiety, located on the adjacent phenyl ring, is a strong electron-withdrawing group and significantly increases the lipophilicity of that portion of the molecule. While not a hydrogen bond donor, the fluorine atoms can act as weak hydrogen bond acceptors. Its presence is often correlated with improved metabolic stability and membrane permeability in drug candidates.[2]
The molecule thus presents a dualistic nature: a polar, hydrophilic "head" capable of strong hydrogen bonding (the hydroxybenzoic acid portion) and a non-polar, lipophilic "tail" (the trifluoromethylphenyl group). This amphiphilic character suggests that its solubility will be highly sensitive to the specific properties of the organic solvent used.
For the purpose of this guide, we will reference the properties of the analogous compound 4-Hydroxy-2-(trifluoromethyl)benzoic acid to ground our discussion.
Table 1: Physicochemical Properties of 4-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1)
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | [3][4][5] |
| Molecular Weight | 206.12 g/mol | [3][4][5] |
| Melting Point | 159-161 °C | [3][6] |
| pKa (Predicted) | 3.60 ± 0.36 | [3] |
| Hydrogen Bond Donor Count | 2 | [4][5] |
| Hydrogen Bond Acceptor Count | 6 (3 from COOH, 3 from CF3) | [5] |
| Topological Polar Surface Area | 57.5 Ų | [4][5] |
Note: These values provide a baseline for understanding the general characteristics of this class of molecules.
Caption: Key functional groups influencing solubility.
A Strategic Approach to Solvent Selection
The principle of "like dissolves like" is the cornerstone of solubility screening. An effective strategy involves selecting a diverse panel of organic solvents that span a range of polarities, hydrogen bonding capabilities, and chemical classes. This approach ensures a comprehensive understanding of the API's behavior.
Table 2: Recommended Organic Solvents for Solubility Screening
| Class | Solvent | Polarity | Key Interaction Feature | Rationale for Inclusion |
| Protic Solvents | Methanol, Ethanol | High | H-bond donor & acceptor | Expected high solubility due to interaction with -OH and -COOH groups. |
| Isopropanol (IPA) | Medium | H-bond donor & acceptor | Lower polarity than methanol/ethanol; explores effect of alkyl chain length. | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | Strong H-bond acceptor | Excellent solvent for a wide range of compounds; often achieves very high solubility.[7] |
| N,N-Dimethylformamide (DMF) | High | Strong H-bond acceptor | Similar to DMSO, a powerful polar aprotic solvent. | |
| Acetonitrile (ACN) | High | Moderate H-bond acceptor | Common solvent in chromatography (HPLC), making data relevant for analytical method development. | |
| Ketones | Acetone | Medium | H-bond acceptor | A moderately polar solvent, useful for bridging between polar and non-polar systems. |
| Esters | Ethyl Acetate | Medium | H-bond acceptor | Common solvent in synthesis and purification; represents a less polar environment. |
| Ethers | Tetrahydrofuran (THF) | Medium | H-bond acceptor | A cyclic ether with moderate polarity. |
| Halogenated | Dichloromethane (DCM) | Low | Weak H-bond acceptor | Explores solubility in a non-polar, non-protic environment. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is universally regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[8][9] It measures the maximum amount of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the API ensures that a saturated solution is formed and that the final concentration is independent of the initial amount of solid added.[8]
-
Equilibration Time: Agitation for an extended period (24-72 hours) is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent. A constant temperature bath is essential for reproducibility and accuracy.
-
Phase Separation: Centrifugation and filtration are used to separate the undissolved solid from the saturated solution. The choice of filter is critical; a low-protein-binding filter (e.g., PTFE) is necessary to prevent adsorption of the hydrophobic API, which would lead to an underestimation of solubility.[8][10]
-
Quantification: HPLC is the preferred analytical method over UV-Vis spectrophotometry because it can separate the API from any potential impurities or degradants, ensuring accurate quantification.[8]
Caption: Workflow for the Shake-Flask Solubility Method.
Step-by-Step Protocol:
-
Preparation: To a series of glass vials, add a pre-weighed amount of this compound (e.g., 10-20 mg). The amount should be sufficient to ensure an excess of solid remains after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for at least 24 hours. A 48- or 72-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling and Filtration: Carefully remove an aliquot of the clear supernatant. Immediately filter the aliquot through a chemically resistant, low-binding 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilution: Prepare an accurate dilution of the filtered saturated solution using an appropriate solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the HPLC detector.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method with a standard curve prepared from a known concentration of the API.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in mg/mL or mmol/L.
High-Throughput Screening: Kinetic Solubility Determination
In early drug discovery, when API is scarce, high-throughput kinetic solubility methods are often employed.[10][11] These methods are faster but measure the concentration at which a compound precipitates from a supersaturated solution, which can sometimes overestimate thermodynamic solubility. Turbidimetry is a common approach.[8]
Protocol Principle (Turbidimetry): A concentrated stock solution of the API is prepared in a strong organic solvent like DMSO.[11] This stock solution is then serially added to an aqueous or organic buffer. The point at which the solution's turbidity (cloudiness) increases sharply, as measured by light scattering, indicates precipitation and is defined as the kinetic solubility.[8][11]
Caption: Workflow for Kinetic Solubility by Turbidimetry.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvent systems.
Table 3: Example Solubility Data Summary
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mmol/L) | Observations |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Low solubility, solid remains |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | Very high solubility |
Interpretation: The results from this screening will guide formulation development. High solubility in solvents like ethanol or acetone may suggest suitability for simple liquid formulations. Solubility in less polar solvents like ethyl acetate could be important for certain purification or processing steps. Poor solubility in a wide range of solvents would indicate the need for advanced formulation strategies, such as amorphous solid dispersions or salt formation, to enhance bioavailability.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (2012-02-10).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).
- Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM. (2019-03-13).
- 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent. MedchemExpress.com.
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
- 4-HYDROXY-2-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 320-32-1. ChemicalBook.
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111. PubChem.
- Solubility of Organic Compounds. (2023-08-31).
- Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. (2026-01-09).
- 4-HYDROXY-2-(TRIFLUOROMETHYL)BENZOIC ACID 320-32-1 wiki. Guidechem.
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discovery and history of trifluoromethyl-substituted benzoic acids
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Trifluoromethyl-Substituted Benzoic Acids
Authored by a Senior Application Scientist
Abstract
The introduction of the trifluoromethyl (CF₃) group into aromatic systems, particularly benzoic acids, represents a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth exploration of the , tracing their origins from early breakthroughs in organofluorine chemistry to the sophisticated synthetic methodologies employed today. We will dissect the causal drivers behind the enduring interest in this moiety, detailing the evolution of synthetic strategies from harsh, classical methods to milder, more versatile modern techniques. This document is structured to provide researchers, scientists, and drug development professionals with not only a historical perspective but also practical, field-proven insights and detailed experimental protocols for key synthetic transformations.
The Genesis of Aromatic Trifluoromethylation: A Historical Overview
The journey of trifluoromethyl-substituted benzoic acids begins not with the acids themselves, but with the foundational challenge of attaching the trifluoromethyl group to an aromatic ring. The unique properties of the CF₃ group—its high electronegativity, metabolic stability, and lipophilicity—were not fully appreciated until much later, but the initial chemical breakthroughs laid the essential groundwork.[1]
The Pioneering Work of Frédéric Swarts
The story of organofluorine chemistry is inextricably linked to Belgian chemist Frédéric Swarts. Prior to his work, direct fluorination was notoriously difficult and dangerous. Swarts developed a practical method for halogen exchange, which became the first reliable technique for creating carbon-fluorine bonds. In 1892, he reported the first synthesis of an aromatic trifluoromethyl compound, benzotrifluoride (α,α,α-trifluorotoluene), by treating benzotrichloride with antimony trifluoride (SbF₃). This reaction, now known as the "Swarts reaction," was a landmark achievement that opened the door to the entire field of trifluoromethylated compounds.[2]
Industrial Scalability: The Advent of Hydrogen Fluoride
While Swarts' use of SbF₃ was groundbreaking, the reagent was expensive and toxic, limiting its large-scale application. The next major leap occurred in the 1930s when industrial chemists at companies like IG Farben and Kinetic Chemicals began using anhydrous hydrogen fluoride (HF) as the fluorine source. A key publication by Simons and Lewis in 1938 detailed the preparation of benzotrifluoride from benzotrichloride using HF, achieving near-theoretical yields without the formation of tars—a significant improvement in process robustness.[2][3][4] This development transformed the synthesis from a laboratory curiosity into a scalable industrial process, making benzotrifluoride and its derivatives readily available as chemical building blocks.
Evolution of Synthetic Methodologies
The synthesis of trifluoromethyl-substituted benzoic acids has evolved from brute-force methods requiring harsh conditions to elegant, catalyzed reactions offering broad functional group tolerance. Below, we detail the core logic and protocols for three historically and practically significant approaches.
The Classical Halogen Exchange Route
This approach is the most direct extension of the early industrial work by Swarts and Simons. It builds the target molecule from a readily available, non-fluorinated precursor, typically the corresponding methyl-substituted benzoic acid (toluic acid). The logic is straightforward: first, convert the methyl group into a trichloromethyl group, then perform a halogen exchange to replace the chlorine atoms with fluorine.
Causality Behind Experimental Choices:
-
Protection of the Carboxylic Acid: The conditions for both radical chlorination and HF fluorination are highly corrosive and reactive. The carboxylic acid must be protected, typically as an acyl chloride, to prevent unwanted side reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Radical Chlorination: The benzylic protons of the methyl group are susceptible to free-radical halogenation. This step is typically initiated with UV light to generate chlorine radicals, which selectively abstract the benzylic hydrogens. The reaction is run until all three hydrogens are replaced.
-
Fluorination: Anhydrous hydrogen fluoride (HF) is the industrial standard for this halogen exchange. It is highly effective and economical but requires specialized equipment due to its extreme corrosivity and toxicity. The reaction drives the conversion of the -CCl₃ group to the thermodynamically more stable -CF₃ group.
-
Hydrolysis: The final step is the hydrolysis of the intermediate acyl fluoride/chloride back to the carboxylic acid.
This protocol is a conceptual representation based on the principles described in the patent literature. [5]Handling of reagents like thionyl chloride and anhydrous HF requires specialized equipment and safety precautions.
-
Acylation: To a stirred solution of m-toluic acid (1.0 eq) in a suitable solvent (e.g., toluene), slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2-4 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield crude m-toluoyl chloride.
-
Chlorination: Dissolve the crude m-toluoyl chloride in a chlorinated solvent (e.g., CCl₄). While irradiating with a UV lamp, bubble chlorine gas through the solution at reflux (approx. 77°C). Monitor the reaction by ¹H NMR until the benzylic proton signal has disappeared. Cool the reaction and purge with nitrogen to remove excess chlorine.
-
Fluorination: Transfer the crude m-(trichloromethyl)benzoyl chloride to a pressure-resistant reactor (e.g., Hastelloy). Cool the reactor and carefully add anhydrous hydrogen fluoride (3.5-5.0 eq). Seal the reactor and heat to 80-120°C for several hours, monitoring the internal pressure.
-
Hydrolysis & Workup: After cooling and carefully venting the reactor, quench the reaction mixture by slowly adding it to ice water. The resulting m-(trifluoromethyl)benzoyl fluoride will hydrolyze. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or distillation.
The Grignard Carboxylation Route
This method represents a different strategic approach, where the trifluoromethylated aromatic ring is pre-formed, and the carboxylic acid functionality is installed in the final step. This became a viable and widely cited method following reports in the early 1960s. A seminal paper by Lichtenberger and Weiss in 1962 detailed the synthesis of 3,5-bis(trifluoromethyl)benzoic acid from the corresponding bromobenzene derivative, albeit in a modest 49.5% yield. [6]Subsequent process optimization, as detailed in later patents, dramatically improved the efficiency of this route. [6][7] Causality Behind Experimental Choices:
-
Grignard Formation: The reaction requires the formation of an arylmagnesium bromide. Anhydrous conditions are critical, as any water will quench the Grignard reagent. Tetrahydrofuran (THF) is a common solvent as its etheric oxygens help to stabilize the Grignard reagent. The reaction is initiated and then maintained at reflux to ensure complete conversion of the starting bromide.
-
Carboxylation: The Grignard reagent is a powerful nucleophile that readily attacks the electrophilic carbon of carbon dioxide. Solid CO₂ (dry ice) or gaseous CO₂ can be used. Performing this step at low temperatures (e.g., -45°C) is crucial to minimize side reactions, such as the formation of ketones or protonation of the Grignard reagent by any acidic impurities. [6]* Acidic Workup: The initial product of carboxylation is a magnesium carboxylate salt. A strong acid (e.g., HCl) is required to protonate the salt and liberate the final benzoic acid product.
This protocol is adapted from a detailed process described in the patent literature, which significantly improves upon the original 1962 method. [6][7]All glassware must be oven-dried, and anhydrous solvents must be used.
-
Grignard Formation: To a 3-neck flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, add magnesium granules (2.1 eq) and anhydrous THF. Heat the mixture to a gentle reflux. Dissolve 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous THF and add a small portion to the magnesium slurry to initiate the reaction (indicated by cloudiness and exotherm). Once initiated, add the remaining bromide solution dropwise over 30-60 minutes to maintain a gentle reflux. After the addition is complete, continue heating at reflux for 30-60 minutes. Monitor by HPLC or TLC until the starting bromide is consumed (<1%).
-
Carboxylation: Cool the resulting dark brown Grignard solution to ambient temperature and transfer it via cannula to a pressure-rated reaction vessel equipped with a gas inlet and thermocouple. Cool the vessel to -45°C. Briefly degas the vessel under vacuum and then pressurize with CO₂ gas to approximately 3 psi. An exotherm will be observed. Maintain vigorous stirring at -45°C for 1 hour.
-
Workup and Isolation: Warm the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 2N HCl (approx. 2 volumes). Control the vigorous quench by slow addition. Stir the biphasic mixture for 20 minutes. Separate the layers and extract the aqueous layer with a suitable solvent (e.g., toluene or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. A common procedure involves dissolving the crude acid in a basic aqueous solution, filtering to remove insoluble impurities, and then re-acidifying the filtrate to precipitate the pure 3,5-bis(trifluoromethyl)benzoic acid, which is collected by filtration and dried. [7]
Modern Copper-Catalyzed Trifluoromethylation
The late 20th and early 21st centuries saw a paradigm shift towards transition metal-catalyzed reactions, seeking milder conditions, improved functional group tolerance, and novel reactivity. Copper-catalyzed trifluoromethylation has emerged as a powerful and cost-effective strategy. These methods often utilize modern trifluoromethylating agents like trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) or electrophilic sources (Togni's reagents).
Causality Behind Experimental Choices:
-
CF₃ Source: TMSCF₃ is a nucleophilic CF₃ source that is a stable, easy-to-handle liquid. It requires an activator (often a fluoride source like CsF or TBAF) to generate the active trifluoromethyl anion.
-
Catalyst: Copper(I) salts (e.g., CuI, CuCl) are effective catalysts for this transformation. The copper center is believed to undergo oxidative addition with the aryl halide and then react with the trifluoromethyl anion, followed by reductive elimination to form the C-CF₃ bond and regenerate the catalyst.
-
Ligands: Ligands such as 1,10-phenanthroline can be used to stabilize the copper intermediates and accelerate the catalytic cycle.
-
Solvent: Aprotic polar solvents like DMF or NMP are typically used to facilitate the reaction and solubilize the reagents.
This is a generalized protocol based on principles of modern copper-catalyzed trifluoromethylation. [8][9]The specific ligand, base, and solvent may require optimization for a given substrate.
-
Reaction Setup: To an oven-dried Schlenk tube, add the halobenzoic acid or ester (1.0 eq), CuI (10-20 mol%), and a suitable ligand like 1,10-phenanthroline (20-40 mol%), if required.
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add an anhydrous aprotic polar solvent (e.g., DMF). Add the trifluoromethylating agent, TMSCF₃ (2.0-3.0 eq), followed by a fluoride activator such as CsF (2.0-3.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-120°C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, quench the reaction with aqueous HCl. Extract the mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If an ester was used, it may require a subsequent hydrolysis step (e.g., with LiOH or NaOH) to yield the benzoic acid. The final product is purified by flash column chromatography or recrystallization.
Conclusion
The history of trifluoromethyl-substituted benzoic acids is a compelling narrative of scientific advancement, driven by the persistent need for molecules with enhanced pharmacological properties. From the pioneering halogen exchange reactions of Swarts to the highly optimized Grignard carboxylation routes and the sophisticated copper-catalyzed methods of today, the evolution of synthetic strategy reflects a continuous drive for efficiency, safety, and versatility. For the modern researcher, a deep understanding of this history and the causality behind different synthetic choices is invaluable. It provides a strategic roadmap for selecting the most appropriate method—whether a classic, robust industrial process or a milder, more functional-group-tolerant modern technique—to accelerate the discovery and development of next-generation therapeutics.
References
- Source: Google Patents (CN107417518A)
- Title: Synthesis of 3,5-bis(trifluoromethyl)
- Title: Process for the synthesis of 3,5-bis(trifluoromethyl)
-
Title: Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate Source: Chemistry – An Asian Journal URL: [Link]
-
Title: What are the purification methods for M - Toluic Acid? Source: Evergreensino Blog URL: [Link]
-
Title: Progress in copper-catalyzed trifluoromethylation Source: Beilstein Journal of Organic Chemistry (PMC) URL: [Link]
- Source: Google Patents (CN101066917A)
-
Title: Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization Source: YouTube URL: [Link]
-
Title: Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis Source: ResearchGate URL: [Link]
-
Title: Copper-Catalyzed Trifluoromethylation of Unactivated Olefins Source: MIT Open Access Articles URL: [Link]
-
Title: Overview on the history of organofluorine chemistry from the viewpoint of material industry Source: Journal of Fluorine Chemistry URL: [Link]
-
Title: Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent Source: ResearchGate URL: [Link]
-
Title: Copper-Catalyzed Trifluoromethylation of Alkyl Bromides Source: Macmillan Group - Princeton University URL: [Link]
-
Title: Trifluoromethanesulfonic acid in organic synthesis Source: ResearchGate URL: [Link]
-
Title: Copper-Catalyzed Aminotrifluoromethylation of Unactivated Alkenes with (TMS)CF₃: Construction of Trifluoromethylated Azaheterocycles Source: Sci-Hub URL: [Link]
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Title: The Preparation of Benzotrifluoride Source: Journal of the American Chemical Society URL: [Link]
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A Theoretical and Computational Guide to 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid: Synthesis, Characterization, and In Silico Drug Development Potential
Introduction
The landscape of modern drug discovery is increasingly reliant on the synergistic interplay between synthetic chemistry and computational modeling. This in-depth technical guide focuses on a molecule of significant pharmaceutical interest: 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid. This compound belongs to the biphenyl class of molecules, a scaffold known for its prevalence in a wide array of biologically active compounds. The strategic incorporation of a trifluoromethyl group is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. This guide will provide a comprehensive theoretical and computational exploration of this molecule, from a plausible synthetic route and predicted spectroscopic characteristics to a detailed in silico evaluation of its potential as a therapeutic agent, with a particular focus on its potential as a selective COX-2 inhibitor.
Plausible Synthetic Pathway: A Suzuki-Miyaura Coupling Approach
The proposed synthetic strategy commences with commercially available 4-bromo-3-hydroxybenzoic acid and 2-(trifluoromethyl)phenylboronic acid. The hydroxyl and carboxylic acid functionalities on the 4-bromo-3-hydroxybenzoic acid starting material may require protection to prevent unwanted side reactions during the coupling process, though in many modern Suzuki-Miyaura protocols, such protection is not always necessary.[2]
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-3-hydroxybenzoic acid (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated period (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Spectroscopic and Structural Characterization (Theoretical)
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting the spectroscopic and structural properties of novel molecules.[3]
Predicted Spectroscopic Data
Based on analyses of similar compounds, the following spectroscopic characteristics are anticipated:[4]
| Spectroscopic Data | Predicted Observations |
| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.5 ppm. The hydroxyl and carboxylic acid protons would exhibit broad singlets with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons would resonate between 110-160 ppm. The carboxylic acid carbonyl carbon would be significantly downfield, likely above 165 ppm. The trifluoromethyl carbon would show a characteristic quartet due to coupling with fluorine. |
| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acid and phenol around 3300-2500 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700-1680 cm⁻¹. C-F stretching bands in the region of 1350-1150 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at the calculated molecular weight. Fragmentation patterns would likely involve the loss of H₂O, COOH, and CF₃ groups. |
Computational Chemistry Analysis
To gain deeper insights into the molecular properties of this compound, a series of computational studies are proposed. These studies are crucial for understanding the molecule's reactivity, stability, and potential biological activity.
Caption: A comprehensive computational workflow for the analysis of the target molecule.
Computational Methodology: A Step-by-Step Protocol
-
Geometry Optimization: The 3D structure of the molecule will be built and optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3] This provides the most stable conformation of the molecule.
-
Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the IR spectrum.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to predict the ¹H and ¹³C NMR chemical shifts.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[5]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP map will be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.[6]
-
Molecular Docking: The optimized structure will be docked into the active site of a relevant biological target, such as the COX-2 enzyme (PDB ID: 6COX), to predict its binding affinity and interactions.[7]
-
In Silico ADMET Prediction: The molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be predicted using various computational models to assess its drug-likeness.[8]
Theoretical Results and Discussion
Conformational Analysis and Geometric Parameters
The central C-C bond connecting the two phenyl rings allows for rotational freedom, leading to different conformations. DFT calculations are essential to determine the most stable dihedral angle. For many biphenyl derivatives, a non-planar conformation is favored to minimize steric hindrance between the ortho-substituents.[9] The trifluoromethyl group on one ring and the hydroxyl and carboxylic acid groups on the other will influence the preferred conformation.
Table of Predicted Geometric Parameters (Illustrative)
| Parameter | Predicted Value (DFT B3LYP/6-311++G(d,p)) |
| Dihedral Angle (C-C-C-C) | 45-60° |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| C-O (hydroxyl) Bond Length | ~1.36 Å |
| C=O (carboxyl) Bond Length | ~1.21 Å |
Electronic Properties: HOMO, LUMO, and MEP Analysis
The electronic properties of the molecule are critical to its reactivity and potential biological interactions.
-
HOMO-LUMO Analysis: A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[5] The distribution of these orbitals will reveal the likely sites for electron donation (HOMO) and acceptance (LUMO).
-
Molecular Electrostatic Potential (MEP): The MEP map will visually represent the charge distribution.[6] The regions around the oxygen atoms of the hydroxyl and carboxyl groups are expected to be electron-rich (negative potential), making them potential hydrogen bond acceptors. The hydrogen atoms of these groups will be electron-deficient (positive potential), acting as hydrogen bond donors. The trifluoromethyl group, being strongly electron-withdrawing, will create a region of positive potential on the adjacent phenyl ring, potentially influencing interactions with biological targets.[10]
Potential as a Drug Candidate: A Focus on COX-2 Inhibition
The structural features of this compound, particularly the biphenyl scaffold and the trifluoromethyl group, are reminiscent of known selective cyclooxygenase-2 (COX-2) inhibitors.[11] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Molecular Docking into the COX-2 Active Site
Molecular docking simulations can predict how the molecule binds to the active site of the COX-2 enzyme. The larger and more flexible active site of COX-2 compared to COX-1 allows for the accommodation of bulkier ligands, a selectivity often exploited by drugs containing biphenyl moieties.[12]
Predicted Binding Interactions:
-
The carboxylic acid group is expected to form key hydrogen bonds with residues such as Arginine and Tyrosine in the active site.
-
The hydroxyl group can form additional hydrogen bonds, enhancing binding affinity.
-
The trifluoromethylphenyl group is likely to fit into a hydrophobic pocket within the active site, a common feature for selective COX-2 inhibitors.
In Silico ADMET Prediction
An early assessment of a compound's ADMET properties is crucial in drug development to avoid late-stage failures.[13]
Table of Predicted ADMET Properties (Illustrative)
| Property | Predicted Outcome | Implication for Drug Development |
| Absorption | Good oral bioavailability predicted. | Suitable for oral administration. |
| Distribution | Moderate volume of distribution, potential for some protein binding. | May require optimization for desired tissue penetration. |
| Metabolism | The trifluoromethyl group is expected to block metabolic oxidation at that position, potentially increasing the drug's half-life. | Improved metabolic stability. |
| Excretion | Likely to be excreted via renal and/or biliary routes after metabolism. | Standard excretion pathways. |
| Toxicity | Low to moderate predicted toxicity. | Favorable initial safety profile. |
Conclusion
This in-depth technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. By leveraging established synthetic methodologies and advanced computational tools, we have proposed a viable synthetic route and elucidated the probable structural, spectroscopic, and electronic properties of this novel compound. Furthermore, our in silico analysis, including molecular docking and ADMET prediction, suggests that this molecule holds promise as a selective COX-2 inhibitor with favorable drug-like properties. This guide serves as a foundational resource for researchers and drug development professionals, illustrating the power of integrating computational and theoretical chemistry to accelerate the discovery and design of new therapeutic agents. Further experimental validation of the synthesis and biological activity is warranted to fully realize the potential of this promising molecule.
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An In-depth Technical Guide to the Potential Biological Activities of Novel Hydroxybenzoic Acid Derivatives
Foreword for the Modern Researcher
In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. Among the vast array of natural and synthetic compounds, hydroxybenzoic acid derivatives have emerged as a class of molecules with significant and diverse biological activities. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the methodologies and mechanistic insights crucial for evaluating the potential of these promising compounds. We will move beyond a mere listing of facts, delving into the causality behind experimental choices and presenting protocols as self-validating systems to ensure scientific integrity and reproducibility.
The Chemical Scaffolding of Promise: An Introduction to Hydroxybenzoic Acid Derivatives
Hydroxybenzoic acids are a class of phenolic compounds characterized by a benzene ring substituted with at least one hydroxyl group and one carboxyl group.[1][2] This fundamental structure serves as a versatile scaffold for the synthesis of a myriad of derivatives with modified biological activities. Variations in the number and position of hydroxyl groups, as well as the addition of other functional moieties like methoxy groups or alkyl chains, profoundly influence their physicochemical properties and, consequently, their interactions with biological targets.[3][4]
The inherent chemical features of hydroxybenzoic acid derivatives, particularly the presence of the phenolic hydroxyl group, are central to their biological action. This group can readily donate a hydrogen atom or an electron, bestowing upon these molecules significant antioxidant properties.[1][3] Furthermore, the aromatic ring and the carboxyl group can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, enabling them to bind to and modulate the activity of enzymes and receptors involved in various pathological processes.
Unveiling the Therapeutic Potential: Key Biological Activities and Mechanistic Insights
Novel hydroxybenzoic acid derivatives have demonstrated a wide spectrum of biological activities, positioning them as attractive candidates for the development of new therapeutic agents. This section will explore the core activities and the underlying molecular mechanisms.
Quenching the Fire: Antioxidant Activity
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1] Hydroxybenzoic acid derivatives are potent antioxidants that can mitigate oxidative stress through multiple mechanisms.[1][3]
Mechanisms of Antioxidant Action:
-
Direct Radical Scavenging: The phenolic hydroxyl groups can directly donate a hydrogen atom to free radicals, such as the superoxide radical (O₂⁻) and the hydroxyl radical (•OH), thereby neutralizing them.[1][3]
-
Metal Ion Chelation: Some derivatives can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are catalysts in the Fenton reaction that generates highly reactive hydroxyl radicals.
-
Upregulation of Endogenous Antioxidant Defenses: Hydroxybenzoic acid derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative or electrophilic stress, which can be mimicked by some phenolic compounds, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[6][7]
Diagram: Nrf2 Signaling Pathway Activation by Hydroxybenzoic Acid Derivatives
Caption: NF-κB pathway inhibition by hydroxybenzoic acid derivatives.
Combating Pathogens: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Hydroxybenzoic acid derivatives have demonstrated activity against a range of bacteria and fungi. [5][8][9] Mechanisms of Antimicrobial Action:
The exact mechanisms are multifaceted and can vary depending on the specific derivative and the microorganism. However, proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives allows them to intercalate into the bacterial cell membrane, disrupting its structure and function.
-
Inhibition of Essential Enzymes: They can inhibit microbial enzymes involved in critical metabolic pathways.
-
Interference with Virulence Factors: Some derivatives may inhibit the production of virulence factors, such as toxins and biofilms.
The antimicrobial efficacy is often influenced by the length of alkyl chains in ester derivatives, with longer chains generally showing increased activity. [7]
Targeting Malignancy: Anticancer Activity
Several hydroxybenzoic acid derivatives have exhibited promising anticancer activities through various mechanisms. [10][11] Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Hydroxybenzoic acid derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [12][13]This often involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. [8][11]* Cell Cycle Arrest: They can arrest the cell cycle at different phases (e.g., G1, G2/M), preventing the proliferation of cancer cells.
-
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.
-
Inhibition of Tyrosine Kinases: Certain derivatives have been shown to inhibit the activity of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer and play a key role in cell proliferation and survival. [10]
Diagram: Caspase-Mediated Apoptosis Induction by Hydroxybenzoic Acid Derivatives
Caption: Caspase-mediated apoptosis induced by hydroxybenzoic acid derivatives.
A Practical Guide to In Vitro Evaluation: Standardized Protocols
To ensure the reliability and comparability of data, the use of standardized and validated in vitro assays is essential. This section provides detailed, step-by-step protocols for assessing the key biological activities of novel hydroxybenzoic acid derivatives.
Antioxidant Activity Assays
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from violet to yellow. [2][14]
-
Principle: The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 100 µL of each dilution of the test compound to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.
-
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). [15][16]
-
Principle: The reduction of the blue-green ABTS•⁺ to its colorless neutral form by the antioxidant is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.
-
Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well microplate, add 10 µL of each dilution of the test compound to triplicate wells.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
This assay determines the ability of a compound to inhibit the activity of COX enzymes. [2][6][11]
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Protocol (using a commercial kit):
-
Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the appropriate wells.
-
Add the test compound dilutions to the inhibitor wells.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 25°C for 5 minutes).
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Add the colorimetric substrate solution (TMPD).
-
Measure the absorbance at 590 nm at different time points.
-
Calculate the percentage of inhibition and the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
This assay measures the inhibition of LOX enzyme activity. [10][15][17]
-
Principle: The activity of LOX is determined by measuring the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid or arachidonic acid), which can be monitored spectrophotometrically at 234 nm.
-
Protocol:
-
Prepare a solution of the LOX enzyme in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Prepare a solution of the substrate (e.g., linoleic acid) in ethanol.
-
Prepare a series of dilutions of the test compound.
-
In a quartz cuvette, mix the enzyme solution and the test compound dilution.
-
Incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm for a set period.
-
Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value.
-
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [18][10][19]
-
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism, and the lowest concentration that inhibits growth is determined.
-
Protocol (Broth Microdilution Method):
-
Prepare a stock solution of the test compound.
-
In a 96-well microplate, perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism without the test compound) and a negative control (broth without the microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the test compound in which no visible growth is observed.
-
Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [1][4][20]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data at a Glance: Summarizing Quantitative Results
For ease of comparison and interpretation, quantitative data from in vitro assays should be presented in a clear and structured format.
Table 1: Antioxidant Activity of Selected Hydroxybenzoic Acid Derivatives (IC₅₀ values in µM)
| Compound | DPPH Assay IC₅₀ (µM) | Reference |
| Gallic Acid (3,4,5-trihydroxybenzoic acid) | 2.42 ± 0.08 | [21] |
| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | 16.3 | [22] |
| 2,3-Dihydroxybenzoic Acid | ~5 | [21] |
| 2,5-Dihydroxybenzoic Acid | ~6 | [21] |
Table 2: Antimicrobial Activity of Selected Hydroxybenzoic Acid Derivatives (MIC values in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Methylparaben | 4000 | 2000 | 1000 | [9] |
| Gallic Acid Derivative 6 | 56 | - | - | [4][5] |
| Gallic Acid Derivative 13 | - | 475 | - | [4][5] |
| 4-Hydroxybenzoic Acid | 36000-72000 | 36000-72000 | - |
Table 3: Anticancer Activity of Selected Hydroxybenzoic Acid Derivatives (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | MDA-MB-231 (Breast Cancer) | 0.36 | [23] |
| 2,3-Dihydroxybenzoic Acid | MDA-MB-231 (Breast Cancer) | 4.10 | [21] |
| Protocatechuic Acid Derivative | HepG2 (Liver Cancer) | 4.53 | |
| Vanillic Acid Derivative 1a | - | 5.1 ± 0.7 (ROS inhibition) |
Concluding Remarks and Future Directions
This technical guide has provided a comprehensive framework for the investigation of the biological activities of novel hydroxybenzoic acid derivatives. The detailed protocols and mechanistic insights serve as a valuable resource for researchers aiming to explore the therapeutic potential of this versatile class of compounds. The structure-activity relationship studies, which correlate specific chemical modifications with enhanced biological effects, are crucial for the rational design of new and more potent derivatives.
Future research should focus on a deeper understanding of the molecular targets of these compounds and their effects on complex cellular signaling networks. The use of advanced techniques such as proteomics and metabolomics will be instrumental in elucidating their mechanisms of action. Furthermore, while in vitro studies provide a strong foundation, the translation of these findings into preclinical and clinical settings is the ultimate goal. The development of efficient drug delivery systems to improve the bioavailability and target specificity of these compounds will be a critical step in this translational journey. The continued exploration of hydroxybenzoic acid derivatives holds immense promise for the discovery of novel therapeutics to address a wide range of human diseases.
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Introduction: The Imperative for Rigorous Structural Elucidation in Modern Drug Discovery
An In-depth Technical Guide to the Structural Analysis of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
In the landscape of contemporary drug development and materials science, molecules containing fluorinated moieties are of paramount importance. The strategic incorporation of groups like trifluoromethyl (-CF₃) can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making them a cornerstone of rational drug design.[1] The subject of this guide, this compound, is a bi-aryl carboxylic acid that combines several key pharmacophores: a benzoic acid capable of forming crucial hydrogen bonds, a phenolic hydroxyl group, and a sterically demanding trifluoromethylphenyl substituent.
While this specific molecule is not extensively characterized in public literature, its structural motifs suggest significant potential as a versatile building block for novel therapeutics or advanced materials.[2] This guide, therefore, serves as a comprehensive framework for its definitive structural analysis. As a Senior Application Scientist, my objective is not merely to list procedures but to provide a self-validating, multi-technique workflow that moves from foundational spectroscopic characterization to the atomic-resolution detail of X-ray crystallography, augmented by computational chemistry. This integrated approach is essential for any researcher aiming to understand the structure-activity relationship (SAR) of this and related novel chemical entities.
Foundational Characterization: A Spectroscopic Triad
The initial phase of any structural analysis is to confirm the molecular identity and functional group composition. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a robust and orthogonal dataset for this purpose.[3] This triad allows for the confirmation of the molecular formula, the identification of all key functional groups, and a detailed map of the atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Causality: NMR spectroscopy is unparalleled for determining the precise connectivity of hydrogen and carbon atoms. For a molecule with multiple aromatic protons and quaternary carbons, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is necessary for unambiguous assignment, thereby preventing misinterpretation of isomeric structures.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve carboxylic acids and to allow for the observation of exchangeable protons (-OH, -COOH).
-
¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, ~1024 scans are typically required.
-
2D NMR (if required): If assignments are ambiguous, acquire a ¹H-¹H COSY spectrum to identify proton-proton couplings and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
Predicted Spectroscopic Data: The following tables summarize the anticipated NMR data, based on established substituent effects.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often broad. |
| ~10.0 | Broad Singlet | 1H | Ar-OH | Phenolic protons are also deshielded and exchangeable. |
| ~7.9 | Doublet | 1H | H-6 | Ortho to the electron-withdrawing -COOH group. |
| ~7.8-7.5 | Multiplet | 4H | -C₆H₄(CF₃) | Protons on the trifluoromethylphenyl ring. |
| ~7.3 | Doublet of Doublets | 1H | H-5 | Ortho to the hydroxyl group and meta to the -COOH group. |
| ~7.1 | Singlet | 1H | H-2 | Ortho to both the -COOH and hydroxyl groups. |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~167 | C=O | Carboxylic acid carbonyl carbon. |
| ~160 | C-OH | Aromatic carbon attached to the hydroxyl group. |
| ~140-120 | Aromatic C, C-CF₃ | Remaining aromatic carbons, including the quaternary carbon attached to the CF₃ group. |
| ~124 (quartet) | -CF₃ | The carbon of the trifluoromethyl group, split by the three fluorine atoms. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It provides rapid and definitive confirmation of the presence of key functional groups, which is critical for validating the successful synthesis of the target molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (~1-2 mg) of the dry, solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3300-2500 | Broad | O-H stretch | Carboxylic Acid O-H |
| ~3200 | Broad | O-H stretch | Phenolic O-H |
| ~1700 | Strong | C=O stretch | Carboxylic Acid C=O |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1350-1150 | Strong | C-F stretch | Trifluoromethyl (-CF₃) |
High-Resolution Mass Spectrometry (HRMS): Unambiguous Formula Determination
Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This is a crucial, non-negotiable step to distinguish the target compound from any potential isomers or impurities with the same nominal mass.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in negative ion mode to deprotonate the acidic carboxylic acid, observing the [M-H]⁻ ion.
-
Data Analysis: Determine the exact mass of the [M-H]⁻ ion and use software to calculate the elemental composition that matches this mass within a narrow tolerance (e.g., < 5 ppm).
Predicted HRMS Data:
-
Chemical Formula: C₁₄H₉F₃O₃
-
Exact Mass: 298.0504
-
Calculated m/z for [M-H]⁻: 297.0425
-
Expected Result: An observed m/z of 297.0425 ± 0.0015
Definitive Structure: Single-Crystal X-ray Diffraction
Causality: While spectroscopy provides compelling evidence for connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structural elucidation, providing unequivocal proof of the molecular structure and offering critical insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the material's properties.[4]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Expected Structural Insights:
-
Molecular Conformation: The dihedral angle between the two aromatic rings will be a key feature, dictated by the steric clash between the substituents at the linkage point.
-
Hydrogen Bonding: Benzoic acids commonly form centrosymmetric dimers in the solid state via hydrogen bonds between their carboxyl groups.[4] The phenolic -OH group provides an additional site for hydrogen bonding, potentially leading to more complex 2D or 3D networks.
-
Intramolecular Interactions: The possibility of an intramolecular hydrogen bond between the 3-hydroxy group and the carboxylate group can be definitively confirmed or refuted.
Table 4: Hypothetical Crystallographic Data Summary
| Parameter | Expected Value | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å); β (°) | To be determined | Dimensions of the unit cell. |
| Z | 4 or 8 | Number of molecules in the unit cell. |
| R1, wR2 | < 0.05, < 0.10 | Indicators of the quality of the final refined model. |
| H-Bonding Motif | R²₂(8) dimer | Likely formation of carboxylic acid dimers. |
Corroborative Analysis: Computational Modeling
Causality: In silico methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental data. By calculating the lowest energy conformation of the molecule, we can predict its geometry and spectroscopic properties. Comparing these calculated results with experimental data provides a higher level of confidence in the structural assignment and can help rationalize observed phenomena.[5]
Experimental Protocol: DFT Calculations
-
Model Building: Construct the 3D structure of the molecule in a suitable software package.
-
Geometry Optimization: Perform a full geometry optimization using a standard functional and basis set (e.g., B3LYP/6-311G(d,p)) to find the lowest energy conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Calculation: Use the GIAO method with the same level of theory to predict the ¹H and ¹³C NMR chemical shifts.
Integrated Data Validation Workflow
Caption: Logical workflow for validating the structure via data integration.
Conclusion
The structural elucidation of a novel molecule like this compound demands a rigorous, multi-faceted approach. The workflow presented in this guide—initiating with a triad of spectroscopic techniques (NMR, IR, HRMS) for foundational characterization, moving to the definitive analysis by single-crystal X-ray diffraction, and finally, corroborating all findings with computational modeling—represents a robust and self-validating strategy. This integrated methodology ensures the highest degree of confidence in the final structure, providing the essential foundation for all subsequent research, whether in the pursuit of new pharmaceuticals or the development of advanced functional materials.
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starting materials for the synthesis of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of viable synthetic strategies for the preparation of this compound, a molecule of significant interest for researchers in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making this biaryl scaffold a valuable building block for novel therapeutics.[1][2][3] This document emphasizes logical, field-proven synthetic routes, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will dissect two primary retrosynthetic pathways, detail step-by-step experimental protocols, and discuss the synthesis of key precursors, providing researchers with a practical framework for laboratory-scale synthesis.
Core Synthetic Challenge & Retrosynthetic Analysis
The central challenge in synthesizing this compound lies in the strategic formation of the carbon-carbon bond between the benzoic acid moiety and the 2-trifluoromethylphenyl ring. A retrosynthetic analysis points to palladium-catalyzed cross-coupling reactions as the most efficient method for constructing this biaryl linkage.[4][5]
The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester and an organohalide, stands out as the premier choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks.[4][6][7]
Two primary retrosynthetic disconnections based on the Suzuki-Miyaura coupling are considered:
-
Strategy A: Coupling of a 4-halo-3-hydroxybenzoic acid derivative with (2-trifluoromethylphenyl)boronic acid.
-
Strategy B: Coupling of a 3-hydroxy-4-boronic acid (or ester) benzoic acid derivative with a 2-halo-benzotrifluoride.
Caption: High-level retrosynthetic analysis of the target molecule.
Strategy A is often preferred from a practical standpoint due to the more straightforward commercial availability and synthesis of the required 4-halo-3-hydroxybenzoic acid precursor compared to the corresponding boronic acid derivative in Strategy B. This guide will focus primarily on the execution of Strategy A.
Recommended Synthetic Pathway: Strategy A
This strategy involves a three-stage process: protection of reactive functional groups, the core Suzuki-Miyaura coupling, and final deprotection to yield the target molecule.
Rationale for Protecting Groups
The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzoic acid precursor can interfere with the Suzuki-Miyaura coupling. The basic conditions can deprotonate these groups, potentially leading to side reactions or poor catalyst performance. Therefore, protection is a critical preliminary step.
-
Hydroxyl Protection: Methylation to form a methoxy group is a common and robust strategy.
-
Carboxylic Acid Protection: Esterification, typically to a methyl or ethyl ester, prevents the formation of carboxylate salts.
Experimental Protocol: Strategy A
Stage 1: Protection of 4-Bromo-3-hydroxybenzoic Acid
-
Esterification: Dissolve 4-Bromo-3-hydroxybenzoic acid (1.0 eq) in methanol. Add sulfuric acid (catalytic amount, e.g., 0.1 eq) and reflux the mixture for 4-6 hours. Monitor reaction completion by TLC. After cooling, neutralize the acid and extract the methyl ester with a suitable organic solvent like ethyl acetate.
-
Etherification: To the isolated methyl 4-bromo-3-hydroxybenzoate (1.0 eq) in a solvent such as acetone or DMF, add potassium carbonate (1.5 eq) and dimethyl sulfate (1.2 eq). Stir the mixture at room temperature or gentle heat until the starting material is consumed. Work-up involves quenching with water and extracting the product, methyl 4-bromo-3-methoxybenzoate.
Stage 2: Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of dioxane and water (e.g., 4:1 v/v), add methyl 4-bromo-3-methoxybenzoate (1.0 eq), (2-trifluoromethylphenyl)boronic acid (1.2 eq), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).[8]
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The crude product, methyl 3-methoxy-4-(2-trifluoromethylphenyl)benzoate, is purified by column chromatography.
Stage 3: Deprotection
-
Hydrolysis (Ester Cleavage): Dissolve the purified ester from the previous step in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed to the corresponding carboxylic acid.
-
Demethylation (Ether Cleavage): The resulting 3-methoxy-4-(2-trifluoromethylphenyl)benzoic acid can be demethylated using a strong Lewis acid like boron tribromide (BBr₃) in a chlorinated solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C to room temperature).
-
Carefully quench the reaction with water or methanol. After work-up and purification (e.g., recrystallization or chromatography), the final product, this compound, is obtained.
Key Starting Materials & Intermediates
| Compound Name | Structure | Role | CAS Number |
| 4-Bromo-3-hydroxybenzoic acid | BrC1=CC(=C(C=C1)O)C(=O)O | Starting Material | 14346-49-1 |
| (2-Trifluoromethylphenyl)boronic acid | B(C1=CC=CC=C1C(F)(F)F)(O)O | Coupling Partner | 1423-27-4 |
| Methyl 4-bromo-3-methoxybenzoate | COC1=C(C=CC(=C1)Br)C(=O)OC | Protected Intermediate | 1049033-66-7 |
| Pd(PPh₃)₄ | C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(C5=CC=CC=C5)C6=CC=CC=C6)(P(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 | Catalyst | 14221-01-3 |
Workflow Visualization
Caption: Detailed workflow for the synthesis via Strategy A.
Synthesis of Key Precursor: 4-Bromo-3-hydroxybenzoic acid
While commercially available, 4-Bromo-3-hydroxybenzoic acid can also be prepared from the inexpensive starting material, 3-hydroxybenzoic acid. The key is to control the regioselectivity of the bromination.
Synthetic Protocol
-
Starting Material: Begin with 3-hydroxybenzoic acid.
-
Bromination: Dissolve 3-hydroxybenzoic acid in a suitable solvent like glacial acetic acid. Add bromine (Br₂) dropwise at room temperature. The hydroxyl group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. Bromination is expected to occur at positions 2, 4, and 6. The desired 4-bromo isomer will be part of a product mixture.
-
Isolation: The separation of isomers can be challenging and may require fractional crystallization or preparative chromatography. This route highlights the advantage of sourcing the pure isomer commercially if possible.
An alternative approach involves nitration followed by reduction and a Sandmeyer reaction, which can offer better regioselectivity but involves more steps.[9] For instance, nitrating 3-hydroxybenzoic acid can yield 3-hydroxy-4-nitrobenzoic acid, which can then be processed further.[10]
Conclusion and Expert Recommendations
The synthesis of this compound is most reliably achieved via a Suzuki-Miyaura cross-coupling reaction. The recommended pathway (Strategy A) utilizes commercially available or readily synthesized starting materials: 4-bromo-3-hydroxybenzoic acid and (2-trifluoromethylphenyl)boronic acid.
Key considerations for success:
-
Protecting Groups: Proper protection of the hydroxyl and carboxylic acid functionalities is essential to ensure high yields in the coupling step.
-
Inert Conditions: The Suzuki-Miyaura coupling is sensitive to oxygen, and maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
Purification: Chromatographic purification of the intermediates is crucial to ensure the purity of the final product.
This guide provides a robust and logical framework for the synthesis. Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.
References
- US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid - Google P
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])
- Process for the preparation of benzoic acid derivatives via a new intermedi
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P
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Synthetic pathways. Synthesis of 4-heteroarylbenzoic acid precursors... - ResearchGate. (URL: [Link])
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A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
Preparation of 3-hydroxy-4-nitrobenzoic acid - PrepChem.com. (URL: [Link])
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PubMed Central. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])
-
3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - PMC - NIH. (URL: [Link])
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Green Chemistry. (URL: [Link])
-
A different route to 3-aryl-4-hydroxycoumarins - Sci-Hub. (URL: [Link])
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])
- CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google P
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Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids - ResearchGate. (URL: [Link])
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- 3. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid in Medicinal Chemistry
Document ID: AN-HFB-202601
Version: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction: A Privileged Scaffold for Drug Discovery
3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid is a synthetic organic compound that presents a compelling scaffold for medicinal chemistry and drug discovery programs. Its structure is characterized by three key features: a hydroxybenzoic acid core, a biphenyl-like arrangement, and a trifluoromethyl (CF3) group on the appended phenyl ring. The strategic combination of these moieties suggests significant potential for interaction with various biological targets.
-
Hydroxybenzoic Acid Core: This motif is prevalent in a wide range of biologically active natural products and synthetic compounds.[1][2] The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors, respectively, enabling strong and specific interactions with the active sites of enzymes and receptors.[3]
-
Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a well-established strategy in modern medicinal chemistry to enhance a drug candidate's properties.[4] The -CF3 group is highly electronegative and lipophilic, which can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins.[5][6][7]
-
Biphenyl-like Structure: The phenyl-benzoic acid linkage provides a semi-rigid backbone that can be further functionalized to explore structure-activity relationships (SAR).
Given these structural attributes, this compound is a promising starting point for developing novel therapeutics. This document provides detailed protocols for investigating its potential biological activities, focusing on its inferred antibacterial and anti-inflammatory properties based on data from structurally related compounds.
Postulated Biological Activities and Rationale
While direct biological data for this compound is not yet extensively published, its structural components allow for the formulation of several well-grounded hypotheses for its potential therapeutic applications.
Antibacterial Activity
Many phenolic compounds, including various hydroxybenzoic acid derivatives, are known to possess antimicrobial properties.[8][9] They can disrupt bacterial cell membranes or interfere with essential enzymatic processes. The lipophilicity conferred by the trifluoromethylphenyl group may enhance the compound's ability to penetrate bacterial cell walls. Therefore, it is hypothesized that this compound may exhibit growth inhibitory activity against a range of pathogenic bacteria, particularly Gram-positive strains.
Anti-inflammatory Activity via COX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) commonly feature an acidic moiety, such as a carboxylic acid, which is crucial for their mechanism of action. These drugs often inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The structure of this compound shares features with some known COX inhibitors. We postulate that it may act as an inhibitor of COX-1 and/or COX-2, making it a candidate for development as an anti-inflammatory agent.
Experimental Protocols
The following protocols are designed to be robust and reproducible for the initial screening of this compound.
Protocol 1: Antibacterial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the MIC of the test compound against selected bacterial strains.[10][11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[12]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for inoculation.
-
-
Assay Plate Preparation:
-
In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (MHB only).
-
-
Incubation and MIC Determination:
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
-
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This colorimetric assay measures the peroxidase component of COX-1 and COX-2 enzymes.[14] It monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
96-well plate
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of Assay Buffer, Heme, and COX enzymes as per the supplier's instructions. Keep enzymes on ice.
-
Prepare a stock solution of the test compound in DMSO.
-
-
Assay Setup (in triplicate):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Immediately start monitoring the absorbance at 590 nm every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for all wells.
-
Subtract the background rate from the 100% activity and inhibitor wells.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [ (Rate of 100% Activity - Rate with Inhibitor) / Rate of 100% Activity ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Potential as a Kinase Inhibitor Scaffold
The biphenyl-like core of this compound is a common feature in many kinase inhibitors, which often target the ATP-binding site. The hydroxyl and carboxylic acid groups can be functionalized to introduce moieties that form key hydrogen bonds with the hinge region of a kinase. The trifluoromethylphenyl group can be directed towards hydrophobic pockets within the active site.
General Protocol Outline for Kinase Inhibition Screening:
-
Assay Format Selection: Choose a suitable assay format, such as a fluorescence-based assay (e.g., TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™), which are amenable to high-throughput screening.[15][16]
-
Reaction Setup: In a microplate, combine the kinase of interest, a suitable substrate, and ATP with varying concentrations of the test compound.[17]
-
Incubation: Allow the reaction to proceed at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Add the detection reagents and measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the COX inhibition protocol.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar compounds (e.g., other fluorinated benzoic acids) suggest the following precautions:[18][19][20][21]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult the supplier-specific SDS upon receipt of the compound and perform a risk assessment before starting any experimental work.
References
-
Camacho, C., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1915-1921. [Link]
-
Dighe, S. U., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 988259. [Link]
-
Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5), 209. [Link]
-
Camacho, C., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1915-1921. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Lecron, F., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(10), 1530. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
National Center for Biotechnology Information. (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Wechem. (2024). Design and biological activity of trifluoromethyl containing drugs. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
National Center for Biotechnology Information. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups. [Link]
-
ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]
-
MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. [Link]
-
ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]
-
MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
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- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. reactionbiology.com [reactionbiology.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
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- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
Application Note: Strategic Derivatization of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid for Accelerated Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, a promising scaffold for drug discovery programs. The presence of three distinct functional handles—a carboxylic acid, a phenolic hydroxyl group, and a biaryl linkage—offers a rich platform for chemical modification to optimize pharmacokinetic and pharmacodynamic properties. We present detailed, field-proven protocols for amide bond formation, esterification, and bioisosteric replacement of the carboxylic acid moiety. Furthermore, we outline methodologies for the selective modification of the phenolic hydroxyl group. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, reagent selection, and reaction optimization strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for the generation of novel therapeutic agents.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound scaffold represents a convergence of structural motifs commonly found in biologically active molecules. Benzoic acid derivatives are a cornerstone in medicinal chemistry, contributing to a wide array of therapeutic agents.[1][2] The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can improve membrane permeability and target engagement.[3] The biaryl structure provides a rigid backbone for presenting pharmacophoric elements in a defined spatial orientation, a critical factor for high-affinity binding to biological targets. Finally, the phenolic hydroxyl and carboxylic acid groups offer key hydrogen bonding interaction points and handles for further chemical elaboration.
The strategic derivatization of this scaffold is aimed at systematically exploring the structure-activity relationship (SAR) to enhance potency, selectivity, and drug-like properties. This guide provides a roadmap for this exploration through a series of robust chemical transformations.
Derivatization Strategies at the Carboxylic Acid Moiety
The carboxylic acid is often a critical pharmacophoric element but can also contribute to poor membrane permeability and metabolic liabilities.[4] Its derivatization into amides, esters, or bioisosteres is a primary strategy in lead optimization.[5][6]
Amide Synthesis via Amide Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical diversity.[7][8] The conversion of the carboxylic acid to an amide can modulate polarity, introduce new hydrogen bond donors/acceptors, and explore new binding interactions within a target protein.
Rationale for Reagent Selection: For coupling a diverse library of amines, a versatile and mild coupling agent is required. We recommend the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as Hydroxybenzotriazole (HOBt) or a modern equivalent like OxymaPure®. This system is known for its efficiency in minimizing racemization (for chiral amines) and its compatibility with a wide range of functional groups.[9] The addition of a base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of EDC and to deprotonate the amine component.
dot
Caption: Workflow for Amide Synthesis.
Protocol 1: General Procedure for Amide Coupling
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final amide derivative by ¹H NMR, ¹³C NMR, and LC-MS.
| Reagent | Stoichiometry (eq) | Purpose |
| Benzoic Acid | 1.0 | Starting Material |
| Amine | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Agent |
| HOBt | 1.2 | Activating Agent |
| DIPEA | 2.5 | Base |
Table 1: Reagent Stoichiometry for Amide Coupling.
Esterification
Esterification of the carboxylic acid can serve multiple purposes in drug discovery, including the creation of prodrugs to enhance bioavailability, modulation of solubility, and altering the electronic properties of the pharmacophore.
Rationale for Method Selection: A classic Fischer-Speier esterification, using an excess of the alcohol as the solvent and a catalytic amount of strong acid, is a straightforward and cost-effective method.[10][11] This method is particularly suitable for simple, low-boiling point alcohols.
Protocol 2: Fischer-Speier Esterification
-
Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux for 4-16 hours. Monitor the reaction progress by TLC.[12]
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution until gas evolution ceases. Follow with a water and brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. If necessary, purify further by column chromatography.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Bioisosteric Replacement of the Carboxylic Acid
In cases where the acidic nature of the carboxylic acid is detrimental to the drug's properties, bioisosteric replacement is a powerful strategy.[4][13] Tetrazoles are common non-classical bioisosteres of carboxylic acids, mimicking their acidity and spatial arrangement.[6][14]
dot
Caption: Rationale for Bioisosteric Replacement.
Note: The synthesis of tetrazoles from carboxylic acids is a multi-step process often proceeding through a nitrile intermediate and is beyond the scope of this direct derivatization guide. However, it is a critical strategy to consider in lead optimization.
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is an excellent handle for introducing diversity through ether linkages. This modification can improve metabolic stability by blocking Phase II conjugation and can also be used to probe for additional binding interactions.
Rationale for Reagent Selection: The Williamson ether synthesis is a robust and widely used method for the formation of ethers. Using a mild base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like DMF facilitates the deprotonation of the phenol without affecting the carboxylic acid.
Protocol 3: O-Alkylation of the Phenolic Hydroxyl
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add K₂CO₃ (2.0 eq).
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and acidify to pH ~3-4 with 1M HCl. Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the resulting ether by ¹H NMR, ¹³C NMR, and LC-MS.
| Reagent | Stoichiometry (eq) | Purpose |
| Phenolic Acid | 1.0 | Starting Material |
| Alkyl Halide | 1.2 | Electrophile |
| K₂CO₃ | 2.0 | Base |
Table 2: Reagent Stoichiometry for O-Alkylation.
Analytical Characterization of Derivatives
Thorough characterization of all newly synthesized compounds is critical for ensuring their identity, purity, and suitability for biological testing. A suite of analytical techniques should be employed.
4.1. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is an indispensable tool for monitoring reaction progress and confirming the molecular weight of the final products.[15]
-
Protocol:
-
Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.
-
Inject 1-5 µL onto a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Monitor the eluent by both UV detection and mass spectrometry (electrospray ionization in both positive and negative modes).
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms and the success of the derivatization.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and, if applicable, ¹⁹F NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the desired structure.
-
4.3. High-Performance Liquid Chromatography (HPLC) HPLC is used to determine the purity of the final compounds.[16]
-
Protocol:
-
Utilize a method similar to the LC-MS protocol.
-
Integrate the peak area of the product and any impurities detected by UV to calculate the percentage purity. A purity of >95% is generally required for in vitro biological assays.
-
In Vitro Screening Cascade
Once a library of derivatives has been synthesized and characterized, a systematic approach to biological evaluation is necessary. In vitro assays are crucial for the initial screening of compounds to assess their efficacy and potential toxicity before advancing to more complex studies.[17][18][19][20]
dot
Caption: A representative in vitro screening cascade.
This cascade allows for the efficient triage of compounds, ensuring that only the most promising candidates, with a balance of potency, selectivity, and drug-like properties, are progressed.[21]
Conclusion
The this compound scaffold offers a wealth of opportunities for medicinal chemists. The protocols detailed in this application note provide a robust starting point for the synthesis of diverse compound libraries. By systematically modifying the carboxylic acid and phenolic hydroxyl groups, researchers can fine-tune the properties of this scaffold to develop novel drug candidates with improved therapeutic profiles. The combination of strategic synthesis and a well-defined analytical and biological screening cascade will accelerate the journey from hit identification to lead optimization.
References
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Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
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Zahra, N., & El-Faham, A. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 14(20), 1505-1519. [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
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Visikol. (2023). The Importance of In Vitro Assays. [Link]
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Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
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National Institutes of Health (NIH). (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]
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Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 333-346. [Link]
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Basavapathruni, A., et al. (2018). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2914-2918. [Link]
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Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. [Link]
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Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). [Link]
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IQVIA Laboratories. (n.d.). In Vitro screening. [Link]
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Yarlagadda, V., et al. (2015). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 58(18), 7448-7470. [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
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Rossi, S., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(2), 245. [Link]
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Nallapati, S. B., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(38), 151275. [Link]
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MCR Lab GCUF. (2022). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. YouTube. [Link]
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Green, T. W., & Wuts, P. G. M. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8251-8274. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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Application Notes & Protocols: 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid as a functional monomer in the synthesis of high-performance polymers. We will explore the unique properties conferred by the trifluoromethyl and hydroxyl moieties, propose a synthetic pathway for the monomer, and provide detailed protocols for its incorporation into polyester backbones via polycondensation reactions. The resulting polymers are anticipated to exhibit enhanced thermal stability, chemical resistance, and specific solubility profiles, making them attractive for a range of advanced applications, including specialty membranes, high-performance coatings, and matrices for controlled drug delivery.
Introduction: The Rationale for a Fluorinated Monomer
The incorporation of fluorine-containing groups into polymer backbones is a well-established strategy for enhancing material properties. Specifically, the trifluoromethyl (–CF3) group is known to impart a range of desirable characteristics, including:
-
Enhanced Thermal and Oxidative Stability: The high bond energy of the C-F bond contributes to the overall stability of the polymer chain.[1][2]
-
Improved Solubility: The presence of –CF3 groups can disrupt polymer chain packing, leading to better solubility in organic solvents.[1][3]
-
Lower Dielectric Constant and Water Absorption: These properties are advantageous for applications in microelectronics and advanced coatings.[1]
-
Increased Gas Permeability: The introduction of bulky –CF3 groups can increase the fractional free volume of a polymer, facilitating gas transport.[1][3]
This compound is a bifunctional monomer that can be readily incorporated into polyesters and other condensation polymers. The hydroxyl and carboxylic acid groups provide the necessary reactivity for polymerization, while the trifluoromethylphenyl substituent offers the aforementioned benefits. The meta-position of the hydroxyl group relative to the carboxylic acid introduces a "kink" in the polymer chain, which can disrupt crystallinity and further enhance solubility.[4]
Synthesis of this compound
While not commercially available off-the-shelf, a plausible synthetic route for this monomer can be adapted from established organometallic cross-coupling reactions, such as the Suzuki coupling.
Proposed Synthetic Pathway
Figure 1: Proposed Suzuki coupling route for monomer synthesis.
Protocol: Synthesis of this compound
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine methyl 3-hydroxy-4-bromobenzoate (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of dioxane and deionized water.
-
Degassing: Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of Ester: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain methyl 3-hydroxy-4-(2-trifluoromethylphenyl)benzoate.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (as monitored by TLC).
-
Acidification and Isolation: Acidify the reaction mixture with 1M hydrochloric acid (HCl) until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Application in Polyester Synthesis
The synthesized monomer can be used in polycondensation reactions with various diols to produce a range of polyesters with tailored properties. Below are protocols for both melt and solution polycondensation.
Method 1: Melt Polycondensation
This method is suitable for producing high molecular weight polymers without the need for solvents.
Figure 2: Workflow for melt polycondensation.
-
Monomer Preparation: Acetylate the hydroxyl group of this compound by refluxing with excess acetic anhydride. This prevents side reactions and is a common practice for hydroxybenzoic acid polymerization.[5]
-
Reaction Setup: In a polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge the acetylated monomer (1.0 eq), a suitable diol such as ethylene glycol (1.1-1.2 eq), and a polycondensation catalyst (e.g., antimony trioxide or titanium isopropoxide).
-
Esterification Stage: Heat the reactor to 180-200 °C under a slow stream of nitrogen. Acetic acid will be evolved and distilled off. Maintain this temperature for 2-3 hours or until the evolution of acetic acid ceases.
-
Polycondensation Stage: Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 mmHg. This stage facilitates the removal of excess ethylene glycol and drives the polymerization to high molecular weight. The increase in melt viscosity is an indicator of molecular weight build-up.
-
Termination and Isolation: Once the desired viscosity is achieved, discontinue heating and stirring. Allow the reactor to cool to room temperature under a nitrogen atmosphere. The solid polymer can then be mechanically removed.
Method 2: Solution Polycondensation
This method is advantageous when working with thermally sensitive monomers or when a lower processing temperature is desired.
-
Acid Chloride Formation: Convert the carboxylic acid group of this compound to an acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).
-
Reaction Setup: In a dry, three-neck flask under a nitrogen atmosphere, dissolve a diol (e.g., bisphenol A, 1.0 eq) in a dry, high-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone or sulfolane) containing an acid scavenger such as pyridine.
-
Monomer Addition: Cool the solution in an ice bath and slowly add a solution of the 3-hydroxy-4-(2-trifluoromethylphenyl)benzoyl chloride (1.0 eq) in the same solvent.
-
Polymerization: Allow the reaction to warm to room temperature and then heat to 50-100 °C for several hours until a significant increase in viscosity is observed.
-
Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol and water to remove any residual solvent and salts, and dry in a vacuum oven.
Expected Polymer Properties and Characterization
The resulting polyesters are expected to possess a unique combination of properties derived from their constituent monomers.
| Property | Expected Outcome | Rationale |
| Thermal Stability | High (Decomposition > 350°C) | Aromatic backbone and strong C-F bonds contribute to high thermal stability.[2][3] |
| Glass Transition Temp. (Tg) | Elevated (150-200°C) | The rigid aromatic structure and bulky trifluoromethylphenyl group restrict chain mobility.[3][4] |
| Solubility | Soluble in aprotic polar solvents | The –CF3 group and the kinked structure from the meta-hydroxyl group disrupt packing, enhancing solubility.[1][3] |
| Mechanical Properties | High tensile modulus, potentially brittle | The rigid aromatic backbone will likely lead to a stiff and strong material.[6] |
| Water Uptake | Low | The hydrophobic nature of the trifluoromethyl group will repel water.[1] |
Table 1: Predicted properties of polyesters derived from this compound.
Standard Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): To confirm the polymer structure and composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the formation of ester linkages and the incorporation of the functional groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[7]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting point (Tm), if any.[4][6]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[3][4]
Conclusion
This compound represents a promising, albeit currently non-standard, monomer for the synthesis of advanced aromatic polyesters. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and characterization of novel polymers based on this fluorinated building block. The anticipated properties of these materials make them strong candidates for applications requiring high thermal stability, chemical resistance, and tailored solubility. Further research and optimization of the polymerization conditions will undoubtedly expand the utility of this versatile monomer.
References
-
SciSpace. Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. Available from: [Link]
- Google Patents. US4135009A - Benzoic acid terminated oligoesters as melt flow modifiers of thermoplastic coatings and powders.
-
ResearchGate. Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. Available from: [Link]
-
ResearchGate. Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups | Request PDF. Available from: [Link]
- Google Patents. EP3090027B1 - Polyester plasticizers with benzoic acid end-caps.
- Google Patents. KR20180117224A - Polyester plasticizers with benzoic acid end-caps.
- Google Patents. WO2015103460A1 - Polyester plasticizers with benzoic acid end-caps.
- Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]
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-
National Institutes of Health. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC. Available from: [Link]
-
Wikipedia. Fluoropolymer. Available from: [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Available from: [Link]
-
ResearchGate. Polymerization of hydroxy benzoic acids series | Request PDF. Available from: [Link]
-
ResearchGate. Structure of Pure Para Hydroxy Benzoic Acid Polymeric Material. Available from: [Link]
-
MDPI. Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides. Available from: [Link]
-
ResearchGate. Synthesis of Molecularly Imprinted Polymers for the Extraction of p-Hydroxybenzoic Acid. Available from: [Link]
-
ResearchGate. Semiflexible random thermotropic copolymers from 8-(3-hydroxy phenyl) octanoic acid and 3-chloro-4-hydroxy benzoic acid/3,5-dibromo-4-hydroxy benzoic acid | Request PDF. Available from: [Link]
- Google Patents. US3039994A - Polyesters of hydroxybenzoic acids.
-
Semantic Scholar. Synthesis and characterization of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid). Available from: [Link]
- Google Patents. US20070004017A1 - 3-hydroxycarboxylic acid production and use in branched polymers.
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Application Note: High-Throughput Quantification of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid using Reversed-Phase Chromatography
Abstract
This application note presents robust and validated analytical methods for the precise quantification of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, a key compound of interest in pharmaceutical development and metabolic studies. We detail two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and purity assessment, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols herein are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.[1] This guide provides researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to implement these methods effectively.
Introduction and Scientific Rationale
The strategic incorporation of a trifluoromethyl group and a hydroxyl moiety onto a benzoic acid scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[2] Consequently, the accurate quantification of this compound is critical during various stages of drug development, from synthesis and formulation to metabolic and pharmacokinetic studies.
The analytical challenge lies in the molecule's characteristics: the carboxylic acid and phenolic hydroxyl groups impart significant polarity and pH-dependent ionization, while the trifluoromethylphenyl group adds lipophilicity. An ideal analytical method must control these properties to achieve reproducible and high-resolution separation. This note focuses on reversed-phase chromatography, which is excellently suited for separating moderately polar to non-polar compounds.
Method Selection Causality:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for purity analysis and quantification in samples where the analyte is present at moderate to high concentrations. The aromatic nature of the compound provides strong chromophores, making UV detection a simple, robust, and cost-effective choice.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as analyzing metabolites in biological fluids, LC-MS/MS is the gold standard.[4] Its ability to unequivocally identify and quantify the analyte at trace levels, even in the presence of co-eluting matrix components, is unparalleled.[3]
-
Gas Chromatography (GC): GC-based methods are generally less suitable for this analyte due to its low volatility and high polarity. Analysis would necessitate a derivatization step to convert the polar carboxylic acid and hydroxyl groups into more volatile esters and ethers, adding complexity and potential variability to the workflow.[5][6]
Method 1: Quantification by HPLC-UV
This method is optimized for routine quality control, purity assessment, and content uniformity testing of the drug substance or product.
Principle of Separation
Reversed-phase chromatography separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). A polar mobile phase is used, and by modulating its composition, the retention of the analyte can be precisely controlled. For acidic compounds like this compound, the mobile phase is acidified (e.g., with 0.1% trifluoroacetic or formic acid).[3] This suppresses the ionization of the carboxylic acid and phenolic groups, ensuring the analyte is in a neutral, more retained form, which results in sharper, more symmetrical peaks.[3]
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
Reference Standard: this compound (≥99.5% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade
-
Methanol (MeOH), HPLC grade
2.2.2. Sample and Standard Preparation
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (1:1, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards. A typical range would be 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the sample to be tested by dissolving it in the diluent to achieve a final concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter prior to injection.[7]
2.2.3. Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Industry-standard stationary phase for this class of compounds.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization and ensure good peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 0-1 min: 30% B; 1-10 min: 30% to 90% B; 10-12 min: 90% B; 12.1-15 min: 30% B | A gradient ensures efficient elution and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| UV Detector | Diode Array Detector (DAD) | Allows for peak purity analysis and selection of the optimal wavelength. |
| Detection λ | ~235 nm (or λmax) | Benzoic acid derivatives typically show strong absorbance in this region.[8] |
Method Validation Summary
Analytical method validation is a documented process that demonstrates an analytical method's suitability for its intended purpose.[9] The following parameters must be assessed according to ICH guidelines.[1]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time from blank/placebo. | Ensures the signal is unequivocally from the analyte.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between concentration and response.[1] |
| Range | 80% to 120% of the target concentration | The interval providing suitable accuracy, precision, and linearity.[1] |
| Accuracy | 98.0% to 102.0% recovery | Measures the closeness of test results to the true value.[10] |
| Precision (RSD%) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Demonstrates the method's consistency under various conditions.[10] |
| LOD / LOQ | Signal-to-Noise ≥ 3:1 / ≥ 10:1 | Defines the lowest concentration that can be reliably detected/quantified. |
| Robustness | %RSD ≤ 2.0% under varied conditions (flow, temp) | Shows the method's reliability with minor procedural changes.[11] |
Method 2: High-Sensitivity Quantification by LC-MS/MS
This method is designed for bioanalytical studies, metabolite identification, and trace impurity analysis where ultimate sensitivity and selectivity are required.
Principle of Analysis
This method couples the powerful separation of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is ionized, typically using electrospray ionization (ESI), and the resulting ion is selected and fragmented. For this compound, the acidic protons on the carboxylic acid and hydroxyl groups make it ideal for analysis in negative ion mode (ESI-) . The quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and a characteristic product ion is monitored. This process is highly specific and virtually eliminates matrix interference. The MRM transition for monohydroxybenzoic acids (m/z 137 → 93) serves as a good model for fragmentation, often involving the loss of CO₂.[12]
Experimental Protocol: LC-MS/MS
3.2.1. Sample Preparation (for Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex: Mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Extract: Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A: 5% B).
3.2.2. LC-MS/MS Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | UHPLC System (e.g., Agilent 1290 Infinity II) | UHPLC provides faster analysis and better resolution. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Smaller particle size and dimensions are suited for high-speed LC-MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible volatile buffer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MS-compatible organic modifier. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | ESI Negative (ESI-) | Best for acidic compounds. |
| MRM Transition | Precursor [M-H]⁻ → Product Ion | To be optimized via infusion. A plausible transition is m/z 297 → m/z 253 (loss of CO₂). |
| Key MS Params | Capillary Voltage, Gas Temp, Nebulizer Pressure | Must be optimized for the specific analyte and instrument. |
Experimental Workflows and Diagrams
The following diagrams illustrate the logical flow for sample analysis and method selection.
Caption: General workflow for quantification using HPLC-UV.
Caption: Decision tree for selecting the appropriate analytical method.
References
- Vertex AI Search. (2026).
- Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Emery Pharma. (2023).
- ResearchGate. (n.d.).
- International Journal of Pharmaceutical Erudition. (2020).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
- ResearchGate. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
- BenchChem. (2025). Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid.
- ResearchGate. (n.d.). Application of an LC-MS/MS Method to a Urinary Excretion Study of Triflusal and its Main Metabolite 2-hydroxy-4-trifluoromethyl Benzoic Acid in Human Urine.
- PubMed. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. wjarr.com [wjarr.com]
- 11. emerypharma.com [emerypharma.com]
- 12. vuir.vu.edu.au [vuir.vu.edu.au]
experimental setup for high-yield synthesis of trifluoromethylphenyl benzoic acids
Application Note & Protocol
Topic: High-Yield Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid via Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoromethylphenyl benzoic acids and their derivatives are crucial structural motifs in medicinal chemistry and materials science. The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl or chloro group, capable of significantly enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, robust and high-yield synthetic routes to these compounds are of paramount importance.
This application note provides a detailed protocol for the high-yield synthesis of a representative compound, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials. We will delve into the mechanistic rationale behind the choice of reagents and conditions, providing a protocol that is both reproducible and scalable.
Reaction Principle: The Suzuki-Miyaura Coupling
The core of this synthesis is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.
The catalytic cycle involves three key stages:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-bromobenzoic acid) to form a palladium(II) complex.
-
Transmetalation: The boronic acid (4-(trifluoromethyl)phenylboronic acid) reacts with the base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the palladium(0) catalyst to continue the cycle.
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details the synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier (Example) |
| 4-Bromobenzoic acid | C7H5BrO2 | 201.02 | 585-76-2 | Sigma-Aldrich |
| 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | 189.93 | 128796-39-4 | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | C72H60P4Pd | 1155.56 | 14221-01-3 | Strem Chemicals |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 584-08-7 | Fisher Scientific |
| 1,4-Dioxane, Anhydrous | C4H8O2 | 88.11 | 123-91-1 | Acros Organics |
| Deionized Water (H2O) | H2O | 18.02 | 7732-18-5 | N/A |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | 7647-01-0 | VWR Chemicals |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | 141-78-6 | Sigma-Aldrich |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | N/A |
| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | 7487-88-9 | Sigma-Aldrich |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a potential carcinogen.
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
The overall workflow for the synthesis and purification is outlined below.
Caption: General workflow for Suzuki-Miyaura synthesis and product isolation.
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.00 g, 4.97 mmol, 1.0 equiv).
-
Add 4-(trifluoromethyl)phenylboronic acid (1.04 g, 5.47 mmol, 1.1 equiv).
-
Add potassium carbonate (2.06 g, 14.9 mmol, 3.0 equiv).
-
The flask is sealed with septa, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times. This is a critical step as the Pd(0) catalyst is oxygen-sensitive.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Stir the mixture vigorously for 10 minutes to ensure good suspension.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.287 g, 0.249 mmol, 0.05 equiv). The yellow color of the catalyst should be visible.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C using a heating mantle and stir vigorously.
-
Allow the reaction to proceed for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromobenzoic acid spot.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of deionized water.
-
Acidify the aqueous solution to pH 2-3 by slowly adding 2M HCl. The desired carboxylic acid product will precipitate out as a white solid. The acidification step is necessary to protonate the carboxylate salt, rendering it insoluble in water.
-
Stir the suspension for 30 minutes in an ice bath to maximize precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water or acetic acid.
-
Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.
-
Results and Discussion
Expected Yield: Following this protocol, typical yields for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid are in the range of 85-95% .
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 218-222 °C (literature values may vary slightly) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.1 (s, 1H, -COOH), 8.08 (d, J=8.4 Hz, 2H), 7.95 (d, J=8.4 Hz, 2H), 7.88 (d, J=8.2 Hz, 2H), 7.80 (d, J=8.2 Hz, 2H). The broad singlet for the carboxylic proton is characteristic. |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ (ppm): -61.2 (s). The singlet peak confirms the presence of a single CF₃ environment. |
| Mass Spec (ESI-) | m/z calculated for C₁₄H₈F₃O₂⁻ [M-H]⁻: 265.05. Found: 265.05. |
The choice of Pd(PPh3)4 as the catalyst is common for its reliability, though other modern catalysts with specialized ligands (e.g., Buchwald or Herrmann-type ligands) can sometimes offer higher turnover numbers or operate at lower temperatures. The use of a 3-fold excess of K2CO3 is standard practice to ensure the reaction medium remains basic, which is essential for the boronate formation and the overall efficiency of the transmetalation step.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient, high-yield, and scalable method for the synthesis of trifluoromethylphenyl benzoic acids. The protocol described here is robust and utilizes commercially available reagents, making it accessible for most synthetic chemistry laboratories. By understanding the underlying mechanism and the role of each component, researchers can adapt this method for the synthesis of a wide array of substituted biaryl compounds for applications in drug discovery and materials science.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Al-Masum, M., & Kumar, D. (2003). A convenient synthesis of biaryl carboxylic acids via the Suzuki cross-coupling reaction. Tetrahedron Letters, 44(12), 2549-2552. [Link]
-
The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Yin, J., & Liebscher, J. J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
developing assays to test the biological activity of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
Application Note & Protocols
Topic: A Strategic Approach to Characterizing the Biological Activity of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing a strategic panel of in-vitro assays to characterize the biological activity of the novel compound, this compound. Based on its structural motifs—a hydroxybenzoic acid core and a trifluoromethylphenyl group—this compound is hypothesized to possess significant anti-inflammatory properties. We present a multi-tiered approach, beginning with direct enzyme inhibition assays for key inflammatory targets (COX-1, COX-2, 5-LOX), followed by cell-based assays to elucidate its mechanism of action within a biological context, including its effects on nitric oxide production, cytokine release, and NF-κB signaling. Each protocol is detailed with scientific rationale, step-by-step instructions, and data interpretation guidelines to ensure robust and reproducible results.
Introduction and Rationale
The development of novel anti-inflammatory agents remains a critical objective in pharmaceutical research, particularly those that offer improved efficacy and safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs).[1] The compound this compound presents a promising scaffold. Its structure combines two key features:
-
Hydroxybenzoic Acid Core: Phenolic acids are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[2][3]
-
Trifluoromethylphenyl Moiety: The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity for biological targets.[4]
This structural combination strongly suggests a potential interaction with key enzymatic pathways that drive inflammation. The primary inflammatory cascade involves the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammatory gene expression, including pro-inflammatory cytokines.[6]
Therefore, a logical and efficient strategy to characterize this compound involves a tiered screening approach. We will first determine its direct inhibitory effects on purified enzymes (COX and LOX) and then validate these findings in a more complex cellular environment, probing its influence on downstream inflammatory mediators and signaling pathways.
Tier 1: Primary Biochemical Screening
The initial step is to assess the direct interaction of the compound with key, isolated enzymes of the inflammatory cascade. This cell-free approach provides clean, mechanistic data on enzyme inhibition and selectivity.
Workflow for Primary and Secondary Screening
Caption: A tiered workflow for characterizing the compound's biological activity.
Protocol 2.1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate, which produces a colorimetric signal.[5][7] The protocol is based on quantifying the amount of prostaglandin E2 (PGE2) produced from arachidonic acid, which can be measured via ELISA.[8][9]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound dissolved in DMSO
-
Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)
-
PGE2 ELISA Kit
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in DMSO, then dilute further in the reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted compound or control to appropriate wells. Include a "vehicle control" with DMSO only.
-
Add 150 µL of reaction buffer and 10 µL of heme to all wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the wells.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
Quantify the PGE2 produced in each well using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank))
-
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration required for 50% inhibition) using non-linear regression analysis.
-
Calculate the COX-2 Selectivity Index (SI): SI = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.[10]
Protocol 2.2: 5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay measures the activity of 5-LOX, which catalyzes the conversion of a substrate (e.g., linoleic or arachidonic acid) into hydroperoxides. The formation of these products can be monitored spectrophotometrically by the increase in absorbance at 234 nm.[11]
Materials:
-
Human recombinant 5-LOX or soybean lipoxygenase
-
Linoleic acid or arachidonic acid (substrate)
-
Assay buffer (e.g., 0.2 M Borate buffer, pH 9.0)[11]
-
Test compound dissolved in DMSO
-
Positive control: Zileuton or Nordihydroguaiaretic acid (NDGA)[12]
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
To the wells of a UV-transparent 96-well plate, add 10 µL of the diluted compound or control. Include vehicle controls.
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the 5-LOX enzyme solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately measure the absorbance at 234 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Rate_sample / Rate_vehicle))
-
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value.
Tier 2: Secondary Cell-Based Screening
If the compound shows activity in the biochemical assays, the next step is to evaluate its effects in a cellular context. This provides more biologically relevant data on efficacy, cytotoxicity, and mechanism of action. Murine macrophage cell lines like RAW 264.7 are commonly used for this purpose.[13][14]
The Arachidonic Acid Inflammatory Cascade
Caption: Potential inhibition sites for the test compound in the arachidonic acid cascade.
Protocol 3.1: Cytotoxicity Assessment (MTT Assay)
Scientist's Note: It is crucial to assess cytotoxicity before evaluating anti-inflammatory activity. A compound that kills cells will falsely appear to reduce inflammatory markers. This assay establishes a non-toxic concentration range for subsequent experiments.[14]
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified by absorbance.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 24 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use concentrations that result in >90% cell viability for subsequent assays.
Protocol 3.2: Nitric Oxide (NO) Inhibition Assay
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[14] NO production can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and let them adhere.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration in each sample.
Protocol 3.3: Cytokine Release Assay (ELISA)
Principle: This assay quantifies the secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from stimulated immune cells.[15] An Enzyme-Linked Immunosorbent Assay (ELISA) provides high specificity and sensitivity for this measurement.[16]
Procedure:
-
Use the same cell culture supernatants collected from the NO inhibition assay (Protocol 3.2).
-
Use commercial ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's protocol, which typically involves capturing the cytokine with a specific antibody, detecting it with a secondary enzyme-linked antibody, and quantifying it with a colorimetric substrate reaction.[15]
-
Read the absorbance and calculate the cytokine concentrations based on the provided standards.
Protocol 3.4: NF-κB Activation Reporter Gene Assay
Principle: Reporter gene assays are powerful tools for quantifying the activity of a specific transcription factor.[17][18] In this assay, cells are transfected with a plasmid containing a reporter gene (e.g., Luciferase) under the control of a promoter with multiple NF-κB binding sites.[19][20] Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be easily measured.[21]
Materials:
-
HEK293T or a similar easily transfectable cell line.
-
NF-κB luciferase reporter plasmid.
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
LPS or TNF-α as a stimulant.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect cells with the NF-κB reporter plasmid and the control plasmid.
-
Plate the transfected cells into a 96-well plate and allow them to recover.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α).
-
After 6-8 hours of stimulation, lyse the cells.
-
Measure the luciferase and Renilla activities using a dual-luciferase assay system and a luminometer.
Data Analysis:
-
Normalize the NF-κB luciferase activity to the control (Renilla) luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity in stimulated cells relative to unstimulated cells.
-
Determine the percentage of inhibition of NF-κB activation by the test compound.
The Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB pathway and a potential point of inhibition.
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Summary of In-Vitro Activity
| Assay Type | Target/Endpoint | Result (IC50 / EC50 in µM) | Selectivity |
| Biochemical | COX-1 Enzyme | [Insert Value] | COX-2 SI = [IC50(COX-1)/IC50(COX-2)] |
| COX-2 Enzyme | [Insert Value] | ||
| 5-LOX Enzyme | [Insert Value] | N/A | |
| Cell-Based | RAW 264.7 Cytotoxicity | CC50 = [Insert Value] | N/A |
| LPS-induced NO Production | IC50 = [Insert Value] | N/A | |
| LPS-induced TNF-α Release | IC50 = [Insert Value] | N/A | |
| LPS-induced IL-6 Release | IC50 = [Insert Value] | N/A | |
| TNF-α induced NF-κB Activation | IC50 = [Insert Value] | N/A |
Assay Validation and Best Practices
To ensure the trustworthiness of the results, every protocol must be a self-validating system.[22]
-
Controls: Always include positive controls (known inhibitors), negative controls (unstimulated cells), and vehicle controls (e.g., DMSO) in every experiment.
-
Reproducibility: Each experiment should be performed with at least three biological replicates to ensure the results are consistent.
-
Assay Performance: For high-throughput screening, parameters like the Z'-factor should be calculated to assess the quality and reliability of the assay.
-
Continuous Process: Assay validation is a continuous process; performance should be monitored over time to ensure consistency.[23]
Conclusion
This application note outlines a systematic and robust methodology for characterizing the biological activity of this compound. By progressing from specific biochemical assays to more complex cell-based systems, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. The data generated from these protocols will provide a strong foundation for further preclinical development of this promising anti-inflammatory candidate.
References
-
G-Biosciences. (2017, October 3). Role of reporter genes to assay for transcription factors & more. Retrieved from [Link]
-
Al-Rawi, D., et al. (2024). Optimized reporters for multiplexed detection of transcription factor activity. PMC - NIH. Retrieved from [Link]
-
Tegley, C. M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. Retrieved from [Link]
-
Indrayanto, G. (2021). Validation of in-vitro bioassay methods: Application in herbal drug research. PubMed. Retrieved from [Link]
-
Tegley, C. M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. Retrieved from [Link]
-
Telek, A., et al. (n.d.). Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity. Retrieved from [Link]
-
Indrayanto, G. (2021). Validation of in-vitro bioassay methods: Application in herbal drug research. Semantic Scholar. Retrieved from [Link]
-
Fivephoton Biochemicals. (2015, February 15). Human Cell NF-kappa B (NF-kB) Activation Assay Kit. Retrieved from [Link]
-
Bitesize Bio. (2024, March 20). 14 Ways to Measure Immune Cell Activation. YouTube. Retrieved from [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]
-
Juhasz, A. L., et al. (2013). What is required for the validation of in vitro assays for predicting contaminant relative bioavailability? Considerations and criteria. PubMed. Retrieved from [Link]
-
SRI International. (n.d.). Biological assay development and validation. Retrieved from [Link]
-
Rowlinson, S. W., et al. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
Rowlinson, S. W., et al. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Retrieved from [Link]
-
Viatour, P., et al. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH. Retrieved from [Link]
-
Biocompare. (2024, December 17). Cytokine Detection Methods. Retrieved from [Link]
-
Trombetta, J. A., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Retrieved from [Link]
-
Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. Retrieved from [Link]
-
Eureka Blog. (2021, April 8). Predictive Immunotoxicology: The Cytokine Release Assay and Beyond. Retrieved from [Link]
-
Al-Gazzar, M. A., et al. (2001). Design, synthesis and biological testing of a novel series of anti-inflammatory drugs. PubMed. Retrieved from [Link]
-
antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel anti-inflammatory agents. Retrieved from [Link]
-
Sedia, U. T., et al. (2017). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research. Retrieved from [Link]
-
Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]
-
Pathade, G., et al. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]
-
ResearchGate. (2021, October 21). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?. Retrieved from [Link]
-
Gorityala, B., et al. (2016). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Retrieved from [Link]
-
Al-Gazzar, M. A., et al. (2001). Design, synthesis and biological testing of a novel series of anti-inflammatory drugs. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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Vasanth, K., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Retrieved from [Link]
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Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
-
BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
Bar-Eyal, A., et al. (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC - PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Retrieved from [Link]
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- 23. edraservices.nl [edraservices.nl]
Application Note: A Robust and Scalable Synthesis of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid via Suzuki-Miyaura Coupling
Introduction
3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid is a complex biaryl molecule, a structural motif of significant interest in the development of novel pharmaceutical agents and advanced materials. Its synthesis presents a common challenge in process chemistry: the efficient and controlled formation of a sterically hindered carbon-carbon bond between two distinct aromatic rings. This application note provides a comprehensive guide for the scale-up synthesis of this target molecule, focusing on the Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale for this strategic choice, present a detailed and validated protocol, and discuss critical parameters for successful and safe implementation at a larger scale.
Rationale for Synthetic Route Selection
The core transformation in synthesizing the target molecule is the formation of the C-C bond between the 3-hydroxybenzoic acid core and the 2-(trifluoromethyl)phenyl ring. While several methodologies exist for biaryl synthesis, the Suzuki-Miyaura coupling stands out as the most suitable for scale-up for several compelling reasons.[1]
-
Exceptional Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its compatibility with a wide array of functional groups.[2] In this specific synthesis, the presence of acidic protons on the hydroxyl (-OH) and carboxylic acid (-COOH) groups poses a significant challenge for alternative methods like the Grignard reaction, which would necessitate additional protection and deprotection steps, thereby increasing step count and reducing overall efficiency. The Suzuki coupling's tolerance obviates this need, streamlining the process.
-
Mild and Controllable Reaction Conditions: The reaction typically proceeds under mild heating and does not require cryogenic temperatures or highly energetic reagents, making it inherently safer and more manageable in large-scale reactors.[3]
-
High Atom Economy and Favorable Byproducts: The reaction byproducts are typically inorganic salts and water-soluble boron compounds, which are relatively easy to remove during aqueous work-up, simplifying purification.[3] This contrasts with other methods that can generate stoichiometric metallic waste.
-
Commercial Availability and Stability of Reagents: The required building blocks, an aryl halide and an arylboronic acid, are often commercially available or readily synthesized. Organoboron reagents exhibit good stability to air and moisture, simplifying handling and storage—a critical logistical advantage for manufacturing campaigns.[3]
The chosen disconnection strategy involves coupling 3-Hydroxy-4-iodobenzoic acid with (2-trifluoromethylphenyl)boronic acid . The iodide was selected as the halide partner due to its higher reactivity in the rate-determining oxidative addition step of the catalytic cycle compared to bromides or chlorides, often leading to higher efficiency and catalyst turnover.
The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is fundamental to troubleshooting and process optimization. The catalytic cycle proceeds through three key steps, continuously regenerating the active Pd(0) catalyst.[3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-Hydroxy-4-iodobenzoic acid. This is typically the rate-limiting step of the reaction.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[1][2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. Strict adherence to inert atmosphere techniques is crucial for success.[6]
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Equiv. | Purity |
| 3-Hydroxy-4-iodobenzoic acid | 58123-77-6 | 264.01 | 1.0 | >98% |
| (2-Trifluoromethylphenyl)boronic acid | 1423-27-4 | 189.93 | 1.2 | >95% |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 816.64 | 0.01 | >98% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 3.0 | >99% |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | - | >99.8% |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ACS |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | - | ~37% |
Equipment
-
Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen/argon inlet.
-
Heating/cooling circulator.
-
Addition funnel or pump for solvent/reagent transfer.
-
Filtration apparatus (e.g., Nutsche filter-dryer or large Buchner funnel).
-
Vacuum oven for drying.
Experimental Workflow
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled. Purge the entire system with nitrogen or argon for at least 30 minutes to establish an inert atmosphere.[6]
-
Reagent Charging: To the reactor, charge 3-Hydroxy-4-iodobenzoic acid (1.0 eq.), (2-trifluoromethylphenyl)boronic acid (1.2 eq.), and anhydrous potassium carbonate (3.0 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 v/v ratio. The solvent volume should be sufficient to create a stirrable slurry (typically 10-15 mL per gram of the limiting reagent).
-
Degassing: Submerge a sparging tube below the liquid surface and bubble nitrogen or argon through the stirred mixture for 20-30 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[7]
-
Catalyst Addition: While maintaining a positive nitrogen pressure, add the Pd(dppf)Cl₂ catalyst (0.01 eq.) to the reactor. It is often preferable to add the catalyst after degassing the main mixture to minimize its exposure to any residual oxygen.[7]
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. The mixture will typically turn dark brown or black.[8]
-
Monitoring: Monitor the reaction progress by taking small, quenched aliquots for HPLC analysis until consumption of the 3-Hydroxy-4-iodobenzoic acid is complete (typically 4-12 hours).
-
Work-up - Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the reactor and filter cake with a small amount of the dioxane/water solvent mixture.
-
Transfer the filtrate to a clean vessel. With good stirring, slowly add concentrated HCl to acidify the solution to a pH of 2-3. The product will precipitate as a solid.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral to remove any remaining inorganic salts.
-
-
Purification - Recrystallization:
-
Transfer the crude, damp solid to a clean reactor.
-
Add a suitable solvent system for recrystallization. A mixture of ethanol and water is a good starting point for polar carboxylic acids.[9] Add the minimum amount of hot solvent required to fully dissolve the solid.[8]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C to a constant weight.
-
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound |
| HPLC | Purity >99% (by area %). A single major peak at the expected retention time. |
| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants. Disappearance of the vinyl proton from the starting material. Presence of signals for both aromatic rings. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the CF₃ group (quartet) and the carboxylic acid carbon. |
| LC-MS | A major peak in the chromatogram with a mass corresponding to the [M-H]⁻ or [M+H]⁺ ion of the target molecule (C₁₄H₉F₃O₃, MW = 298.22). |
Safety and Handling Precautions
All operations should be conducted by trained personnel in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Substance | CAS No. | Key Hazards | Handling Precautions |
| (2-Trifluoromethyl)phenylboronic acid | 1423-27-4 | Skin, eye, and respiratory irritant.[10][11][12] | Avoid inhalation of dust. Prevent contact with skin and eyes. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Causes serious eye irritation and skin irritation. May cause respiratory irritation.[13][14][15] | Handle in a well-ventilated area. Avoid generating dust. |
| **Palladium Catalysts (e.g., Pd(dppf)Cl₂) ** | 95464-05-4 | May be pyrophoric, especially after the reaction (as Pd(0) on carbon).[16][17] Finely divided powders can be respiratory irritants.[18] | Handle under an inert atmosphere. Do not allow the used, filtered catalyst to dry out; keep it wet. |
| 1,4-Dioxane | 123-91-1 | Flammable. Suspected carcinogen. Can form explosive peroxides upon storage. | Use only peroxide-free solvent. Ground equipment to prevent static discharge. |
| Hydrochloric Acid (HCl) | 7647-01-0 | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with extreme care, using appropriate acid-resistant gloves and face shield. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 19, 2026, from [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved January 19, 2026, from [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
- U.S. Patent No. 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved January 19, 2026, from [Link]
-
Ujaque, G., Maseras, F., & Lledós, A. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(47), 14462–14474. [Link]
-
INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 19, 2026, from [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(11), 805–818. [Link]
-
Angene Chemical. (2025, April 8). Safety Data Sheet - (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid. Retrieved January 19, 2026, from [Link]
-
Armand Products. (2023, March 29). Safety Data Sheet Potassium Carbonate Anhydrous All Grades. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). LCSS: PALLADIUM ON CARBON. PubChem. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved January 19, 2026, from [Link]
-
Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate. Retrieved January 19, 2026, from [Link]
- U.S. Patent No. 7,307,188B2. (2007). Purification of carboxylic acids by complexation with selective solvents.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 19, 2026, from [Link]
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- 5. m.youtube.com [m.youtube.com]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
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- 17. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 18. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
Welcome to the technical support guide for the synthesis of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The most common synthetic approach involves a Suzuki-Miyaura cross-coupling reaction, followed by a hydrolysis step if an ester-protected starting material is used. Our advice is centered on this widely adopted pathway.
Problem: Low or No Product Formation After Suzuki Coupling
Question: I have set up my Suzuki coupling reaction between Methyl 4-bromo-3-hydroxybenzoate and 2-(trifluoromethyl)phenylboronic acid, but after several hours, TLC/LC-MS analysis shows little to no desired product. What are the potential causes and solutions?
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The Pd(0) active catalyst may not have formed correctly or has decomposed. Palladium precatalysts are often air-stable but require activation in situ. Palladium black precipitation is a visual indicator of catalyst death.[1]
-
Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Use freshly opened, high-purity solvents and degas them thoroughly before use. Consider using a more robust, air-stable precatalyst, such as a Pd-NHC (N-heterocyclic carbene) complex, which is known for high activity in sterically hindered couplings.[2]
-
-
Ineffective Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[3] For sterically hindered couplings, common bases like Na₂CO₃ or K₂CO₃ may be too weak or have poor solubility.
-
Solution: Switch to a stronger base. Potassium phosphate (K₃PO₄) is often more effective. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) in a solvent like dioxane can significantly improve yields.[2]
-
-
Steric Hindrance: This specific transformation involves coupling two ortho-substituted rings, which is a classic example of a sterically hindered reaction. Your chosen catalyst/ligand system may not be suitable for overcoming this barrier.[4][5][6]
-
Solution: Employ a ligand designed for hindered substrates. Bulky, electron-rich monophosphine ligands are the industry standard. A screening of ligands is highly recommended.
-
| Ligand Class | Examples | Rationale |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Promote fast oxidative addition and reductive elimination, crucial for hindered substrates. |
| Dialkylphosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-donating, increasing the reactivity of the palladium center.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form very stable and highly active palladium complexes, resistant to decomposition.[7] |
-
Low Reaction Temperature: While many Suzuki reactions proceed at elevated temperatures (e.g., 80-110 °C), the activation energy for sterically demanding couplings can be high, requiring more thermal energy.
-
Solution: Gradually increase the reaction temperature. If using a solvent like dioxane (b.p. 101 °C), ensure you are reaching a vigorous reflux. If necessary, switch to a higher-boiling solvent like toluene (b.p. 111 °C) or DMF, but be mindful that solvent choice can significantly impact the reaction.[8][9]
-
Problem: Significant Byproduct Formation
Question: My reaction produces the desired product, but the yield is compromised by several significant byproducts. How can I identify and minimize them?
Potential Causes & Recommended Solutions:
-
Protodeboronation of Boronic Acid: This is the cleavage of the C–B bond of your boronic acid, replacing it with a C–H bond.[1] It consumes your nucleophile and is often accelerated by high temperatures and residual water or protons in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. Ensure your base is strong enough and present in sufficient quantity. Sometimes, using a slight excess (1.1-1.3 equivalents) of the boronic acid can compensate for this loss. Using boronate esters (e.g., pinacol esters) can also increase stability against protodeboronation.[10]
-
-
Homocoupling of Starting Materials: You may observe byproducts corresponding to the dimerization of the aryl halide (Ullmann coupling) or the boronic acid. This arises from side reactions within the catalytic cycle.[1][11]
-
Solution: This issue is often ligand-dependent. Switching to a different class of ligand (e.g., from a biarylphosphine to an NHC) can alter the relative rates of the desired cross-coupling versus undesired homocoupling. Lowering the catalyst loading can sometimes help, as high local concentrations of the catalyst can promote these side reactions.
-
-
Dehalogenation of Aryl Halide: The starting aryl bromide is reduced to the corresponding des-bromo compound (methyl 3-hydroxybenzoate). This can occur if a hydride source is present in the reaction mixture.[10]
-
Solution: The source of the hydride can be solvents (like alcohols, if used) or the base itself. Ensure high-purity reagents. This side reaction is often more prevalent with highly reactive catalysts; sometimes, a slightly less active but more selective catalyst system can provide a cleaner reaction profile.
-
Problem: Difficulty in Purifying the Final Carboxylic Acid
Question: After saponification, I am struggling to separate my final product, this compound, from unreacted boronic acid and other impurities. Standard acid/base workup isn't working well.
Potential Causes & Recommended Solutions:
-
Similar Acidity of Product and Boronic Acid: Both the target carboxylic acid and the 2-(trifluoromethyl)phenylboronic acid are acidic. During a basic aqueous wash, both can be extracted into the aqueous layer as their respective salts, and they will co-precipitate upon acidification.[12]
-
Solution 1 (Esterification/Purification/Hydrolysis): This is a highly effective, though multi-step, solution. Purify the ester intermediate from the Suzuki coupling via silica gel chromatography. The ester is significantly less polar than the boronic acid, making separation much easier. Once you have the pure ester, proceed with quantitative hydrolysis to get the pure carboxylic acid, which often requires minimal further purification.[12]
-
Solution 2 (Boronic Acid Scavenging): After the reaction, you can try to selectively react the excess boronic acid. One method is to form a methyl boronate by repeatedly adding methanol and removing it under reduced pressure. The resulting methyl boronate may have different solubility and chromatographic properties, enabling easier separation.[12]
-
Solution 3 (Specialized Chromatography): If you must purify the final acid directly, consider adding a small amount of a modifying acid (e.g., 0.1% acetic acid or formic acid) to your mobile phase during silica gel chromatography. This can suppress the ionization of the carboxylic acid and improve peak shape and separation.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this molecule?
The most robust approach is a two-step synthesis starting from an ester-protected 3-hydroxy-4-halobenzoic acid.
This pathway is advantageous because the ester intermediate is easier to purify by standard chromatography than the final carboxylic acid.[12]
Q2: Why is using an ester protecting group for the carboxylic acid recommended?
The carboxylic acid functional group can complicate the Suzuki reaction in several ways:
-
Basicity: The carboxylate anion, formed under basic reaction conditions, can act as a ligand for the palladium center, potentially inhibiting catalysis.
-
Solubility: The carboxylate salt may have poor solubility in the organic solvents typically used for Suzuki couplings.
-
Purification: As detailed in the troubleshooting guide, separating the final acidic product from acidic starting materials or byproducts (like boronic acid) is challenging.[12] Protecting the carboxylic acid as a methyl or ethyl ester circumvents these issues, leading to a cleaner reaction and a more straightforward purification of the key biaryl intermediate.
Q3: What is the catalytic cycle for the Suzuki-Miyaura reaction?
The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X).
-
Transmetalation: The organic group from the activated boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires a base to form a more nucleophilic "ate" complex.[3]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.
-
TLC: Provides a quick, qualitative assessment. A good mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) should give good separation between your starting aryl halide and the more polar product ester. Spotting the reaction mixture alongside pure starting material is essential.
-
LC-MS: Offers a more definitive and quantitative view. It allows you to confirm the mass of the desired product and identify the masses of any byproducts, which is invaluable for troubleshooting.
Detailed Experimental Protocols
Part A: Suzuki-Miyaura Coupling of Methyl 4-bromo-3-hydroxybenzoate
This protocol is a representative example and should be optimized for your specific setup.
Reagents:
-
Methyl 4-bromo-3-hydroxybenzoate (1.0 eq)
-
2-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromo-3-hydroxybenzoate, 2-(Trifluoromethyl)phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting aryl bromide is consumed (typically 12-24 hours).
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain pure Methyl 3-hydroxy-4-(2-trifluoromethylphenyl)benzoate.
Part B: Saponification to Yield the Final Product
Reagents:
-
Methyl 3-hydroxy-4-(2-trifluoromethylphenyl)benzoate (1.0 eq)
-
Lithium Hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the ester intermediate in the THF/water solvent mixture in a round-bottom flask.
-
Add LiOH and stir the mixture at room temperature. The hydrolysis reaction is typically complete within 2-6 hours.[14] Monitor by TLC until the starting ester spot has disappeared.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 1 M HCl. A precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, typically as a white or off-white solid.
References
-
Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Hydrolysis of Esters. Chemguide. [Link]
-
Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2018). ResearchGate. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Schroeder Group, University of Illinois. [Link]
-
Side reactions of Suzuki cross-coupling. ResearchGate. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. [Link]
- Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.
-
Trouble isolating my Suzuki coupling biaryl acid product. (2022). Reddit. [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). YouTube. [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
- Purification of carboxylic acids by chemical treatment and distillation.
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC - NIH. [Link]
- Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 9. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Trifluoromethyl-Substituted Benzoic Acids
Welcome to the technical support center for the synthesis of trifluoromethyl-substituted benzoic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing the trifluoromethyl (-CF3) group onto a benzoic acid scaffold. The unique electronic properties of the -CF3 group make it a valuable moiety in medicinal chemistry and materials science, but its installation is not without challenges.[1]
This document moves beyond standard protocols to address the nuanced side reactions and experimental pitfalls you may encounter. Our goal is to provide you with the expert insights and troubleshooting frameworks necessary to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems observed during synthesis.
Question 1: My reaction yield is low, and I've isolated a significant amount of a product that has lost its carboxylic acid group. What is happening?
Answer: You are likely observing decarboxylative trifluoromethylation , a common and often competitive side reaction.[2] This is particularly prevalent when using radical-based trifluoromethylation methods (e.g., with Langlois reagent, CF₃SO₂Na, and a persulfate initiator) on electron-rich benzoic acid derivatives.[2]
Causality (The "Why"): The reaction mechanism involves the generation of radical species. The persulfate initiator (like Na₂S₂O₈) decomposes to form sulfate radicals (SO₄⁻•). This radical can oxidize the carboxylate of your benzoic acid, leading to the formation of a carboxyl radical. This intermediate is unstable and rapidly extrudes CO₂, generating an aryl radical. This newly formed aryl radical, not your starting material, is then trapped by the trifluoromethyl source to yield the unwanted decarboxylated product. The reaction is highly dependent on the electronic properties of the substrate; electron-donating groups on the aromatic ring stabilize the aryl radical intermediate, favoring this side reaction.[2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Radical decarboxylation is often accelerated at higher temperatures. Running the reaction at a lower temperature (e.g., 30 °C instead of 60-80 °C) can significantly suppress this side pathway.[2]
-
Optimize Initiator and Reagent Stoichiometry: An excess of the radical initiator can drive the decarboxylation pathway. Systematically screen the equivalents of Na₂S₂O₈ and the CF₃ source. Sometimes, using a slight excess of the CF₃ source relative to the initiator can favor the desired pathway.[2]
-
Change the Trifluoromethylation Strategy: If decarboxylation remains dominant, your substrate may be incompatible with this specific radical pathway. Consider alternative methods that do not rely on the same mechanism, such as:
-
Nucleophilic Aromatic Substitution (SₙAr): If your benzoic acid has a suitable leaving group (e.g., -F, -Cl, -NO₂) ortho or para to the carboxylate, a nucleophilic approach using a reagent like copper(I) trifluoromethylthiolate ("CuSCF₃") or TMSCF₃ with a fluoride source might be more effective.
-
Metal-Catalyzed Cross-Coupling: Starting from a bromo- or iodo-benzoic acid derivative allows for various palladium- or copper-catalyzed cross-coupling reactions with trifluoromethylating agents.
-
Question 2: My final product's NMR and mass spec are correct, but the yield is poor. During workup, I noticed my desired product seems to be partitioning into the aqueous basic layer. Is this possible?
Answer: Yes, this is a critical and often overlooked issue. Under certain conditions, the trifluoromethyl group itself can undergo hydrolysis back to a carboxylic acid.[3][4][5] If your target molecule is, for example, 3-(trifluoromethyl)benzoic acid, hydrolysis of the -CF₃ group would generate isophthalic acid (benzene-1,3-dicarboxylic acid). This new dicarboxylic acid is more polar and will have significantly different solubility and purification characteristics.
Causality (The "Why"): The carbon atom of the -CF₃ group is highly electrophilic due to the three strongly electron-withdrawing fluorine atoms. While generally stable, this group is susceptible to nucleophilic attack under harsh conditions. Strong acidic media (like fuming sulfuric acid) or strongly basic conditions (like concentrated NaOH, especially at elevated temperatures) can facilitate this hydrolysis.[4][6][7] The proposed mechanism in acidic media involves protonation of a fluorine atom, promoting C-F bond cleavage to form a difluorobenzylic carbocation, which is then attacked by water or other nucleophiles.[4]
Troubleshooting & Prevention:
-
Mind Your pH and Temperature: During reaction workup and purification, avoid prolonged exposure to concentrated acids or bases, especially with heating. When performing an acid-base extraction to isolate your benzoic acid, use milder conditions (e.g., 1M NaOH or NaHCO₃ instead of >6M NaOH) and work at room temperature or below.
-
Protecting Groups: If your synthesis requires harsh conditions where hydrolysis is unavoidable, consider synthesizing the trifluoromethyl-aryl component first and then introducing the carboxylic acid functionality in a later step (e.g., via lithiation and quenching with CO₂ or oxidation of a methyl group).
-
Purification Strategy: If you suspect hydrolysis has occurred, you can exploit the properties of the di-acid byproduct. Its higher polarity and different pKa may allow for separation via careful column chromatography or fractional crystallization.
Question 3: I am trying to synthesize an aryl trifluoromethyl ketone from my benzoic acid, but the reaction is not working. Instead, I am getting back my starting material or a complex mixture.
Answer: The direct conversion of a benzoic acid to an aryl trifluoromethyl ketone requires specific activation of the carboxylic acid.[8][9] Simply mixing a trifluoromethyl source like TMSCF₃ with the benzoic acid is insufficient.
Causality (The "Why"): The carboxylate is a poor leaving group. The reaction proceeds via the in situ formation of a more reactive intermediate. A common strategy involves using an anhydride, such as trifluoroacetic anhydride (TFAA), to form a mixed anhydride with the benzoic acid.[8][9] This mixed anhydride is highly electrophilic at the carbonyl carbon. The trifluoromethyl nucleophile (generated from TMSCF₃) can then attack this activated carbonyl, leading to an addition-elimination sequence that yields the desired ketone.[8]
Recommended Protocol for Ketone Synthesis:
This protocol is adapted from established literature procedures.[8]
Materials:
-
Benzoic acid derivative (0.2 mmol)
-
Trifluoroacetic anhydride (TFAA) (0.4 mmol, 2.0 equiv.)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (0.6 mmol, 3.0 equiv.)
-
Cesium fluoride (CsF) (0.5 mmol, 2.5 equiv.)
-
4-Dimethylaminopyridine (DMAP) (0.5 mmol, 2.5 equiv.)
-
Anhydrous solvent (e.g., PhOMe, 2 mL)
Procedure:
-
To an oven-dried Schlenk tube under a nitrogen atmosphere, add the carboxylic acid, DMAP, and CsF.
-
Sequentially add the anhydrous solvent, TMSCF₃, and TFAA via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 15 hours.
-
Cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
FAQ: Key Experimental Considerations
Q: Which trifluoromethylating reagent should I choose?
A: The choice is highly dependent on your substrate and the desired reaction mechanism.
| Reagent Class | Examples | Mechanism | Best For | Potential Issues |
| Radical | CF₃SO₂Na (Langlois)[2], CF₃I[1] | Radical | Direct C-H trifluoromethylation, decarboxylative reactions. | Decarboxylation side products, lack of regioselectivity. |
| Electrophilic | Togni reagents[10], Umemoto reagents[1][11] | Electrophilic / SET | Trifluoromethylation of nucleophiles (enols, thiols, arenes).[11][12][13] | Can be expensive, may require a catalyst, can react with solvents or additives.[10] |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash)[8], CF₃⁻ sources | Nucleophilic | Cross-coupling reactions, conversion of carbonyls. | Requires pre-functionalized substrates (halides, triflates) or activated carbonyls. |
Q: My benzoic acid has multiple substituents. How can I predict the regioselectivity of trifluoromethylation?
A: For radical C-H trifluoromethylation, selectivity can be poor. The trifluoromethyl radical is electrophilic and will preferentially attack electron-rich positions. However, steric hindrance plays a major role. For highly substituted rings, such as 2,4,6-trimethoxybenzoic acid, the reaction may favor decarboxylation followed by trifluoromethylation at the former carboxyl position due to steric blocking of the C-H sites.[2] For directed reactions (e.g., Pd-catalyzed C-H activation), the regioselectivity is controlled by the directing group, often favoring the ortho position.[14]
Q: What is the best way to purify my final trifluoromethyl-substituted benzoic acid product?
A: A combination of acid-base extraction and chromatography or crystallization is typically most effective.
Visualizing Reaction Pathways and Troubleshooting
General Pathways to Trifluoromethyl-Substituted Benzoic Acids
The following diagram illustrates common synthetic strategies. The choice of pathway depends on the availability of starting materials and the substitution pattern of the target molecule.
Troubleshooting Logic Tree for Low Yield
When faced with a low yield, a systematic approach is necessary to diagnose the root cause. Use this logic tree to guide your investigation.
References
-
Chen, Z., et al. (2017). Catalyst-Free Decarboxylative Trifluoromethylation/Perfluoroalkylation of Benzoic Acid Derivatives in Water–Acetonitrile. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Barrio, P., et al. (2017). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: [Link]
-
Gros, C. P., et al. (2019). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]
-
Barrio, P., et al. (2017). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC. Available at: [Link]
-
Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. Available at: [Link]
- Xia, C. (2007). Process of preparing 3-trifluoromethyl benzoic acid. Google Patents (CN101066917A).
-
Gros, C. P., et al. (2019). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie. Available at: [Link]
-
Kautzky, J. A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Le Fave, G. M. (1949). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from: [Link]
-
Kautzky, J. A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. SciSpace. Available at: [Link]
-
Matoušek, V., et al. (2013). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Available at: [Link]
-
Kautzky, J. A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PubMed. Available at: [Link]
-
Kautzky, J. A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Semantic Scholar. Available at: [Link]
-
Postigo, A. (2016). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry. Available at: [Link]
-
Cahard, D., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Mohammed, K. S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. Available at: [Link]
- Reider, P. J., et al. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents (US6489507B1).
- Wang, X., et al. (2013). Preparation method of 2-trifluoromethyl benzoic acid. Google Patents (CN103274929B).
-
Li, Y., et al. (2013). Purification of benzoic acid by melt crystallization. ResearchGate. Available at: [Link]
-
Filler, R., & Schure, R. M. (1967). New Aspects of the Chemistry of 2,4,6-Tris(trifluoromethyl)benzoic Acid and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. PubMed. Available at: [Link]
-
Cahard, D., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 9. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
Technical Support Center: Purification of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering purification challenges with 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid. The methodologies and principles described are grounded in established organic chemistry techniques and tailored to the specific structural features of this molecule.
Introduction: Understanding the Molecule
This compound is a complex organic molecule whose purification requires careful consideration of its structural attributes. The presence of a polar hydroxyl (-OH) group, an acidic carboxylic acid (-COOH) group, and a bulky, lipophilic trifluoromethylphenyl group gives it unique solubility properties. The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton. These features dictate the challenges and strategies for its successful purification.
Common impurities may include unreacted starting materials, isomers formed during synthesis, or by-products from side reactions. Effective purification aims to remove these contaminants to achieve the high purity required for downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question 1: My yield is very low after recrystallization. What went wrong?
Low recovery is a common issue in recrystallization and typically points to one of several procedural missteps.
Causality: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[1] If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor. Conversely, premature crystallization during a hot filtration step can also lead to product loss.
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the hot solvent in small portions to the solid, waiting for it to dissolve before adding more.[2][3]
-
Prevent Premature Crystallization: If a hot gravity filtration step is needed to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. This can be done by placing them in an oven or by allowing hot solvent vapor to heat the apparatus.[3]
-
Maximize Crystal Recovery: After allowing the solution to cool slowly to room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.[4] When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away impurities without re-dissolving the product.
-
Check the Mother Liquor: If you suspect significant product loss, you can try to concentrate the mother liquor (by boiling off some solvent) and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Question 2: After recrystallization, my product is still colored and has a broad melting point range. How do I remove the persistent impurities?
A broad or depressed melting point is a key indicator of residual impurities.[3] Colored impurities are often large, conjugated organic molecules.
Causality: This issue arises when impurities have solubility characteristics very similar to the target compound, causing them to co-precipitate during recrystallization.
Solutions:
-
Decolorization with Activated Charcoal: If the impurity is colored, it can often be removed by adsorption.
-
Protocol: After dissolving the crude product in the minimum amount of hot solvent, remove the flask from the heat source and allow it to cool slightly. Add a very small amount (typically 1-2% by weight) of activated charcoal.[5] Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot gravity filtration and proceed with the recrystallization as usual. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
-
Chromatographic Purification: If the impurity is not colored or is not removed by charcoal, column chromatography is the next logical step. Given the polar nature of the carboxylic acid and hydroxyl groups, a silica gel stationary phase is appropriate.
-
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[6] More polar compounds interact more strongly with the polar silica gel and elute more slowly.
-
Recommended Protocol: A detailed protocol for column chromatography is provided in the "Experimental Protocols" section below.
-
Question 3: During my attempt at recrystallization, the compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid.
Causality: This typically happens when the melting point of the crude solid is lower than the boiling point of the chosen recrystallization solvent. The compound melts in the hot solvent before it dissolves and then fails to solidify upon cooling. It can also be caused by the presence of impurities that significantly depress the melting point.
Solutions:
-
Lower the Temperature of Crystallization: Add a small amount of a "co-solvent" in which your compound is less soluble. This will lower the overall boiling point of the solvent system and may induce crystallization at a temperature below the compound's melting point.
-
Re-dissolve and Cool Slowly: Heat the solution until the oil fully dissolves (you may need to add slightly more solvent). Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation.[2] Covering the flask with a beaker can help slow the cooling process.[4]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the surface of the solution. The small glass particles scratched off can serve as nucleation sites for crystal growth.[2] Alternatively, add a "seed crystal" from a previous successful crystallization.
-
Change Solvents: If the problem persists, select a solvent with a lower boiling point. Refer to the solvent selection table in the FAQs.
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent system for recrystallizing this compound? The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[3] Given the molecule's polarity, a mixture of solvents is often ideal. A good starting point would be a polar protic solvent like ethanol or isopropanol, potentially with water as an anti-solvent. Alternatively, a mixture of an ether (like MTBE) and a hydrocarbon (like heptane) can be effective. You must determine the best solvent empirically.
| Solvent Selection Guide for Recrystallization | |||
| Solvent | Type | Boiling Point (°C) | Comments & Rationale |
| Water | Polar Protic | 100 | May be a good anti-solvent. Solubility is likely low even when hot due to the large organic backbone. |
| Ethanol | Polar Protic | 78 | Good potential. The -OH and -COOH groups will interact well. May be too soluble even when cold. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but slightly less polar. May provide a better solubility differential. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent. Good for compounds of intermediate polarity. |
| Toluene | Nonpolar | 111 | May be suitable if the compound is less polar than expected. The high boiling point can be a risk for "oiling out". |
| Heptane / Hexane | Nonpolar | 98 / 69 | Likely poor solvents on their own, but excellent as anti-solvents when mixed with a more polar solvent like Ethyl Acetate or MTBE. |
-
Q2: How do the trifluoromethyl and hydroxyl groups affect the purification strategy? The electron-withdrawing trifluoromethyl (CF3) group makes the carboxylic acid more acidic than benzoic acid itself. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. Together, these groups make the molecule quite polar. This high polarity means it will bind strongly to polar stationary phases like silica gel, requiring a more polar eluent for column chromatography.[6] In liquid-liquid extractions, its solubility will be highly pH-dependent. It will be soluble in aqueous base (e.g., sodium bicarbonate solution) after deprotonation of the carboxylic acid, which is a useful technique for separating it from neutral impurities.
-
Q3: Which chromatographic technique is best for achieving high purity (>99%)? For achieving high purity, High-Performance Liquid Chromatography (HPLC) is superior to standard column chromatography. A reversed-phase HPLC method would be most appropriate.
-
Methodology: Use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier in the mobile phase is crucial for "ion suppression"—it keeps the carboxylic acid protonated, ensuring it is neutral and retains well on the nonpolar C18 stationary phase, leading to sharper peaks and better separation.[6][7]
-
Visualization of Purification Workflow
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. youtube.com [youtube.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Benzoic Acid Precursors
Welcome to the technical support center for the trifluoromethylation of benzoic acid precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your chemical syntheses. The trifluoromethyl group is a crucial motif in modern pharmaceuticals and agrochemicals, and its efficient introduction is of paramount importance.[1][2] This resource synthesizes field-proven insights and technical data to address common challenges encountered during these transformations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: My trifluoromethylation reaction of a benzoic acid precursor is resulting in a low yield or no desired product at all. What are the common causes and potential solutions?
Answer: This is a frequent challenge that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Inactive Catalyst or Initiator: The generation of the trifluoromethylating species, often a CF₃ radical, is the linchpin of the reaction.[3]
-
In photoredox catalysis , ensure your photocatalyst is active and that the light source emits at the correct wavelength to excite the catalyst.[3] Consider increasing the catalyst loading incrementally, but be mindful that excess catalyst can sometimes be detrimental.
-
In copper-catalyzed systems , the oxidation state and ligation of the copper source are critical.[4][5] Ensure the copper salt is of high purity and handled under appropriate conditions to prevent deactivation. The choice of ligand can also dramatically influence the outcome.[6]
-
-
Poor Reagent Quality: The purity of your trifluoromethylating agent and other reagents is non-negotiable.
-
Solution: Use reagents from reputable suppliers. Ensure solvents are anhydrous and substrates are free of impurities that could quench reactive intermediates.[3] For instance, water can react with acyl chlorides, a potential intermediate in some transformations, to form the unreactive benzoic acid.[7]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration are key variables.
-
Temperature: Some reactions, particularly those involving hypervalent iodine reagents, may require low temperatures to prevent reagent decomposition.[8] Conversely, some copper-catalyzed decarboxylative methods require elevated temperatures to proceed efficiently.[6][9] If your reaction is sluggish, consider gentle heating while monitoring for decomposition.[7]
-
Solvent: The choice of solvent can significantly impact reaction outcomes. Common solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are often effective, but a solvent screen may be necessary for your specific substrate.[3]
-
Atmosphere: Many trifluoromethylation reactions, especially those proceeding via radical mechanisms, are sensitive to oxygen.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and flushing the reaction vessel.[3]
-
-
Unsuitable Trifluoromethylating Agent for the Substrate: The electronic and steric properties of your benzoic acid precursor will dictate the most appropriate trifluoromethylating agent.
-
For electron-rich systems , electrophilic reagents like Togni's or Umemoto's reagents are often a good starting point.[8][10]
-
For substrates amenable to radical pathways , radical sources like the Langlois reagent (sodium triflinate) in the presence of an oxidant can be effective.[8][11][12]
-
For nucleophilic approaches , the Ruppert-Prakash reagent (TMSCF₃) is a common choice, often requiring activation.[1][8]
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing the desired trifluoromethylated product, but I'm observing a significant amount of side products. How can I improve the selectivity?
Answer: Side product formation often arises from competing reaction pathways. Identifying the nature of the side products is the first step in addressing this issue.
-
Homodimerization of the Starting Material: This can occur if the rate of the desired cross-coupling is slow compared to the rate of dimerization of the starting material.
-
Solution: Adjusting the stoichiometry of the reagents or the rate of addition of one of the components can sometimes mitigate this. In some cases, a change in ligand or catalyst system may be required to favor the desired pathway.
-
-
Proto-decarboxylation: In decarboxylative trifluoromethylation, the loss of CO₂ can be followed by protonation of the resulting aryl intermediate instead of trifluoromethylation.
-
Solution: Ensure the reaction medium is scrupulously anhydrous. The presence of trace amounts of water can be a proton source.
-
-
Reaction with the Solvent: The highly reactive trifluoromethyl radical can react with certain solvents.[3]
-
Solution: Opt for a more inert solvent. Perfluorinated solvents can be an option in some cases, although they can present solubility challenges.
-
-
Excess Radical Generation: A high concentration of trifluoromethyl radicals can lead to undesired side reactions.[3]
-
Solution: In photocatalytic reactions, reducing the intensity of the light source or decreasing the catalyst loading can lower the steady-state concentration of radicals.[3] In chemically initiated reactions, consider lowering the amount of the radical initiator.
-
Issue 3: Reaction Stalls Before Completion
Question: The reaction starts well, but then it seems to stop before all the starting material is consumed. What could be the cause?
Answer: A stalling reaction often points to the deactivation of a catalytic species or the degradation of a key reagent.
-
Catalyst Deactivation: The catalyst may be unstable under the reaction conditions over extended periods.
-
Solution: Consider adding the catalyst in portions throughout the reaction. Alternatively, a more robust catalyst system may be needed.
-
-
Reagent Degradation: The trifluoromethylating agent or another critical reagent might be degrading over time.
-
Solution: As mentioned, some reagents are thermally sensitive and require low temperatures.[8] Ensure that all reagents are stored and handled according to the manufacturer's recommendations.
-
-
Product Inhibition: In some cases, the product itself can act as an inhibitor for the catalyst.
-
Solution: If product inhibition is suspected, running the reaction at a lower concentration might be beneficial, although this could also decrease the overall reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of trifluoromethylating reagents, and how do I choose the right one for my benzoic acid precursor?
A1: Trifluoromethylating reagents can be broadly categorized based on the nature of the trifluoromethyl species they generate: electrophilic (CF₃⁺), nucleophilic (CF₃⁻), and radical (•CF₃).[1]
-
Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): These are hypervalent iodine compounds or sulfonium salts that deliver a CF₃⁺ equivalent.[13][14][15] They are particularly effective for the trifluoromethylation of electron-rich substrates. Umemoto's reagents are known for their high reactivity.[16] Togni's reagents are also widely used and can generate a CF₃ radical under reductive conditions.[13][17]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent - TMSCF₃): This reagent acts as a source of the trifluoromethyl anion (CF₃⁻) upon activation with a fluoride source or a strong base.[1] It is commonly used for the trifluoromethylation of carbonyl compounds and can be applied to benzoic acids, often through the in-situ formation of a more reactive intermediate.[9][18]
-
Radical Precursors (e.g., Langlois reagent - CF₃SO₂Na, trifluoroiodomethane): These reagents generate a trifluoromethyl radical (•CF₃) under oxidative or photoredox conditions.[11][12][19][20] Radical trifluoromethylation is a powerful method for C-H functionalization and decarboxylative couplings. The Langlois reagent is advantageous due to its low cost and stability.[12][19][20]
The choice of reagent depends heavily on the reaction type you are targeting (e.g., decarboxylative coupling, direct C-H trifluoromethylation) and the electronic properties of your benzoic acid precursor.
Q2: I am considering a decarboxylative trifluoromethylation approach. What are the key advantages and challenges of this method?
A2: Decarboxylative trifluoromethylation is a powerful strategy as it utilizes readily available carboxylic acids as starting materials.[21][22][23]
-
Advantages:
-
Abundant Starting Materials: Carboxylic acids are widely available and structurally diverse.[21]
-
Strategic Bond Formation: It allows for the conversion of a C-C bond to a C-CF₃ bond.
-
Milder Conditions: Many modern methods, particularly those employing photoredox catalysis, operate under mild conditions with broad functional group tolerance.[21][22]
-
-
Challenges:
-
Substrate Scope: Some methods are sensitive to the electronic nature of the benzoic acid, with electron-rich derivatives often performing better.[24]
-
Competing Pathways: As mentioned in the troubleshooting guide, proto-decarboxylation can be a significant side reaction.
-
Redox Potentials: The ease of decarboxylation is related to the stability of the resulting radical intermediate. Substrates that form less stable radicals may require more forcing conditions.
-
Q3: How important is the choice of the metal catalyst and ligand in copper-catalyzed trifluoromethylation reactions?
A3: The choice of the copper source and ligand is critical for the success of these reactions.
-
Copper Source: Copper(I) and Copper(II) salts are commonly used. The active catalytic species is often a Cu(I) complex.
-
Ligands: Ligands play a multifaceted role:
-
They stabilize the copper center.
-
They modulate the redox potential of the copper complex.
-
They influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Commonly used ligands include phenanthroline derivatives and other nitrogen-based chelators.[6] The optimal ligand often needs to be determined empirically for a given substrate.
-
Q4: Can you explain the general mechanism of a photoredox-mediated decarboxylative trifluoromethylation?
A4: A common mechanistic pathway for a dual copper and photoredox-catalyzed decarboxylative trifluoromethylation is as follows:[21][22]
-
Excitation of the Photocatalyst: A visible-light photocatalyst (e.g., an iridium or ruthenium complex) absorbs a photon and is excited to a higher energy state.
-
Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer event. It can oxidize the carboxylate (formed from the benzoic acid and a base) to generate a carboxyl radical.
-
Decarboxylation: The carboxyl radical rapidly loses CO₂ to form an aryl radical.
-
Capture by Copper: The aryl radical is trapped by a Cu(II) species to form a high-valent Cu(III) intermediate.
-
Reductive Elimination: This Cu(III) intermediate undergoes reductive elimination to form the desired aryl-CF₃ bond and regenerate a Cu(I) species.
-
Regeneration of the Photocatalyst: The photocatalyst is returned to its ground state through another SET event, completing the catalytic cycle.
dot digraph "Photoredox-Mediated Decarboxylative Trifluoromethylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
PC [label="Photocatalyst (PC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PC_star [label="Excited PC*", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArCOO [label="ArCOO⁻"]; Ar_radical [label="Ar•"]; CuII [label="Cu(II)-CF₃"]; CuIII [label="Ar-Cu(III)-CF₃"]; ArCF3 [label="Ar-CF₃ (Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CuI [label="Cu(I)"];
PC -> PC_star [label="Light (hν)"]; PC_star -> PC [label="SET"]; ArCOO -> Ar_radical [label="-CO₂"]; PC_star -> ArCOO [label="Oxidation", style=dashed]; Ar_radical -> CuIII [label="Capture"]; CuII -> CuIII; CuIII -> ArCF3 [label="Reductive\nElimination"]; CuIII -> CuI; CuI -> CuII [label="+ CF₃ source", style=dashed]; } caption [label="Simplified catalytic cycle for photoredox decarboxylative trifluoromethylation.", fontsize=10, fontcolor="#5F6368"];
Experimental Protocols
Protocol 1: Copper-Catalyzed Decarboxylative Trifluoromethylation of a Benzoic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the benzoic acid (1.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Addition of Reagents: Add the trifluoromethylating agent (e.g., Togni's reagent, 1.5 equiv) and a base (if required) under a positive pressure of inert gas. Then, add the degassed solvent (e.g., DMF or DMSO).
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Photoredox-Mediated Trifluoromethylation of a Benzoic Acid
This protocol is a general representation of a photoredox-mediated reaction.
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine the benzoic acid (1.0 equiv), a photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), a copper salt (e.g., Cu(OAc)₂, 10 mol%), and the trifluoromethylating agent (e.g., Umemoto's reagent, 1.5 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., acetonitrile or DMSO).
-
Degassing: Seal the vial and degas the reaction mixture by sparging with argon for 15-20 minutes.
-
Irradiation: Place the reaction vial at a fixed distance from a light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, perform an aqueous workup as described in Protocol 1.
-
Purification: Purify the product by column chromatography.
dot digraph "General Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; color = "#5F6368"; bgcolor = "#FFFFFF"; A [label="Combine Reactants:\nBenzoic Acid, Catalyst,\nLigand, CF₃ Source"]; B [label="Add Degassed Solvent"]; C [label="Establish Inert Atmosphere"]; A -> B; B -> C; }
subgraph "cluster_reaction" { label = "Reaction"; style = "rounded"; color = "#5F6368"; bgcolor = "#FFFFFF"; D [label="Stir at Optimal\nTemperature/Irradiation"]; E [label="Monitor Reaction Progress\n(TLC, GC-MS, LC-MS)"]; D -> E; }
subgraph "cluster_workup" { label = "Workup & Purification"; style = "rounded"; color = "#5F6368"; bgcolor = "#FFFFFF"; F [label="Quench and Aqueous Workup"]; G [label="Dry and Concentrate"]; H [label="Purify by Column Chromatography"]; F -> G; G -> H; }
C -> D; E -> F; } caption [label="A general workflow for trifluoromethylation experiments.", fontsize=10, fontcolor="#5F6368"];
Quantitative Data Summary
The following table summarizes typical reaction conditions for various trifluoromethylation methods of benzoic acid precursors. Note that these are representative examples and optimal conditions will vary with the specific substrate.
| Method | Trifluoromethylating Agent | Catalyst System | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Decarboxylative Coupling | Togni's Reagent | Cu(I) salt / Ligand | DMF | 100-120 | 50-85 | [6] |
| Photoredox Decarboxylation | Umemoto's Reagent | Ir-photocatalyst / Cu(II) salt | DMSO | Room Temp | 60-90 | [21][22] |
| Radical Decarboxylation | Langlois Reagent (CF₃SO₂Na) | Oxidant (e.g., Na₂S₂O₈) | MeCN/H₂O | 30 | 40-75 | [24] |
| Nucleophilic Acyl Substitution | Ruppert-Prakash (TMSCF₃) | CsF / DMAP | Anisole | 120 | 70-95 | [9][18] |
References
- General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study.
- Technical Support Center: Optimizing CBrF3 Trifluoromethyl
- Innate C-H trifluoromethyl
- TCI Practical Example: Trifluoromethylation Reaction Using Umemoto Reagent IV. Tokyo Chemical Industry Co., Ltd. (APAC).
- NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters.
- Redox-Neutral Decarboxylative and Desulfonylative C(sp3) Trifluoromethylation: Method Development and Mechanistic Inquiry.
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry.
- optimization of reaction conditions for N-trifluoromethyl
- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids.
- Decarboxylative Trifluoromethylation of Aliph
- Towards a Practical and Efficient Copper-Catalyzed Trifluoromethyl
- An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents.
- Troubleshooting low conversion in esterification with 2-(Trifluoromethyl)benzoyl chloride. Benchchem.
- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids.
- Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectroc
- Electrochemical aminotrifluoromethylation of unactivated alkenes with Langlois' reagent as the CF3 source. RSC Publishing.
- Recent progress in the trifluoromethylation of alkenes with Togni's reagents.
- Langlois' Reagent: An Efficient Trifluoromethyl
- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirin
- Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides.
- Trifluoromethylation of imidazoheterocycles using Langlois reagent.
- Umemoto Reagent I. Enamine.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic-Chemistry.org.
- Trifluoromethyl
- Progress in copper-catalyzed trifluoromethyl
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. PubMed.
- Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts.
- Progress in copper-catalyzed trifluoromethyl
- Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling.
- Reagent of the month – November - Langlois reagent. SigutLabs.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- Exploring the Synthesis of Trifluoromethylated Arom
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Catalyst-Free Decarboxylative Trifluoromethylation/Perfluoroalkylation of Benzoic Acid Derivatives in Water–Acetonitrile.
- Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins.
- US4207266A - Process for the preparation of trifluoromethylated aromatic compounds.
- 2-(Trifluoromethyl)benzoic acid. PMC - NIH.
- Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacet
- Advances in the Development of Trifluoromethoxyl
- Troubleshooting guide for the nitration of fluorin
- New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry.
- How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
Sources
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- 10. Umemoto Reagent I - Enamine [enamine.net]
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- 12. Reagent of the month – November - Langlois reagent [sigutlabs.com]
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stability issues of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid under different conditions
Technical Support Center: 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. As a molecule combining a hydroxybenzoic acid scaffold with a trifluoromethylphenyl group, it possesses unique characteristics that require careful consideration during handling, storage, and formulation. This document moves beyond simple protocols to explain the causal mechanisms behind its stability profile, ensuring your experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this molecule is governed by the interplay of its three key functional components: the phenolic hydroxyl group, the carboxylic acid group, and the trifluoromethyl (-CF3) group on the adjacent phenyl ring. The primary factors to consider are pH, light, temperature, and the presence of oxidizing agents. The trifluoromethyl group is generally stable due to the strong carbon-fluorine bond, which imparts high metabolic and chemical stability.[1] However, the phenolic and carboxylic acid moieties are more susceptible to environmental conditions.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. Based on general best practices for similar aromatic carboxylic acids, the following conditions are recommended.[2][3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or as specified by the supplier.[4] | Reduces the rate of potential thermally induced reactions, such as decarboxylation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes the risk of oxidative degradation of the phenolic hydroxyl group. |
| Light | Protect from light; store in an amber vial or opaque container. | Aromatic compounds, especially phenols, can be susceptible to photodegradation.[1] |
| Moisture | Keep in a tightly sealed container in a dry place/desiccator.[2][3] | Prevents hydrolysis and potential moisture-mediated solid-state changes. |
Q3: Is the trifluoromethyl (-CF3) group susceptible to degradation?
A3: The -CF3 group is exceptionally robust and chemically stable.[1] However, under harsh conditions, particularly strong alkaline pH, it can undergo hydrolysis to form a carboxylic acid (-COOH) group.[1] This is not a common degradation pathway under typical experimental conditions but should be considered during forced degradation studies or when formulating in highly basic media.
Q4: How does pH affect the stability of the compound in solution?
A4: The pH of the solution is a critical stability parameter.[5]
-
Alkaline pH (>8): The phenolic hydroxyl group will be deprotonated to a phenoxide ion, which is highly susceptible to oxidation, often leading to colored degradation products. Furthermore, extreme basic conditions can promote hydrolysis of the -CF3 group.[1]
-
Acidic pH (<4): The compound is generally more stable in acidic conditions. However, the potential for acid-catalyzed reactions should not be dismissed, especially at elevated temperatures.
-
Neutral pH (6-8): This is often the range where oxidative degradation, though slower than at alkaline pH, can still occur. The use of antioxidants may be beneficial for long-term solution stability.
Troubleshooting Guide
Issue 1: The solid compound has developed a pink or brownish discoloration over time.
-
Probable Cause: This is a classic indicator of oxidation at the phenolic hydroxyl group. The deprotonated phenoxide form is more easily oxidized, a process that can be initiated by exposure to air (oxygen), light, or trace metal impurities.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound was stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere.
-
Purity Check: Analyze the discolored material by HPLC with a photodiode array (PDA) detector to identify and quantify impurities. Compare the chromatogram to a reference standard.
-
Preventative Action: For future storage, purge the container with nitrogen or argon before sealing. For solution-based work, consider de-gassing solvents or adding antioxidants like BHT or ascorbic acid, depending on experimental compatibility.
-
Issue 2: Inconsistent results or loss of potency in aqueous formulations.
-
Probable Cause: This often points to degradation in the solution state. The most likely culprits are pH-dependent hydrolysis or oxidation. Poor aqueous solubility could also lead to precipitation and an apparent loss of concentration.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous formulation instability.
Issue 3: Unexpected peaks appear in chromatograms during method development.
-
Probable Cause: The compound may be degrading under the analytical conditions themselves (e.g., mobile phase pH, temperature) or during sample preparation.
-
Troubleshooting Steps:
-
Mobile Phase pH: If using a high pH mobile phase, the phenolic group may oxidize on-column. Test a lower pH mobile phase (e.g., pH 3-4 using formic acid or phosphate buffer).
-
Sample Diluent: Ensure the sample diluent is compatible and does not promote degradation. If the diluent is aqueous and unbuffered, the compound's own acidity could create a micro-environment that is not stable. Using the mobile phase as the diluent is often a good starting point.
-
Temperature: If using a heated column, assess thermal stability by injecting a sample with the column oven turned off.
-
Perform a Forced Degradation Study: This is the most definitive way to identify potential degradants and ensure your analytical method is "stability-indicating."[6][7]
-
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products, establish degradation pathways, and validate that your analytical method can separate the intact drug from its degradants.[6][8] The goal is to achieve 5-20% degradation of the active substance.[8]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) 30%
-
Calibrated HPLC system with UV/PDA detector
-
pH meter, calibrated incubators/ovens, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water). Poor solubility may require using co-solvents like acetonitrile, methanol, or DMSO.[1]
-
Stress Conditions: For each condition, a sample and a control (stored at 2-8°C) are prepared.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with NaOH before injection. | To test susceptibility to acid-catalyzed degradation.[9] |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at room temperature for 2-8 hours. Neutralize with HCl before injection. | To test for base-catalyzed degradation, including potential hydrolysis of the -CF3 group.[1][9] |
| Oxidation | Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. | To simulate oxidative stress, particularly on the electron-rich phenolic ring.[1] |
| Thermal | Store the solid compound in an oven at 70°C for 7 days.[9] Also, heat a solution (100 µg/mL) at 60°C for 48 hours. | To assess the intrinsic thermal stability of the molecule in both solid and solution states. |
| Photolytic | Expose the solid compound and a solution (100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil. | To determine light sensitivity, a common issue for aromatic compounds.[1][6] |
-
Analysis:
-
Analyze all stressed samples and controls by a validated, stability-indicating HPLC method.
-
Use a PDA detector to check for peak purity and identify the emergence of new peaks (degradants).
-
Calculate the percentage degradation and perform a mass balance to account for the parent compound and all degradation products.
-
Caption: Key factors and potential degradation pathways.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Apollo Scientific. (2022). 3-Hydroxybenzoic acid Safety Data Sheet.
- ChemScene. (2025). Safety Data Sheet.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. DOI: 10.5958/0974-360X.2019.00078.7.
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 1681. DOI: [Link]. Retrieved from
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. DOI: [Link]. Retrieved from
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- 9. scispace.com [scispace.com]
troubleshooting guide for the synthesis of fluorinated aromatic compounds
Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The introduction of fluorine into aromatic systems can significantly modulate the physicochemical and biological properties of molecules, making it a crucial strategy in modern chemistry.[1][2][3][4] However, the unique reactivity of fluorine-containing reagents presents a distinct set of challenges.[5][6] This guide offers practical, field-proven insights to help you navigate these complexities and achieve successful outcomes in your fluorination reactions.
Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to troubleshooting common issues in the synthesis of fluorinated aromatic compounds.
Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr) Fluorination
Question 1: My SNAr reaction with an aryl chloride/bromide and an alkali metal fluoride (e.g., KF, CsF) is giving very low yields of the desired fluoroaromatic product. What are the likely causes and how can I improve the reaction?
Answer:
Low yields in SNAr fluorination reactions are a frequent challenge. The key is to understand the mechanism and the factors that influence the rate-determining step. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[7][8] The first step, the nucleophilic attack of the fluoride ion on the aromatic ring, is typically the rate-determining step.[9][10]
Here’s a systematic approach to troubleshoot this issue:
1. Assess the Substrate's Electronic Properties:
-
Causality: The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack.[8][10] The presence of strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, -CF₃, or -C(O)R ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.[8]
-
Troubleshooting Steps:
-
Verify EWG Presence and Position: Ensure your substrate has at least one, preferably more, strong EWG in the ortho or para position relative to the leaving group. Meta-positioned EWGs have a much weaker activating effect.[10]
-
Consider Alternative Substrates: If your substrate lacks strong activation, consider if a more activated precursor is synthetically accessible.
-
2. Evaluate the Fluoride Source and Its Solubility:
-
Causality: The nucleophilicity of the fluoride ion is critical. Alkali metal fluorides like KF and CsF are common sources, but their low solubility in many organic solvents can be a major limitation. The fluoride needs to be available in solution to react.
-
Troubleshooting Steps:
-
Use a Phase-Transfer Catalyst (PTC): Employ a PTC such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, 18-crown-6) to transport the fluoride ion from the solid phase into the organic phase.
-
Employ Spray-Dried KF: Commercially available spray-dried KF has a higher surface area and is more reactive than standard KF.
-
Consider Alternative Fluoride Sources: Tetrabutylammonium fluoride (TBAF) is a soluble source of fluoride, but it is highly hygroscopic and the presence of water can deactivate it. Anhydrous TBAF is commercially available or can be prepared.
-
3. Optimize Reaction Conditions:
-
Solvent Choice:
-
Causality: Aprotic polar solvents such as DMF, DMSO, NMP, or sulfolane are generally preferred for SNAr reactions. These solvents can solvate the cation of the fluoride salt, leaving a more "naked" and nucleophilic fluoride anion.
-
Troubleshooting Protocol: If you are using a less polar solvent like toluene or THF, switch to a polar aprotic solvent. If you are already using a polar aprotic solvent, ensure it is anhydrous, as water can solvate the fluoride ion and reduce its nucleophilicity.
-
-
Temperature:
-
Causality: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Troubleshooting Protocol: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition. Be aware that excessively high temperatures can lead to side reactions.
-
4. The Leaving Group:
-
Causality: While counterintuitive, for SNAr reactions, the bond to the leaving group is broken in the fast second step, so the leaving group's ability is less critical than in SN2 reactions.[9] In fact, aryl fluorides are often more reactive than other aryl halides in SNAr because fluorine's high electronegativity strongly activates the ring towards nucleophilic attack.[9][11] However, if you are starting with an aryl chloride or bromide, this is generally not the primary issue if the ring is sufficiently activated.
Below is a decision-making workflow for troubleshooting low yields in SNAr fluorination:
Caption: Troubleshooting workflow for low-yield SNAr fluorination.
Poor Regioselectivity in Electrophilic Aromatic Fluorination
Question 2: My electrophilic fluorination of an electron-rich aromatic compound using a reagent like Selectfluor® is resulting in a mixture of ortho and para isomers, and in some cases, dearomatization byproducts. How can I improve the regioselectivity?
Answer:
Poor regioselectivity is a common issue in electrophilic aromatic substitution reactions, and fluorination is no exception.[12] The directing effect of the substituents on the aromatic ring plays a key role. For electron-donating groups (EDGs), substitution is favored at the ortho and para positions.
1. Understanding the Mechanism and Influencing Factors:
-
Causality: The mechanism of electrophilic fluorination is still debated, with evidence for both an SN2-like pathway and a single-electron transfer (SET) process.[12] Regardless of the precise mechanism, the initial interaction is between the electron-rich aromatic ring and the electrophilic fluorine source. The regiochemical outcome is determined by the relative stability of the intermediates formed upon attack at different positions.
-
Steric Hindrance: Bulky directing groups on the aromatic ring will sterically hinder the ortho positions, favoring para substitution. Similarly, a bulky electrophilic fluorinating reagent can also favor the less sterically encumbered para position.
2. Troubleshooting Strategies:
-
Choice of Fluorinating Reagent:
-
Causality: Different N-F reagents have different steric profiles and reactivity.
-
Troubleshooting Protocol: If you are using a less bulky reagent and observing poor selectivity, consider switching to a more sterically demanding reagent. While Selectfluor® is already quite bulky, the choice of solvent can modulate its effective size.
-
-
Solvent Effects:
-
Causality: The solvent can influence the reactivity of the fluorinating agent and the stability of the reaction intermediates.
-
Troubleshooting Protocol: Experiment with a range of solvents. Non-polar solvents may favor less polar transition states, potentially altering the ortho/para ratio.
-
-
Temperature Control:
-
Causality: Lowering the reaction temperature can sometimes increase the selectivity of kinetically controlled reactions by favoring the pathway with the lower activation energy.
-
Troubleshooting Protocol: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor the progress over a longer period.
-
3. Addressing Dearomatization:
-
Causality: Dearomatization is a significant side reaction, especially with highly activated substrates like phenols.[12] The intermediate carbocation can be trapped by a nucleophile before proton loss restores aromaticity.
-
Troubleshooting Protocol:
-
Use a Non-Nucleophilic Solvent: Avoid nucleophilic solvents that can trap the intermediate.
-
Add a Mild, Non-Nucleophilic Base: A hindered base can facilitate proton removal from the Wheland intermediate, promoting rearomatization.
-
| Parameter | Condition 1 (Low Selectivity) | Condition 2 (Improved Selectivity) | Rationale |
| Fluorinating Reagent | Less bulky N-F reagent | More bulky N-F reagent (e.g., Selectfluor®) | Increased steric hindrance at the ortho position favors para substitution. |
| Solvent | Polar, coordinating solvent | Non-polar, non-coordinating solvent | May alter the effective size and reactivity of the fluorinating agent. |
| Temperature | Room Temperature or elevated | 0 °C to -78 °C | Lower temperatures can enhance kinetic selectivity. |
Caption: Comparison of reaction conditions for improving regioselectivity in electrophilic aromatic fluorination.
Decomposition or Low Yield in Balz-Schiemann Reaction
Question 3: The thermal decomposition of my aryldiazonium tetrafluoroborate salt in a Balz-Schiemann reaction is sluggish, requires very high temperatures, and gives a low yield of the aryl fluoride. What can I do to improve this reaction?
Answer:
The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine into an aromatic ring, proceeding via the thermal decomposition of an aryldiazonium tetrafluoroborate salt.[13][14] However, the decomposition step can be problematic.[15]
1. Understanding the Decomposition Step:
-
Causality: The reaction is believed to proceed through a high-energy aryl cation intermediate, which is then trapped by the fluoride from the BF₄⁻ counterion.[15][16] The stability of the diazonium salt and the energy required for its decomposition are highly dependent on the substituents on the aromatic ring.[17]
2. Troubleshooting and Optimization:
-
Solvent Selection:
-
Causality: While diazonium salts are often handled in polar solvents, their thermal decomposition can be more efficient in non-polar or low-polarity solvents.[15][17] This may seem counterintuitive, but these solvents can facilitate the decomposition at lower temperatures.[17]
-
Troubleshooting Protocol: Instead of performing the decomposition in a polar solvent, try suspending the dry diazonium salt in a non-polar solvent like hexane or chlorobenzene and heating.[15][17] In some cases, neat (solvent-free) decomposition by careful heating of the dry salt is most effective, though this requires extreme caution due to the potential for explosion.[17]
-
-
Photochemical Decomposition:
-
Causality: As an alternative to heat, the decomposition can be induced photochemically.[13]
-
Troubleshooting Protocol: Irradiate a suspension of the diazonium salt in a suitable solvent (e.g., chlorobenzene) with visible light.[15] This can often be achieved at much lower temperatures than thermal decomposition.
-
-
Alternative Counterions:
-
Causality: While tetrafluoroborate (BF₄⁻) is standard, other non-coordinating anions can sometimes give better results.
-
Troubleshooting Protocol: Consider preparing the aryldiazonium salt with hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) as the counterion.[14] These salts may have different decomposition profiles and can lead to improved yields in some cases.[14]
-
Experimental Protocol: Improved Balz-Schiemann Reaction
-
Diazotization: Dissolve the primary aromatic amine in an aqueous solution of fluoroboric acid (HBF₄). Cool the solution to 0-5 °C in an ice bath. Add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature.
-
Isolation of the Diazonium Salt: The aryldiazonium tetrafluoroborate salt will precipitate. Isolate it by filtration, wash with cold water, cold ethanol, and then ether. Dry the salt thoroughly under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with care behind a blast shield.[17]
-
Decomposition:
-
Thermal Method: Suspend the dry diazonium salt in a high-boiling, non-polar solvent like chlorobenzene or hexane.[15] Heat the suspension gradually with vigorous stirring. Monitor the evolution of nitrogen gas. Once gas evolution ceases, the reaction is complete.
-
Photochemical Method: Suspend the dry diazonium salt in a suitable solvent in a vessel equipped with a light source. Irradiate the mixture with visible light at a controlled temperature until gas evolution stops.[15]
-
-
Work-up and Purification: After cooling, filter off any remaining solids. Wash the organic solution with aqueous base and then brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude aryl fluoride by distillation or column chromatography.
Caption: Optimization strategies for the Balz-Schiemann reaction.
Frequently Asked Questions (FAQs)
Q1: Why is ¹⁹F NMR spectroscopy so important for analyzing fluorinated aromatic compounds?
A1: ¹⁹F NMR spectroscopy is an indispensable tool for several reasons:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[18] Furthermore, ¹⁹F is the only naturally occurring isotope of fluorine, so all fluorine atoms in a sample are NMR active.[18]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H NMR, spanning about 800 ppm.[18] This large dispersion means that signals for fluorine atoms in slightly different chemical environments are often well-resolved, making spectra easier to interpret and reducing peak overlap, even in complex mixtures.[19][20]
-
No Background Signal: Since naturally occurring fluorinated compounds are rare, there is typically no background signal in biological or environmental samples, making ¹⁹F NMR an excellent tool for tracking fluorinated molecules.[19][21]
-
Spin-Spin Coupling: ¹⁹F nuclei couple with other nuclei, including ¹H, ¹³C, and other ¹⁹F nuclei. The coupling constants (J-values) provide valuable structural information about the connectivity of the molecule.[18][22]
Q2: I am attempting a Buchwald-Hartwig amination on a fluoroaromatic substrate and the reaction is not working. What are some common issues?
A2: While Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, it can be challenging with fluoroaromatic substrates.
-
The C-F Bond is a Poor Leaving Group for Oxidative Addition: The key step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-F bond is very strong and generally unreactive towards oxidative addition. Therefore, standard Buchwald-Hartwig conditions are not suitable for cleaving a C-F bond. You should be coupling an amine with a fluoroaromatic compound that has a different leaving group (e.g., -Br, -I, -OTf).
-
Ligand Choice is Critical: If you are coupling an amine with a fluoro-substituted aryl bromide or triflate, the electronic properties of the fluorine substituent can influence the reactivity. The choice of phosphine ligand is crucial for a successful reaction. Electron-rich and bulky ligands are often required.
-
Base Sensitivity: Some fluorinated compounds may be sensitive to the strong bases (e.g., NaOtBu, LHMDS) typically used in these reactions.[23] Consider screening weaker bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Effects: The choice of solvent (e.g., toluene, dioxane, THF) can significantly impact the reaction outcome.[24][25] Solubility of all components is key.
Q3: Are there any particular safety concerns I should be aware of when working with fluorinating reagents?
A3: Yes, safety is paramount. Many fluorinating reagents are hazardous.
-
Electrophilic N-F Reagents (e.g., Selectfluor®): While generally safer than elemental fluorine, they are strong oxidizers and can react exothermically with some organic solvents like DMF, pyridine, and DMSO.[26] Always check for solvent compatibility before setting up a reaction.
-
Deoxyfluorinating Reagents (e.g., DAST, Deoxo-Fluor®): These reagents are toxic, corrosive, and moisture-sensitive. They can decompose violently upon heating.[5] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Hydrogen Fluoride (HF): Anhydrous HF and its solutions (like pyridine-HF) are extremely corrosive and toxic. HF can cause severe burns that may not be immediately painful but can result in deep tissue damage. Always use specialized PPE (e.g., neoprene or nitrile gloves, face shield) and have calcium gluconate gel readily available as an antidote for skin exposure.
Q4: My purification of a fluorinated aromatic compound by silica gel chromatography is difficult. The compound either streaks or co-elutes with impurities. What can I do?
A4: The unique properties of organofluorine compounds can indeed complicate purification.[5]
-
Fluorous-Fluorous Interactions: Highly fluorinated compounds can exhibit "fluorous" properties, meaning they have a high affinity for other fluorinated materials and a low affinity for non-fluorinated (hydrocarbon or polar) materials.[27] This can lead to unusual elution behavior on standard silica gel.
-
Troubleshooting Purification:
-
Use a Less Polar Eluent System: Fluorinated compounds are often less polar than their non-fluorinated analogs. You may need to use a significantly less polar mobile phase than you would expect based on the structure.
-
Consider Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, F-SPE can be a powerful purification technique. The crude mixture is loaded onto a fluorous silica gel cartridge. Non-fluorinated impurities are washed away with a non-fluorous solvent, and the desired fluorinated compound is then eluted with a fluorous solvent.
-
Alternative Purification Methods: Consider other purification techniques such as distillation (for volatile compounds) or crystallization.
-
References
- Electrophilic fluorination - Wikipedia. (n.d.).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC. Retrieved January 19, 2026, from [Link]
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Rahman, M., Bagdi, A. K., Kopchuk, D. S., Kovalev, I. S., Zyryanov, G. V., Chupakhin, O. N., Majee, A., & Hajra, A. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry, 18(43), 8731-8752. Retrieved January 19, 2026, from [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1832. Retrieved January 19, 2026, from [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
- Siegemund, G., Schwertfeger, W., Feiring, A., Smart, B., Behr, F., Vogel, H., & McKusick, B. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
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Mao, C., Liu, S., Ma, L., & Ma, H. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8863-8883. Retrieved January 19, 2026, from [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Speeding Fluorine Analysis. (n.d.). Oxford Instruments. Retrieved January 19, 2026, from [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4023-4033. Retrieved January 19, 2026, from [Link]
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Mao, C., Liu, S., Ma, L., & Ma, H. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8863-8883. Retrieved January 19, 2026, from [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Overcoming Challenges in Fluorine-Based Chemistry. (2015, June 2). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
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Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019, June 24). Wyzant. Retrieved January 19, 2026, from [Link]
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Rock, M. H. (1990). New methodology for the synthesis of fluorinated aromatics. Durham University. Retrieved January 19, 2026, from [Link]
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19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 19, 2026, from [Link]
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Process For The Preparation Of Fluorinated Aromatic Compounds. (n.d.). Quick Company. Retrieved January 19, 2026, from [Link]
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Kudo, K., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1388, 209-216. Retrieved January 19, 2026, from [Link]
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Why are fluoroarenes not prepared by electrophilic substitution? (2020, April 29). Quora. Retrieved January 19, 2026, from [Link]
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Organofluorine chemistry - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Brown, J. M. (2012).
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Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21731-21739. Retrieved January 19, 2026, from [Link]
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Balz-Schiemann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Wang, L., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5627-5631. Retrieved January 19, 2026, from [Link]
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Balz–Schiemann reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Pike, V. W., & Piatnitski, E. L. (2009). Improved Arene Fluorination Methodology for I(III) Salts. PMC. Retrieved January 19, 2026, from [Link]
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Zhang, G., et al. (2020). Nitromethane-Enabled Fluorination of Styrenes and Arenes. CCS Chemistry, 2(3), 829-839. Retrieved January 19, 2026, from [Link]
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Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21731-21739. Retrieved January 19, 2026, from [Link]
-
Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. (2025, January 27). PMC. Retrieved January 19, 2026, from [Link]
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Powers, D. C., & Sanford, M. S. (2021). Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. Organic Letters, 23(8), 3020-3024. Retrieved January 19, 2026, from [Link]
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Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved January 19, 2026, from [Link]
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Preparation Of Fluorinated Aromatic Compounds. (n.d.). Quick Company. Retrieved January 19, 2026, from [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved January 19, 2026, from [Link]
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Fluoroarene synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Piana, S., et al. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 58(3), 155-158.
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Watson, D. A., et al. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Organic Letters, 16(5), 1494-1497. Retrieved January 19, 2026, from [Link]
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Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications. Retrieved January 19, 2026, from [Link]
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Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Specific Solvent Issues with Fluorination. (n.d.). WordPress. Retrieved January 19, 2026, from [Link]
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Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Tetrahedron Letters, 47(32), 5763-5766. Retrieved January 19, 2026, from [Link]
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Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Synthesis of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable compound. Drawing upon established principles of organic chemistry and field-proven insights, this resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
I. Overview of the Synthetic Strategy
The synthesis of this compound, a biaryl compound, is most commonly achieved through a multi-step sequence. A highly efficient and versatile approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the key carbon-carbon bond-forming step. This is typically preceded by the protection of one or both of the hydroxyl and carboxylic acid functional groups of a suitable benzoic acid precursor and followed by a deprotection step to yield the final product.
A plausible and efficient synthetic route is outlined below:
Caption: Plausible synthetic route for this compound.
II. Troubleshooting Guide for the Suzuki-Miyaura Coupling Step
The Suzuki-Miyaura coupling is a robust reaction, but its success is contingent on several factors. Below are common issues and their remedies.
Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?
A1: Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to the catalyst, base, or reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.
-
Causality: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium oxides. Additionally, certain phosphine ligands can degrade over time.
-
Troubleshooting:
-
Degassing: Ensure that all solvents are thoroughly degassed prior to use by bubbling an inert gas (argon or nitrogen) through them or by using the freeze-pump-thaw method.[1]
-
Catalyst and Ligand Quality: Use fresh, high-quality palladium precursors and ligands. If the catalyst has been stored for an extended period, consider purchasing a new batch.
-
Catalyst Choice: For challenging couplings, consider using more robust pre-catalysts or ligands. For instance, palladium-phosphinous acid complexes have shown high reactivity and air stability.[2]
-
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.
-
Causality: The base activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.[3]
-
Troubleshooting:
-
Base Screening: If a standard base like sodium carbonate is ineffective, screen other bases such as potassium carbonate, cesium carbonate, or potassium phosphate. The solubility and strength of the base are critical factors.
-
Aqueous Conditions: Many Suzuki couplings benefit from the presence of water, which can aid in the dissolution of the base and facilitate the formation of the active boronate species.
-
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.
-
Causality: The rates of oxidative addition, transmetalation, and reductive elimination are all temperature-dependent.
-
Troubleshooting:
-
Temperature Optimization: If the reaction is sluggish at a lower temperature, cautiously increase the temperature. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal condition.
-
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Commonly used and effective for a range of substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Varying strengths and solubilities can be screened. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | A mixture of an organic solvent and water is often optimal. |
| Temperature | 80-110 °C | A good starting range for many Suzuki couplings. |
Q2: I am observing a significant amount of a homocoupling byproduct of my boronic acid. How can I minimize this side reaction?
A2: The homocoupling of the boronic acid is a well-known side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.
-
Mechanism of Homocoupling: In the presence of oxygen, a palladium-catalyzed oxidative homocoupling of the boronic acid can occur, leading to the formation of a biaryl byproduct derived from the boronic acid.
Caption: Formation of homocoupling byproduct from boronic acid.
-
Troubleshooting:
-
Rigorous Degassing: As with low conversion issues, meticulous degassing of the reaction mixture and maintaining an inert atmosphere throughout the reaction is the most critical step to suppress homocoupling.[1]
-
Stoichiometry of Boronic Acid: Using a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help reduce the formation of the homocoupling product.
-
Order of Addition: Adding the boronic acid slowly to the reaction mixture containing the aryl halide and activated catalyst can sometimes minimize its homocoupling.
-
III. Frequently Asked Questions (FAQs)
Q3: I am having difficulty with the initial esterification of 4-bromo-3-hydroxybenzoic acid. What could be the issue?
A3: Fischer esterification is an equilibrium-driven process. Incomplete conversion is often due to the presence of water.
-
Causality: The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous methanol and concentrated sulfuric acid. Ensure all glassware is thoroughly dried.
-
Removal of Water: If scaling up, consider using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Alternative Methods: If Fischer esterification remains problematic, consider alternative esterification methods such as using methyl iodide and a base like potassium carbonate in a polar aprotic solvent.
-
Q4: The final hydrolysis (saponification) of the methyl ester is incomplete. How can I drive the reaction to completion?
A4: Incomplete saponification can occur if the reaction time is insufficient or if the ester is sterically hindered.
-
Causality: Saponification is the base-mediated hydrolysis of an ester. The reaction rate can be influenced by temperature and the concentration of the base.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, extend the reflux period.
-
Increase Base Equivalents: Using a larger excess of the base (e.g., 3-5 equivalents of NaOH or KOH) can help drive the reaction to completion.
-
Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol or THF can improve miscibility and reaction rate.
-
Q5: What are some potential byproducts I should be aware of from an Ullmann coupling if I were to use that as an alternative C-C bond formation step?
A5: While the Suzuki-Miyaura coupling is generally preferred, the Ullmann reaction is a classical alternative for forming aryl-aryl bonds. However, it often requires harsher conditions and can lead to a different set of byproducts.[4][5]
-
Homocoupling of Both Aryl Halides: A significant byproduct can be the homocoupling of the starting aryl halide, leading to a symmetrical biaryl impurity.
-
Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, especially at high temperatures.
-
Complex Reaction Mixtures: Ullmann reactions can sometimes yield complex mixtures of products that are difficult to separate.[6]
IV. Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is crucial for optimizing your synthesis. Below are standard protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the product and quantify the presence of starting materials and byproducts.
-
Protocol:
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Gradient: A typical gradient might be: 5% B to 95% B over 20 minutes.
-
Detection: UV detection at 254 nm and 280 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To identify the molecular weights of the components in the reaction mixture, aiding in the structural elucidation of byproducts.
-
Protocol:
-
Utilize the same HPLC method as above, but with the detector coupled to a mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended to detect a wide range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To obtain detailed structural information about the desired product and any isolated byproducts.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F NMR will be particularly useful for confirming the presence and integrity of the trifluoromethyl group.
-
V. References
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]
-
CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. Google Patents.
-
CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]
-
Ullmann Reaction - BYJU'S. [Link]
-
US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid. Google Patents.
-
Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Ullmann reaction - Wikipedia. [Link]
-
Ullmann reaction – Knowledge and References - Taylor & Francis. [Link]
-
Ullmann coupling-An overview - OperaChem. [Link]
-
Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. ResearchGate. [Link]
Sources
refining the workup procedure for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
Welcome to the technical support resource for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of its purification. The unique structural features of this molecule—a carboxylic acid, a phenolic hydroxyl group, and a bulky, electron-withdrawing trifluoromethylphenyl substituent—present specific challenges and opportunities in its workup and isolation. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Foundational Purification Strategy
The core of a successful workup for this molecule relies on exploiting the differential acidity of its two key functional groups. A well-executed acid-base extraction is the most powerful tool for initial purification, followed by crystallization to achieve high purity.
FAQ 1: What is the overall recommended workup strategy after synthesis?
The most robust approach involves a multi-step liquid-liquid extraction followed by recrystallization. The goal is to first separate your acidic product from any neutral or basic impurities and then to polish the final product to remove any closely-related acidic impurities.
The general workflow is as follows:
-
Quench and Initial Solvent Addition: After the reaction is complete (e.g., a Suzuki coupling), quench appropriately and dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Weak Base Extraction: Perform an aqueous extraction using a weak base like sodium bicarbonate (NaHCO₃). This selectively deprotonates the more acidic carboxylic acid, pulling it into the aqueous layer as a sodium salt, while leaving behind less acidic phenolic impurities and neutral byproducts in the organic layer.[1][2]
-
Back-Extraction: Separate the aqueous layer and acidify it with a strong acid (e.g., 1-2M HCl) to a pH of ~1-2. This will precipitate your product.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration. If the product does not precipitate or appears oily, extract it back into an organic solvent.[1]
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system to remove any remaining impurities.
Caption: Figure 1. General Workup Workflow
Part 2: Troubleshooting the Acid-Base Extraction
Acid-base extraction is a powerful technique, but pitfalls can arise.[4] This section addresses common issues.
FAQ 2: I performed the sodium bicarbonate wash, but my yield is very low. Where did my product go?
There are two primary possibilities:
-
Incomplete Extraction: The carboxylic acid may not have been fully deprotonated and transferred to the aqueous layer. This can happen if not enough sodium bicarbonate was used or if the mixing was insufficient. The pKa of a benzoic acid is typically around 4.2. To ensure deprotonation, the pH of the aqueous layer should be at least 2 pH units higher, i.e., >6.2.
-
Troubleshooting Step: Check the pH of the aqueous layer after extraction. If it is not basic (pH > 8), add more saturated NaHCO₃ solution and re-extract.
-
-
Incomplete Precipitation/Back-Extraction: After acidification, the product may not have fully precipitated. This can be due to some solubility in the acidic aqueous medium or if the product oiled out instead of solidifying.
-
Troubleshooting Step: If little or no solid forms upon acidification, extract the acidified aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate).[1] Combine these organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to recover your product.[5]
-
FAQ 3: An emulsion formed during the extraction. How do I break it?
Emulsions are common when dealing with complex mixtures. They are stabilized by surfactants or fine particulate matter at the solvent interface.
-
Solution 1 (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.[3]
-
Solution 2 (Patience & Technique): Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or rolling of the funnel, rather than vigorous shaking, can prevent emulsion formation in the first place.
-
Solution 3 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.
FAQ 4: Why use sodium bicarbonate (weak base) instead of sodium hydroxide (strong base)?
This is a critical point for selectivity.
-
Sodium Bicarbonate (NaHCO₃): As a weak base, it is strong enough to deprotonate the highly acidic carboxylic acid (pKa ≈ 4-5) but not the weakly acidic phenolic hydroxyl group (pKa ≈ 10).[1] This allows you to separate your desired product from starting materials or impurities that are only phenolic.
-
Sodium Hydroxide (NaOH): As a strong base, it will deprotonate both the carboxylic acid and the phenol.[6] If you use NaOH first, both your product and any phenolic impurities will be extracted into the aqueous layer, defeating the purpose of a selective separation.
Caption: Figure 2. Selective Deprotonation Logic
Part 3: Optimizing Crystallization
Crystallization is essential for achieving high purity, as it removes impurities that have similar acidity to your product and were co-extracted.[7]
FAQ 5: My product won't crystallize from the crude solid. What should I do?
Failure to crystallize is usually due to either the presence of significant impurities inhibiting lattice formation or the choice of an inappropriate solvent.
-
Solution 1 (Solvent Selection): The ideal recrystallization solvent is one in which your product is highly soluble when hot but poorly soluble when cold.[8] For a molecule like this, common choices include:
-
Aqueous ethanol or isopropanol
-
Toluene
-
Ethyl acetate/heptane or toluene/heptane solvent systems
-
Pro Tip: Use a small amount of crude material to test solubility in various solvents before committing the entire batch.
-
| Solvent System | Characteristics |
| Ethanol/Water | Good for polar compounds. Dissolve in minimum hot ethanol, then add hot water dropwise until turbidity persists. |
| Toluene | Good for aromatic compounds. High boiling point requires careful handling. |
| Ethyl Acetate/Heptane | A versatile combination. Dissolve in minimum hot ethyl acetate, then add heptane as an anti-solvent. |
-
Solution 2 (Inducing Crystallization): If the cooled solution remains clear (supersaturated), crystallization can be induced.[8]
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.
-
Seeding: Add a tiny crystal of pure product (if available) to the supersaturated solution. This provides a template for crystal growth.
-
Cooling: Cool the solution slowly first, then place it in an ice bath to maximize precipitation once crystals have started to form.[7]
-
FAQ 6: The melting point of my recrystallized product is broad. What does this indicate?
A broad melting point range is a classic sign of an impure compound. This suggests that the recrystallization did not successfully remove all impurities.
-
Possible Cause 1 (Trapped Solvent): The crystals may have trapped solvent. Ensure the crystals are thoroughly dried under vacuum, possibly with gentle heating if the compound is thermally stable.
-
Possible Cause 2 (Persistent Impurity): An impurity with very similar solubility properties may have co-crystallized with your product. A second recrystallization from a different solvent system may be necessary.
-
Possible Cause 3 (Polymorphism): Some organic molecules can crystallize in different forms (polymorphs), which may have different melting points.[9] While less common, this is a possibility.
Part 4: Dealing with Common Synthesis-Related Impurities
Assuming the product was made via a Suzuki-Miyaura coupling, several characteristic byproducts may be present.[10] Understanding these helps refine the purification strategy.
FAQ 7: I see a byproduct corresponding to the homocoupling of my boronic acid starting material. How do I remove it?
Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings.[11][12] For example, if you used 2-trifluoromethylphenylboronic acid, the impurity would be 2,2'-bis(trifluoromethyl)biphenyl.
-
Removal Strategy: This byproduct is a neutral impurity (it has no acidic or basic functional groups). Therefore, it should be efficiently removed during the initial weak base (NaHCO₃) extraction, remaining in the organic layer while your product moves to the aqueous layer.[13] If it persists, it indicates a failure in the acid-base extraction.
FAQ 8: I've identified a protodehalogenation byproduct. How can it be removed?
Protodehalogenation results in the replacement of the halogen on one of the starting materials with a hydrogen atom.[11] For example, if you started with 4-bromo-3-hydroxybenzoic acid, the byproduct would be 3-hydroxybenzoic acid.
-
Removal Strategy: This is a challenging impurity to remove as it is also a hydroxybenzoic acid with very similar physical properties to your product.
-
Primary Method (Recrystallization): Careful, repeated recrystallization is the most effective method. The different steric bulk and crystal packing properties of the product versus the byproduct may allow for separation.[14]
-
Secondary Method (Chromatography): If recrystallization fails, flash column chromatography on silica gel may be required.[15] A solvent system of ethyl acetate and hexane with a small amount of acetic acid is a common starting point for purifying acidic compounds.
-
References
-
Wikipedia contributors. (2024). Acid–base extraction. Wikipedia, The Free Encyclopedia. [Link]
-
Thakuria, R., et al. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(24), 5299-5307. [Link]
-
Myerson, A. S., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5049-5063. [Link]
-
University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
-
Myerson, A. S., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(3), 1647-1657. [Link]
- Google Patents. (2007). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
-
Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934. [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry. [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Department of Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Department of Chemistry and Biochemistry. [Link]
-
The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Google Patents. (2012). CN102766043A - Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
ResearchGate. (2014). Purification of benzoic acid by melt crystallization. [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. [Link]
-
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
- Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
- Google Patents. (2014). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Google Patents. (1993). US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]
-
Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society, 67(9), 1641-1646. [Link]
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
ResearchGate. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 3. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid as a Putative YAP-TEAD Inhibitor
For distribution among researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the experimental validation of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid as a potential inhibitor of the YAP-TEAD protein-protein interaction, a critical node in the Hippo signaling pathway. Due to the current absence of specific literature on the mechanism of action for this compound, we present a hypothesis-driven approach, grounded in established methodologies for small molecule inhibitor validation. This document will compare the hypothetical validation workflow and expected data for this compound against known inhibitors of the YAP-TEAD pathway.
The Hippo-YAP-TEAD Signaling Pathway: A Key Regulator of Growth and Oncogenesis
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is a key factor in the development and progression of various cancers.[1] The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[2][3] In the "Hippo-off" state, unphosphorylated YAP/TAZ translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2] The interaction between YAP and TEAD is therefore a prime target for the development of novel anti-cancer therapeutics.[4][5]
Hypothesis: Based on its chemical structure, featuring a benzoic acid moiety and a trifluoromethylphenyl group—common in various bioactive molecules—we hypothesize that this compound may function as an inhibitor of the YAP-TEAD protein-protein interaction. The following sections outline a rigorous, multi-faceted approach to experimentally validate this hypothesis.
Figure 1: Hypothesized mechanism of action within the Hippo signaling pathway.
A Multi-tiered Approach to Mechanism of Action Validation
To rigorously test our hypothesis, a tiered validation strategy is proposed, moving from initial high-throughput screening to detailed biophysical and cellular characterization. This approach ensures a comprehensive understanding of the compound's activity and specificity.
Figure 2: Tiered workflow for validating the mechanism of action.
Tier 1: Primary Screening for YAP-TEAD Interaction Inhibitors
The initial step involves high-throughput screening (HTS) to identify direct inhibitors of the YAP-TEAD protein-protein interaction (PPI). Several robust biochemical assays are suitable for this purpose.
Experimental Protocols
1. Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in polarization of fluorescently labeled YAP peptide upon binding to the TEAD protein. Small molecule inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.
-
Protocol:
-
A fluorescently labeled peptide derived from the TEAD-binding domain of YAP (e.g., TMR-YAP) is incubated with the purified YAP-binding domain of TEAD4 (TEAD4-YBD).[6]
-
This compound, dissolved in DMSO, is added at various concentrations.
-
A known YAP-TEAD inhibitor (e.g., Verteporfin) is used as a positive control.[6]
-
The fluorescence polarization is measured using a plate reader.
-
The IC50 value is determined from the dose-response curve.
-
2. NanoLuc® Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Principle: This assay utilizes NanoLuciferase (NanoLuc) technology to create a highly sensitive biosensor for the YAP-TEAD interaction.[7] The YAP and TEAD proteins are fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc, respectively. Interaction brings the subunits together, reconstituting luciferase activity.
-
Protocol:
Tier 2: Cellular Assays to Confirm Target Engagement and Biological Activity
Positive hits from the primary screen must be validated in a cellular context to assess their cell permeability, on-target activity, and functional consequences.
Experimental Protocols
1. TEAD-Responsive Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of the YAP-TEAD complex in cells. A luciferase reporter gene is placed under the control of a promoter containing multiple TEAD-binding sites.[8]
-
Protocol:
-
HEK293T cells are co-transfected with a TEAD-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
The cells are treated with varying concentrations of this compound.
-
After incubation, cell lysates are prepared, and both firefly and Renilla luciferase activities are measured.
-
A dose-dependent decrease in the firefly/Renilla luciferase ratio indicates inhibition of YAP-TEAD transcriptional activity.[9]
-
2. Quantitative Real-Time PCR (qRT-PCR) for YAP/TEAD Target Genes
-
Principle: Inhibition of the YAP-TEAD interaction should lead to a decrease in the expression of their downstream target genes.
-
Protocol:
-
Cancer cell lines with known hyperactive YAP signaling (e.g., NCI-H226 mesothelioma cells) are treated with the test compound.[10]
-
Total RNA is extracted, and cDNA is synthesized.
-
qRT-PCR is performed to quantify the mRNA levels of known YAP/TEAD target genes, such as CTGF, CYR61, and ANKRD1.[9]
-
A dose-dependent reduction in the expression of these genes provides evidence of on-target activity.
-
3. Cellular Proliferation and Colony Formation Assays
-
Principle: As the YAP-TEAD pathway promotes cell proliferation, its inhibition is expected to reduce cancer cell growth.
-
Protocol:
-
Proliferation Assay: Cancer cells are seeded in 96-well plates and treated with the test compound for a defined period (e.g., 72 hours). Cell viability is assessed using assays like MTT or CellTiter-Glo®.
-
Colony Formation Assay: A small number of cells are seeded in 6-well plates and treated with the compound. After several days, colonies are stained with crystal violet and counted.[10]
-
Tier 3: Biophysical Characterization of Direct Binding
To definitively confirm that this compound directly binds to TEAD and to characterize the binding kinetics, biophysical methods are employed.
Experimental Protocols
1. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the binding of an analyte (the small molecule) to a ligand (the protein) immobilized on a sensor chip in real-time, providing kinetic data (association and dissociation rates).
-
Protocol:
-
Purified TEAD protein is immobilized on an SPR sensor chip.
-
A solution containing this compound is flowed over the chip at various concentrations.
-
The change in the refractive index at the chip surface, which is proportional to the amount of bound compound, is measured.
-
The binding affinity (KD) and kinetic parameters (kon and koff) are calculated from the sensorgrams.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to a protein generally increases its thermal stability. CETSA measures this change in thermal stability in a cellular environment.[10]
-
Protocol:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated by centrifugation.
-
The amount of soluble TEAD protein at each temperature is quantified by Western blotting or other methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[11]
-
Comparative Analysis with Known YAP-TEAD Inhibitors
The performance of this compound in these assays should be benchmarked against well-characterized YAP-TEAD inhibitors.
| Compound | Reported Mechanism | Biochemical IC50 (FP/BRET) | Cellular IC50 (Reporter Assay) | Cell Proliferation IC50 (NCI-H226) |
| Verteporfin | Disrupts YAP-TEAD interaction | 544 nM (FP)[6] | ~20 µM[6] | - |
| Celastrol | Disrupts YAP-TEAD interaction | - | ~1-2 µM | ~1-2 µM[12] |
| VT3989 | Binds to TEAD palmitoylation pocket, inhibiting YAP binding | - | - | Potent in vivo activity[13] |
| BAY-856 | Inhibits YAP1/TAZ activity | - | 56 nM[9] | - |
| Compound 22 (Covalent) | Covalent inhibitor of TEAD | - | 17 nM[14] | 24 nM[14] |
| This compound | Hypothesized: Disrupts YAP-TEAD interaction | To be determined | To be determined | To be determined |
Conclusion
The validation of a novel small molecule's mechanism of action requires a systematic and multi-pronged experimental approach. This guide provides a robust framework for investigating the hypothesis that this compound acts as an inhibitor of the YAP-TEAD protein-protein interaction. By employing a combination of biochemical, cellular, and biophysical assays and comparing the results to known inhibitors, researchers can build a comprehensive and compelling case for its mechanism of action, paving the way for its potential development as a therapeutic agent.
References
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Pobbati, A. V., & Hong, W. (2020). A new frontier in cancer therapy: targeting the YAP-TEAD interaction. Cancers, 12(4), 934. [Link]
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A Comparative Analysis of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid: A Structure-Activity Relationship Exploration
Introduction
In the landscape of modern drug discovery, the nuanced interplay of a molecule's structure and its subsequent biological activity is of paramount importance. Substituted benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and even anti-cancer effects.[1][2] This guide provides a detailed comparative analysis of the hypothetical compound 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid , exploring its potential physicochemical properties and biological activities through the lens of its structural analogs and related compounds. Due to the limited availability of direct experimental data for this specific molecule, this analysis will leverage established structure-activity relationship (SAR) principles to provide a predictive overview for researchers, scientists, and drug development professionals.
Our exploration will focus on comparing the target compound with known positional isomers and structurally related therapeutic agents. This comparative approach will shed light on how subtle changes in substituent positioning on the benzoic acid core can significantly impact biological function, with a particular focus on two key areas: Fibroblast Growth Factor Receptor (FGFR) inhibition and Transthyretin (TTR) stabilization.
Physicochemical Properties: A Predictive Comparison
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The introduction of a hydroxyl (-OH) group and a trifluoromethylphenyl moiety onto the benzoic acid scaffold is expected to significantly influence its lipophilicity, acidity, and hydrogen bonding potential.
To infer the properties of our target compound, we will compare it with a known positional isomer, 4-Hydroxy-2-(trifluoromethyl)benzoic acid .
| Property | 4-Hydroxy-2-(trifluoromethyl)benzoic acid | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight ( g/mol ) | 206.12[3] | ~284.21 | Addition of a phenyl group significantly increases molecular weight. |
| Melting Point (°C) | 159 - 161[4] | Likely higher | Increased molecular weight and potential for additional intermolecular interactions may raise the melting point. |
| LogP (Lipophilicity) | Not explicitly found, but expected to be moderately lipophilic. | Expected to be more lipophilic. | The addition of the phenyl ring from the trifluoromethylphenyl group will increase the molecule's overall lipophilicity. |
| pKa (Acidity) | Not explicitly found, but the trifluoromethyl group is electron-withdrawing, increasing acidity. | Expected to have a similar or slightly lower pKa. | The trifluoromethyl group's electron-withdrawing effect will increase the acidity of the carboxylic acid. The position of the hydroxyl group will also play a role. |
| Hydrogen Bond Donors | 2 (hydroxyl and carboxylic acid)[3] | 2 (hydroxyl and carboxylic acid) | Both molecules possess a hydroxyl and a carboxylic acid group capable of donating hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen and hydroxyl oxygen)[3] | 3 (carbonyl oxygen and hydroxyl oxygen) | Both molecules have oxygen atoms that can act as hydrogen bond acceptors. |
Causality Behind Physicochemical Predictions:
The predictions for this compound are rooted in fundamental principles of organic chemistry. The increased molecular weight is a direct consequence of the larger substituent. The anticipated higher lipophilicity (LogP) is due to the introduction of an additional aromatic ring, which is a nonpolar moiety. The acidity (pKa) of the carboxylic acid is influenced by the electronic effects of the substituents. The trifluoromethyl group is a strong electron-withdrawing group, which stabilizes the carboxylate anion, thereby increasing acidity. The position of this group relative to the carboxylic acid will fine-tune this effect.
Biological Activity I: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for therapeutic intervention.[5][6] The structure of this compound shares some features with known FGFR inhibitors, such as Infigratinib (BGJ398) . While Infigratinib is a more complex molecule, the presence of a substituted phenyl ring attached to a core structure that can engage in key interactions within the ATP-binding pocket of the receptor is a shared characteristic.
Comparative Analysis with Infigratinib:
| Feature | Infigratinib | This compound |
| Core Scaffold | Aminopyrimidine | Benzoic Acid |
| Key Phenyl Substituent | 2,6-dichloro-3,5-dimethoxyphenyl | 2-trifluoromethylphenyl |
| Mechanism of Action | ATP-competitive inhibitor of FGFR1, 2, and 3.[7] | Hypothetically could act as an ATP-competitive inhibitor. |
| Potency (IC50) | FGFR1: 0.9 nM, FGFR2: 1.4 nM, FGFR3: 1 nM[8] | Unknown, but likely significantly lower than Infigratinib due to the simpler scaffold. |
Structure-Activity Relationship Insights:
The potent activity of Infigratinib is derived from its ability to form multiple specific interactions within the FGFR kinase domain. The dichlorodimethoxyphenyl group occupies a hydrophobic pocket, while the aminopyrimidine core forms crucial hydrogen bonds. For this compound to exhibit FGFR inhibitory activity, the trifluoromethylphenyl group would need to effectively fit into a similar hydrophobic pocket. The hydroxyl and carboxylic acid groups could potentially form hydrogen bonds with key residues in the active site. However, the simpler benzoic acid core may lack the necessary geometry and number of interaction points to achieve the high potency observed with Infigratinib.
Experimental Workflow: FGFR Inhibition Assay
To empirically determine the FGFR inhibitory potential of this compound, a robust in vitro kinase assay would be essential.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains.
-
ATP (Adenosine triphosphate).
-
A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compound (this compound) dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Biological Activity II: Transthyretin (TTR) Stabilization
Transthyretin amyloidosis (ATTR) is a debilitating disease caused by the misfolding and aggregation of the TTR protein.[9] Small molecules that can bind to and stabilize the native tetrameric structure of TTR are a validated therapeutic strategy.[10][11] Drugs like Tafamidis and Diflunisal function as TTR stabilizers.[12] The biphenyl-like structure of this compound suggests it could potentially bind to the thyroxine-binding pockets of TTR.
Comparative Analysis with TTR Stabilizers:
| Feature | Tafamidis | Diflunisal | This compound |
| Core Scaffold | Benzoxazole | Biphenyl | Biphenyl-like |
| Key Moieties | Dichlorophenyl | Difluorophenyl | Trifluoromethylphenyl |
| Mechanism of Action | Kinetically stabilizes the TTR tetramer.[13] | Stabilizes the TTR tetramer.[14] | Hypothetically could stabilize the TTR tetramer by binding to the thyroxine-binding pockets. |
Structure-Activity Relationship Insights:
The efficacy of Tafamidis and Diflunisal stems from their ability to mimic the natural ligand of TTR, thyroxine, and bind within the two hydrophobic binding pockets of the TTR tetramer. This binding stabilizes the tetramer and prevents its dissociation into monomers, which is the rate-limiting step in amyloid fibril formation.[15] For this compound to act as a TTR stabilizer, the trifluoromethylphenyl group and the benzoic acid moiety would need to orient themselves within these pockets to form favorable hydrophobic and hydrogen bonding interactions. The presence and position of the hydroxyl and trifluoromethyl groups would be critical in determining the binding affinity and specificity.
Experimental Workflow: TTR Fibril Formation Assay
A common method to assess the ability of a compound to stabilize TTR is to monitor its effect on acid-induced TTR fibril formation.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Recombinant human TTR protein.
-
Acetate buffer (pH 4.4).
-
Test compound (this compound) dissolved in DMSO.
-
Thioflavin T (ThT) dye.
-
-
Assay Procedure:
-
In a 96-well plate, mix the TTR protein with the test compound at various concentrations in the acetate buffer.
-
Incubate the plate at 37°C with continuous shaking to induce fibril formation.
-
At regular intervals, measure the fluorescence of ThT (excitation ~450 nm, emission ~482 nm), which increases upon binding to amyloid fibrils.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time for each compound concentration.
-
Determine the extent of fibril formation inhibition by comparing the fluorescence signals in the presence and absence of the test compound.
-
Calculate the EC50 value (the concentration of the compound that provides 50% of the maximal stabilization effect).
-
Visualizing the Concepts
To better illustrate the discussed concepts, the following diagrams are provided.
Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.
Caption: Mechanism of TTR stabilization to prevent amyloid fibril formation.
Conclusion and Future Directions
While direct experimental data on this compound is currently unavailable, this comparative analysis, grounded in the principles of structure-activity relationships, provides a valuable predictive framework for researchers. The presence of the hydroxyl, carboxylic acid, and trifluoromethylphenyl groups suggests the potential for this compound to interact with biological targets such as FGFRs and TTR.
The provided experimental workflows offer a clear path for the empirical validation of these hypotheses. Future research should focus on the synthesis of this compound and its subsequent evaluation in the described in vitro assays. Such studies will be instrumental in elucidating the true biological potential of this and other related substituted benzoic acid derivatives, potentially paving the way for the development of novel therapeutics.
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Dey, N., & De, P. (2021). Infigratinib: First Approval. Clinical Cancer Drugs, 8(1), 3-8. [Link]
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Penchala, S. C., Connelly, S., Wang, Y., Park, M. S., & Kelly, J. W. (2013). Characterising diflunisal as a transthyretin kinetic stabilizer at relevant concentrations in human plasma using subunit exchange. PLoS One, 8(10), e76815. [Link]
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Coelho, T., Maia, L. F., Martins da Silva, A., Waddington Cruz, M., Planté-Bordeneuve, V., Lozeron, P., ... & Kelly, J. W. (2012). Tafamidis for transthyretin familial amyloid polyneuropathy: a randomized, controlled trial. Neurology, 79(8), 785-792. [Link]
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Ruberg, F. L., & Berk, J. L. (2012). Transthyretin (TTR) cardiac amyloidosis. Circulation, 126(10), 1286-1300. [Link]
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Castaño, A., He, L., & Reixach, N. (2015). Safety and efficacy of diflunisal in transthyretin cardiac amyloidosis. Revista Española de Cardiología (English Edition), 68(9), 793-794. [Link]
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Bulawa, C. E., Connelly, S., DeVit, M., Wang, L., Weigel, C., Fleming, J. A., ... & Kelly, J. W. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634. [Link]
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TTR (Transthyretin) Stabilizers Are Associated With Improved Survival in Patients With TTR Cardiac Amyloidosis. (2018). Circulation: Heart Failure, 11(4), e004479. [Link]
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A Comparative Guide to the Biological Activity of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid and Its Analogues
Introduction
3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid stands as a compelling scaffold in medicinal chemistry. Its structure, a strategic amalgamation of a hydroxybenzoic acid moiety and a trifluoromethylated phenyl ring, suggests a potential for diverse biological activities. The hydroxybenzoic acid core is a well-established pharmacophore known for its antioxidant, anti-inflammatory, and antimicrobial properties[1][2][3]. Concurrently, the trifluoromethyl group is a valued substituent in drug design, often enhancing metabolic stability, binding affinity, and cellular permeability of parent molecules[4][5].
This guide provides a comprehensive framework for evaluating the biological potential of this compound and its rationally designed analogues. In the absence of extensive published data on this specific molecule, we present a roadmap for its comparative analysis, detailing robust experimental protocols and discussing the anticipated structure-activity relationships (SAR). This document is intended for researchers and drug development professionals seeking to explore the therapeutic promise of this chemical class.
Structural Analogs for Comparative Analysis
To elucidate the structure-activity relationships of this compound, a focused library of analogues should be synthesized and evaluated. The selection of these analogues is critical for systematically probing the contributions of each functional group to the overall biological activity.
Table 1: Proposed Analogues for Comparative Biological Evaluation
| Compound ID | Structure | Rationale for Inclusion |
| Lead Compound | This compound | The core molecule for which the biological activity is to be determined and compared. |
| Analogue 1 | 3-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid | To investigate the role of the phenolic hydroxyl group through methylation, which can impact antioxidant activity and hydrogen bonding potential. |
| Analogue 2 | 3-Hydroxy-4-phenylbenzoic acid | To assess the influence of the trifluoromethyl group on biological activity by comparing it to the non-substituted phenyl analogue. |
| Analogue 3 | 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid | To explore the impact of the trifluoromethyl group's position on the phenyl ring (para- vs. ortho-), which can alter steric and electronic properties. |
| Analogue 4 | 4-(2-Trifluoromethylphenyl)benzoic acid | To determine the contribution of the 3-hydroxyl group to the overall activity profile. |
| Analogue 5 | 3-Amino-4-(2-trifluoromethylphenyl)benzoic acid | To evaluate the effect of replacing the hydroxyl group with an amino group, which can alter the compound's electronic and hydrogen bonding characteristics.[6] |
Experimental Protocols for Biological Evaluation
A multi-faceted approach is essential to comprehensively characterize the biological activity of this compound and its analogues. The following experimental workflows provide detailed, step-by-step methodologies for assessing their potential anti-inflammatory, antioxidant, and antimicrobial activities.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory cascade.[7] Evaluating the inhibitory potential of the synthesized compounds against COX-1 and COX-2 can provide critical insights into their anti-inflammatory properties.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1 and COX-2 inhibitory activity.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare stock solutions of the test compounds and reference inhibitors (e.g., celecoxib, indomethacin) in DMSO.
-
Reaction Mixture: In a 96-well plate, add the enzyme, assay buffer, and either the test compound or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a 10-minute incubation at 37°C, stop the reaction by adding a solution of 1 M HCl.
-
Quantification of Prostaglandin E2 (PGE2): Neutralize the reaction mixture with 1 M NaOH. The amount of PGE2 produced is quantified using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
Phenolic compounds often exhibit antioxidant activity by donating a hydrogen atom to neutralize free radicals.[3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to assess the radical scavenging potential of chemical compounds.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add the methanolic solution of the test compound or standard to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Antimicrobial Activity: Broth Microdilution Assay
Benzoic acid and its derivatives are known for their antimicrobial properties.[8][9] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine MIC.
Step-by-Step Protocol:
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds and a positive control antibiotic (e.g., ampicillin) in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anticipated Structure-Activity Relationships and Discussion
Based on established principles of medicinal chemistry and the known biological activities of related compounds, we can formulate hypotheses regarding the structure-activity relationships of this compound and its analogues.
-
Role of the 3-Hydroxyl Group: The phenolic hydroxyl group is anticipated to be a key contributor to the antioxidant activity through hydrogen atom donation.[10] Its removal (Analogue 4) or methylation (Analogue 1) is expected to significantly diminish or abrogate the radical scavenging capacity. In terms of anti-inflammatory and antimicrobial activities, this group may participate in crucial hydrogen bonding interactions with target enzymes or microbial proteins.
-
Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the carboxylic acid and the phenolic proton, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.[4] Its presence is also likely to enhance lipophilicity, which could improve cell membrane permeability and, consequently, antimicrobial and intracellular anti-inflammatory activities. A comparison between the lead compound and Analogue 2 will directly assess the impact of this group. The positional isomerism (Analogue 3) will reveal if steric hindrance or altered electronic distribution affects biological activity.
-
Impact of the Carboxylic Acid Group: The carboxylic acid moiety is crucial for the overall solubility and potential interactions with biological targets. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can be involved in binding to the active site of COX enzymes.
Table 2: Predicted Biological Activity Profile of the Lead Compound and Its Analogues
| Compound ID | Predicted Anti-inflammatory Activity (COX Inhibition) | Predicted Antioxidant Activity (DPPH Scavenging) | Predicted Antimicrobial Activity (MIC) |
| Lead Compound | Moderate to High | High | Moderate |
| Analogue 1 | Low to Moderate | Low | Low to Moderate |
| Analogue 2 | Low to Moderate | High | Low to Moderate |
| Analogue 3 | Moderate to High | High | Moderate |
| Analogue 4 | Low | Low | Low |
| Analogue 5 | Moderate | Moderate to High | Moderate |
This table represents hypothesized activities based on SAR principles and is intended to be validated by the experimental data generated using the protocols outlined in this guide.
Conclusion
This guide provides a systematic and scientifically rigorous framework for the comparative biological evaluation of this compound and its analogues. By employing the detailed experimental protocols for assessing anti-inflammatory, antioxidant, and antimicrobial activities, researchers can generate robust and comparable data. The subsequent analysis of this data will illuminate the structure-activity relationships, paving the way for the rational design of more potent and selective therapeutic agents based on this promising chemical scaffold.
References
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A Researcher's Guide to the In Vitro Evaluation of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid Derivatives: A Comparative Framework
This guide provides a comprehensive framework for the in vitro testing of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid and its derivatives. While direct experimental data for this specific molecule is emerging, this document synthesizes established methodologies and comparative data from structurally analogous compounds to propose a robust evaluation strategy for its potential anti-inflammatory and anticancer activities. As researchers and drug development professionals, understanding the nuances of experimental design is paramount to elucidating the therapeutic potential of novel chemical entities.
The core structure, combining a hydroxybenzoic acid moiety with a trifluoromethylphenyl group, suggests a promising pharmacological profile. Hydroxybenzoic acids are known for a range of biological activities, including anti-inflammatory and antioxidant effects.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[3] This guide will detail the essential in vitro assays to explore these possibilities, providing the causal logic behind experimental choices and presenting benchmark data from related compounds to contextualize potential findings.
Part 1: Probing Anti-Inflammatory Potential
Chronic inflammation is a key pathological feature of numerous diseases.[4] The anti-inflammatory activity of novel compounds is often assessed by their ability to inhibit key enzymatic mediators of the inflammatory cascade, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).
Cyclooxygenase (COX) Inhibition Assay
The COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins, which are potent inflammatory mediators.[5] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize the gastrointestinal side effects associated with COX-1 inhibition.
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[6][7]
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 or ovine COX-1 enzyme in the reaction buffer.
-
Prepare a solution of a cofactor, such as hematin, in the reaction buffer.
-
Prepare a solution of the substrate, arachidonic acid, in a suitable solvent (e.g., ethanol) and then dilute in the reaction buffer.[8]
-
Dissolve the test compound and a positive control (e.g., celecoxib for COX-2, aspirin for COX-1) in DMSO to create stock solutions. Prepare serial dilutions in the reaction buffer.
-
-
Enzyme Inhibition Assay :
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound dilutions or the positive control to the respective wells. Include a vehicle control (DMSO).
-
Add the COX enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping reagent, such as hydrochloric acid.[9]
-
-
Quantification of Prostaglandin Production :
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercial Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis :
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
| Compound Class/Derivative | Enzyme | IC50 (µM) | Reference |
| Chalcone/aryl carboximidamide hybrid | COX-1 | 20.91 | [4] |
| Chalcone/aryl carboximidamide hybrid | COX-2 | 1.103 | [4] |
| Celecoxib (Control) | COX-2 | 35.8 | [4] |
This data serves as a benchmark for the expected potency of novel anti-inflammatory compounds.
Nitric Oxide Synthase (NOS) Inhibition Assay
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key signaling molecule in inflammation.[10] Overproduction of NO is associated with inflammatory conditions, making iNOS a valuable target for anti-inflammatory drug discovery.
This protocol measures the production of nitrite, a stable metabolite of NO, as an indicator of NOS activity.[10][11]
-
Cell Culture and Treatment (Cell-Based Assay) :
-
Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression. Include an unstimulated control.
-
Incubate for a further 24 hours.
-
-
Nitrite Detection (Griess Assay) :
-
Collect the cell culture supernatant.
-
Add Griess Reagent A (sulfanilamide solution) to each sample and incubate at room temperature for 5-10 minutes, protected from light.
-
Add Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis :
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the percentage inhibition of NO production for each concentration of the test compound and calculate the IC50 value.
-
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| Dimethylamino-chalcone derivative | RAW 264.7 | Submicromolar | [4] |
| Fluorinated dimethoxy-chalcone | RAW 264.7 | 0.03 | [4] |
| L-NMMA (Control) | - | 22.1 ± 0.1 | [4] |
| Indomethacin (Control) | - | 24.57 | [4] |
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes, including iNOS and COX-2.[4][12][13] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds.
Caption: Simplified NF-κB Signaling Pathway in Inflammation.
Part 2: Assessing Anticancer Activity
The trifluoromethylphenyl moiety is present in several anticancer agents, suggesting that derivatives of this compound may possess cytotoxic activity against cancer cells. The MTT assay is a widely used method for screening the cytotoxic potential of new compounds.[14]
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding :
-
Harvest cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) during their exponential growth phase.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
-
Compound Treatment :
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations.
-
Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation :
-
Add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]
-
-
Formazan Solubilization :
-
Carefully remove the medium.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement :
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5- yl}aniline | HT-29 (Colon) | Data not specified, but shows selective cytotoxicity | [3] |
| 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5- yl}aniline | PRXF 22Rv1 (Prostate) | Data not specified, but shows selective cytotoxicity | [3] |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [17] |
| [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | [18] |
| [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | 8.9 µg/mL | [18] |
Apoptosis Signaling Pathway
A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[19][20] Apoptosis can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of cell death.[3][17]
Caption: Overview of Intrinsic and Extrinsic Apoptosis Pathways.
Conclusion
This guide provides a foundational framework for the systematic in vitro evaluation of this compound derivatives. By employing standardized and well-validated assays for anti-inflammatory and anticancer activities, researchers can generate robust and comparable data. The provided protocols for COX and NOS inhibition, alongside the MTT cytotoxicity assay, represent the initial critical steps in characterizing the pharmacological profile of these novel compounds. Elucidating the underlying mechanisms through pathways like NF-κB and apoptosis will be crucial for their future development as potential therapeutic agents. The comparative data from analogous structures offers a valuable reference point for interpreting experimental outcomes and guiding structure-activity relationship (SAR) studies.
References
- Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 4-(3-Phenylprop-2-enoyl)benzoic Acid - Benchchem.
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NF-κB: a key role in inflammatory diseases - JCI. [Link]
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Apoptosis Signaling Pathway: Stages, Types and Key Molecules - QIAGEN GeneGlobe. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. [Link]
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NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. [Link]
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NF-κB signaling in inflammation - PubMed - NIH. [Link]
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Overview of cell death signaling pathways - PubMed. [Link]
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Apoptosis - Wikipedia. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. [Link]
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NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC. [Link]
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Apoptosis Signal Transduction Pathway - Bio-Techne. [Link]
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The NF-kB Signaling Pathway - Creative Diagnostics. [Link]
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A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central. [Link]
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Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives - Nanotechnology Perceptions. [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. [Link]
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Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. [Link]
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In vitro anticancer effects of the target compounds on the HepG-2, HCT-116, and MCF-7 cell lines. - ResearchGate. [Link]
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Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. [Link]
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The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed. [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. [Link]
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2,3,4-Trihydroxybenzoic Acid, an Antioxidant Plant Metabolite Inhibits Cancer Cell Growth in vitro: Potential Role in Cancer Prevention. [Link]
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The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. [Link]
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OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful project timelines. 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid is a critical building block in the synthesis of various pharmaceutical compounds, necessitating a thorough understanding of its synthetic pathways. This guide provides an objective, in-depth comparison of plausible synthetic routes to this molecule, supported by established chemical principles and experimental data from analogous transformations. We will explore a classical multi-step approach centered around the robust Suzuki-Miyaura cross-coupling reaction and contrast it with a more modern, direct C-H activation strategy, evaluating each for overall yield, step economy, reagent accessibility, and scalability.
Introduction to the Target Molecule and Synthetic Challenges
This compound is a substituted biaryl carboxylic acid. Its structure presents several synthetic challenges, primarily the regioselective installation of the bulky 2-trifluoromethylphenyl group at the C-4 position, ortho to the hydroxyl group of a 3-hydroxybenzoic acid scaffold. The electronic and steric influences of the existing hydroxyl and carboxyl groups on the aromatic ring must be carefully considered in any synthetic design. An ideal synthetic route should be high-yielding, utilize readily available and cost-effective starting materials, and be amenable to scale-up.
Route 1: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[1] This approach involves the palladium-catalyzed reaction of an organoboron compound with an organohalide or triflate. For our target molecule, this translates to the coupling of a 4-halo-3-hydroxybenzoic acid derivative with 2-trifluoromethylphenylboronic acid. This is a convergent approach that builds the molecule from two key fragments.
Rationale and Workflow
The logic behind this multi-step route is to first install a handle for the cross-coupling—a halogen—at the desired C-4 position of a 3-hydroxybenzoic acid derivative. The hydroxyl and carboxyl groups can be protected to prevent side reactions and improve solubility, though in some cases, the reaction can proceed without protection. The key Suzuki-Miyaura coupling then forms the desired biaryl linkage. A final deprotection step, if necessary, yields the target compound.
Caption: Workflow for the Suzuki-Miyaura synthesis of the target molecule.
Experimental Protocols
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
Rationale: Protection of the carboxylic acid as a methyl ester prevents its interference in subsequent steps and improves the solubility of the intermediates in organic solvents. This is a standard Fischer esterification.
-
Procedure: To a solution of 3-hydroxybenzoic acid (1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.). Heat the mixture at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 3-hydroxybenzoate.
Step 2: Regioselective Bromination
-
Rationale: Introduction of a bromine atom at the C-4 position is crucial for the subsequent Suzuki coupling. The hydroxyl group is an ortho, para-director. With the C-2 and C-6 positions being sterically more hindered and electronically similar, and the para-position (C-6 relative to the carboxyl group) blocked, the C-4 position is activated for electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.
-
Procedure: Dissolve methyl 3-hydroxybenzoate (1.0 eq.) in acetonitrile. Add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford methyl 4-bromo-3-hydroxybenzoate.
Step 3: Suzuki-Miyaura Cross-Coupling
-
Rationale: This is the key C-C bond-forming step. A palladium catalyst, typically with a phosphine ligand, is used to couple the aryl bromide with 2-trifluoromethylphenylboronic acid.[1] The choice of base and solvent system is critical for achieving high yields.
-
Procedure: To a degassed mixture of methyl 4-bromo-3-hydroxybenzoate (1.0 eq.), 2-trifluoromethylphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%). Heat the reaction mixture under an inert atmosphere at 80-90°C for 12-18 hours.[2] After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 4: Saponification
-
Rationale: The final step is the hydrolysis of the methyl ester to the free carboxylic acid.
-
Procedure: Dissolve the product from the previous step in a mixture of methanol and water. Add an excess of sodium hydroxide (2-3 eq.) and heat the mixture at reflux for 2-4 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is acidified with concentrated HCl to a pH of 1-2, leading to the precipitation of the final product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Route 2: Directed Ortho-Arylation (C-H Activation)
A more contemporary and atom-economical approach involves the direct functionalization of a C-H bond. Ruthenium-catalyzed ortho-C–H arylation of benzoic acids has emerged as a powerful tool for the synthesis of biaryls.[3] This method leverages the carboxylate group as an endogenous directing group to achieve high regioselectivity, potentially reducing the number of synthetic steps required.
Rationale and Workflow
This strategy aims to directly couple 3-hydroxybenzoic acid with an arylating agent at the C-4 position. The carboxylate group directs the metal catalyst to the ortho C-H bonds (C-2 and C-6). However, the presence of the hydroxyl group at C-3 may electronically favor functionalization at the C-4 position. This route is more speculative as it requires specific adaptation of existing C-H activation methodologies.
Caption: A streamlined workflow for the directed C-H arylation approach.
Proposed Experimental Protocol
-
Rationale: Based on the work by Ackermann and others on ruthenium-catalyzed C-H arylation, one could envision a reaction where the carboxylate of 3-hydroxybenzoic acid directs a ruthenium catalyst to an ortho C-H bond. The arylating agent could be an arylthianthrenium salt of 2-(trifluoromethyl)benzene. The reaction is proposed to proceed via a ruthenacycle intermediate.[3]
-
Proposed Procedure: To an oven-dried vial, add 3-hydroxybenzoic acid (1.0 eq.), the 2-(trifluoromethyl)phenylthianthrenium salt (1.2 eq.), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), a phosphine ligand such as P(Cy)₃ (10 mol%), and a base like potassium carbonate (1.2 eq.) in a polar aprotic solvent such as NMP. The reaction mixture would be stirred at room temperature for 24 hours under an inert atmosphere.[3] Workup would involve acidification and extraction with an organic solvent, followed by purification.
Comparative Analysis
The choice between these two synthetic strategies will depend on the specific requirements of the research or development program, including scale, purity requirements, and available expertise.
| Metric | Route 1: Suzuki-Miyaura Cross-Coupling | Route 2: Directed Ortho-Arylation (C-H Activation) |
| Number of Steps | 4 (Esterification, Bromination, Coupling, Saponification) | 1 (Direct Arylation) |
| Overall Yield | Moderate (Estimated 40-60% over 4 steps) | Potentially High (Published yields for similar reactions are 60-90%+) |
| Starting Materials | 3-Hydroxybenzoic acid, NBS, 2-(CF₃)phenylboronic acid | 3-Hydroxybenzoic acid, 2-(CF₃)phenylthianthrenium salt (requires synthesis) |
| Key Reagents | Palladium catalyst, phosphine ligands, base | Ruthenium catalyst, phosphine ligands, base |
| Predictability | High; Suzuki couplings are well-established and predictable. | Moderate to Low; requires optimization for this specific substrate. |
| Scalability | Generally scalable, but purification can be challenging. | Potentially scalable, but catalyst cost may be a factor. |
| Atom Economy | Lower due to the use of protecting groups and stoichiometric bromide. | Higher; direct C-H to C-C bond formation. |
| Safety & Hazards | Palladium catalysts, phosphine ligands, NBS. | Ruthenium catalysts, phosphine ligands, potentially hazardous arylating agents. |
Conclusion and Future Outlook
The synthesis of this compound can be approached through at least two distinct and viable strategies. The Suzuki-Miyaura cross-coupling route represents a robust, albeit lengthy, pathway that relies on well-understood and highly optimized reaction chemistry. Its predictability makes it a reliable choice for initial lab-scale synthesis.
In contrast, the directed ortho-arylation approach offers a more elegant and modern solution, promising higher atom economy and a significantly shorter synthetic sequence. While this route is currently more speculative and would require significant methods development to optimize for this specific substrate, its potential for a more efficient and sustainable synthesis makes it a highly attractive area for future research. The development of a successful C-H activation route would represent a significant advancement in the synthesis of this important pharmaceutical intermediate.
For drug development professionals, the choice between these routes will be a balance of risk and reward. The Suzuki route offers a higher probability of success in the short term, while the C-H activation route, if successful, could provide a more cost-effective and environmentally friendly process for large-scale manufacturing.
References
- Cheon, C.-H., Park, J., & Kim, J. M. (2025). NOVEL TAFAMIDIS SYNTHESIS METHOD.
- Clarke, M. F., & Owen, L. N. (1950). 434. Alicyclic glycols. Part V. 3-Hydroxymethylcyclohexanol. Journal of the Chemical Society (Resumed), 2108–2115.
- H.W. Johnston, G.G. Briggs and M. Alexander (1972). Metabolism of 3-chlorobenzoic acid by a pseudomonad. Soil Biology and Biochemistry, 4(2), 187–190.
- Kandula, M. (2013).
- Lu, Y., & Wang, K. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
- Simoes, C. J. V., Almeida, Z. L., Costa, D., Jesus, C. S. H., Cardoso, A. L., Almeida, M. R., Saraiva, M. J., Pinho e Melo, T. M. V. D., & Brito, R. M. M. (2012). Tafamidis analogues: a patent review (2008 - 2011).
- Wang, K., Lu, Y., & Ishihara, K. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- D. G. G. Ackermann, L. (2025). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts.
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
European Patent Office. (2025). NOVEL TAFAMIDIS SYNTHESIS METHOD - EP 4491618 A1. Retrieved from [Link]
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A Spectroscopic Guide to Differentiating Positional Isomers of Hydroxy-(Trifluoromethylphenyl)benzoic Acid
Abstract
In pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) is non-negotiable. Positional isomers, while possessing identical molecular formulas, can exhibit vastly different pharmacological and toxicological profiles. This guide presents a comparative spectroscopic analysis of three key positional isomers of hydroxy-(2-trifluoromethylphenyl)benzoic acid. We delve into the nuanced differences in their Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra, and Mass Spectrometry (MS) fragmentation patterns. By grounding our analysis in fundamental spectroscopic principles, we provide a robust framework for the unambiguous identification and differentiation of these critical isomeric species. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply spectroscopic techniques to solve challenges of isomerism.
Introduction: The Isomer Challenge in Drug Development
The subtle shift of a single functional group on an aromatic ring can profoundly alter a molecule's interaction with biological targets. This reality makes the differentiation of positional isomers a cornerstone of drug discovery, process development, and quality control.[1][2] The subject of this guide, hydroxy-(2-trifluoromethylphenyl)benzoic acid, represents a class of compounds where such isomerism is critical. The relative positioning of the hydroxyl (-OH), carboxylic acid (-COOH), and the bulky trifluoromethylphenyl substituent dictates intramolecular interactions, electronic properties, and overall molecular geometry.
This guide will focus on three representative isomers to illustrate the power of a multi-technique spectroscopic approach:
-
Isomer A: 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
-
Isomer B: 4-Hydroxy-3-(2-trifluoromethylphenyl)benzoic acid
-
Isomer C: 2-Hydroxy-5-(2-trifluoromethylphenyl)benzoic acid
Our objective is to move beyond theoretical data and provide a practical, in-depth comparison, explaining the causality behind the expected spectral differences and equipping the reader with the knowledge to select the optimal analytical strategy.
Molecular Structures and Isomeric Relationships
The foundational difference between the isomers lies in the substitution pattern on the benzoic acid core. These distinct arrangements create unique electronic environments and steric interactions that serve as the basis for their spectroscopic differentiation.
Figure 1: Chemical structures of the three positional isomers under investigation.
Comparative Spectroscopic Analysis
A multi-faceted approach utilizing several spectroscopic techniques is essential for a confident structural assignment.[3] No single technique provides a complete picture; rather, their combined data creates a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).
Expertise & Causality: The chemical shift of a proton or carbon nucleus is highly sensitive to the electron density around it. Electron-donating groups (-OH) shield nuclei (upfield shift), while electron-withdrawing groups (-COOH, -CF₃) deshield them (downfield shift). The spatial proximity of these groups in each isomer creates a unique electronic and magnetic landscape, resulting in distinct NMR spectra.
-
¹H NMR: The aromatic region (typically 6.5-8.5 ppm) will be the most informative. The substitution pattern dictates the number of distinct proton signals and their coupling (splitting) patterns. For instance, Isomer C, with three adjacent aromatic protons, will show a more complex splitting pattern than Isomer B. The acidic protons of the -COOH (10-13 ppm) and -OH groups (variable, 5-10 ppm) will also be present, though their shifts can be concentration and solvent-dependent.
-
¹³C NMR: The number of unique carbon signals will directly correspond to the molecular symmetry. The chemical shifts of the carbons directly attached to the substituents will be most affected. For example, the carbon bearing the -OH group will have a significantly different chemical shift compared to the carbon attached to the -COOH group.
-
¹⁹F NMR: This is a highly specific probe for these molecules. The trifluoromethyl (-CF₃) group serves as a clean, high-sensitivity handle.[4] While the -CF₃ group is on the second phenyl ring, its chemical shift can be subtly influenced by the overall molecular conformation, which is dictated by the substitution pattern on the first ring. Steric hindrance in Isomer A, for example, may cause a twist between the two aromatic rings, leading to a slightly different electronic environment for the -CF₃ group compared to the other isomers.
Predicted NMR Data Summary
| Technique | Isomer A (3-OH, 4-Ph) | Isomer B (4-OH, 3-Ph) | Isomer C (2-OH, 5-Ph) | Rationale for Differentiation |
| ¹H NMR (Aromatic) | 3 distinct signals, complex splitting. | 3 distinct signals, simpler splitting. | 3 distinct signals, complex splitting. | Splitting patterns and chemical shifts of the three aromatic protons are unique to each substitution pattern.[5][6][7] |
| ¹³C NMR (Aromatic C) | ~12 unique signals expected. | ~12 unique signals expected. | ~12 unique signals expected. | Chemical shifts of carbons bonded to -OH, -COOH, and the phenyl substituent are highly diagnostic. |
| ¹⁹F NMR (CF₃) | Single peak. | Single peak. | Single peak. | Subtle chemical shift differences expected due to conformational changes affecting the -CF₃ environment.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy provides a molecular "fingerprint" by probing the vibrational frequencies of functional groups.[1][3] For carboxylic acids, hydrogen bonding plays a dominant role in the observed spectrum.
Expertise & Causality: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which results in a very broad O-H stretching band and a lowering of the C=O stretching frequency.[8][9][10] The potential for intramolecular hydrogen bonding, which is unique to specific isomers, provides a powerful diagnostic handle.
-
O-H Stretching Region (3300-2500 cm⁻¹): All isomers will show a very broad absorption in this region, characteristic of the carboxylic acid dimer's O-H stretch.[9][11] The phenolic O-H stretch will be superimposed within this region.
-
C=O Stretching Region (1720-1680 cm⁻¹): This is a key diagnostic region. The exact position of the carbonyl stretch is sensitive to conjugation and hydrogen bonding.
-
Isomer C (2-Hydroxy): The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This weakens the C=O double bond, causing a significant shift to a lower wavenumber (e.g., ~1680 cm⁻¹) compared to the other isomers.
-
Isomers A and B: Lacking the ortho-hydroxyl group, they cannot form this intramolecular H-bond. Their C=O stretch will appear at a higher wavenumber (e.g., ~1700-1710 cm⁻¹), influenced primarily by conjugation and intermolecular H-bonding.[10][11]
-
Predicted IR Data Summary
| Vibrational Mode | Isomer A (3-OH, 4-Ph) | Isomer B (4-OH, 3-Ph) | Isomer C (2-OH, 5-Ph) | Rationale for Differentiation |
| O-H Stretch | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ | All show characteristic broadness of H-bonded dimers.[12] |
| C=O Stretch | ~1700-1710 cm⁻¹ | ~1700-1710 cm⁻¹ | ~1680 cm⁻¹ (Lower) | Intramolecular H-bonding in Isomer C significantly lowers the C=O frequency, making it easily distinguishable.[10] |
| C-O Stretch | ~1320-1210 cm⁻¹ | ~1320-1210 cm⁻¹ | ~1320-1210 cm⁻¹ | Present in all, but less diagnostic than C=O stretch. |
| Fingerprint Region | Unique Pattern | Unique Pattern | Unique Pattern | The entire region (<1500 cm⁻¹) provides a unique fingerprint for each isomer.[9] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within the molecule, primarily involving π → π* transitions in the aromatic systems.[13]
Expertise & Causality: The wavelength of maximum absorbance (λmax) is affected by the extent of conjugation and the electronic influence of substituents. The -OH group is a strong electron-donating group (auxochrome), while -COOH is an electron-withdrawing group. Their relative positions determine their collective effect on the benzene chromophore.[14] Substitution on the benzene ring generally causes a bathochromic (red) shift of the primary absorption bands compared to benzene itself.[15]
-
Isomer B (4-Hydroxy, 3-Ph): The -OH group is para to a ring carbon and can effectively donate electron density into the ring, extending conjugation with the carbonyl group. This is expected to result in the longest λmax (a bathochromic shift).
-
Isomer A (3-Hydroxy, 4-Ph): The meta-positioning of the -OH and -COOH groups leads to a less direct conjugative effect, likely resulting in a λmax at a shorter wavelength than Isomer B.
-
Isomer C (2-Hydroxy, 5-Ph): Steric hindrance between the ortho-substituents may force the -COOH group out of the plane of the ring, disrupting conjugation and potentially leading to a hypsochromic (blue) shift compared to the other isomers.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, crucially, information about the molecule's fragmentation pathways. While all isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) will differ.
Expertise & Causality: The fragmentation of a molecule is not random; it proceeds through the lowest energy pathways, often dictated by the stability of the resulting fragment ions. The position of the substituents influences these pathways.
-
Molecular Ion (M⁺•): All isomers will show an identical molecular ion peak at the same mass-to-charge ratio (m/z).
-
Key Fragments:
-
Loss of -OH (M-17): A common fragment for carboxylic acids, leading to the formation of an acylium ion.[16]
-
Loss of -COOH (M-45): Loss of the entire carboxyl group.
-
"Ortho Effect": Isomer C, with its ortho-hydroxyl group, may exhibit a unique fragmentation pathway involving the loss of water (H₂O, M-18) through a rearrangement involving both the carboxyl and hydroxyl groups. This "ortho effect" is a classic diagnostic tool in the mass spectrometry of substituted aromatics and would be a strong indicator for Isomer C.
-
Experimental Protocols
To ensure data is reliable and reproducible, standardized protocols are essential. The following outlines the methodologies for acquiring the spectroscopic data discussed.
Figure 2: General experimental workflow for comparative spectroscopic analysis.
A. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving both the -OH and -COOH protons). Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio. Ensure the spectral width covers the range from -1 to 15 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
B. FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method): Mix ~1 mg of the isomer with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
C. UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution.
-
Blank Spectrum: Fill a quartz cuvette with the pure solvent and run a blank scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Sample Spectrum: Rinse and fill the cuvette with the dilute sample solution. Acquire the absorption spectrum. Adjust the concentration if the maximum absorbance is outside the optimal range (0.2-1.0 AU).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
D. Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization for Electrospray Ionization (ESI).[17]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an appropriate ionization source (ESI for soft ionization to observe the molecular ion, EI for fragmentation).
-
Data Acquisition: Infuse the sample into the source. For MS/MS (tandem mass spectrometry), select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum.
-
Data Analysis: Identify the m/z of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Conclusion
The unambiguous differentiation of the positional isomers of hydroxy-(2-trifluoromethylphenyl)benzoic acid is readily achievable through a systematic and multi-technique spectroscopic approach. While each method provides valuable clues, the combination of data creates an undeniable structural proof.
Key Differentiating Features:
-
¹H NMR: Provides unique splitting patterns for the aromatic protons of each isomer.
-
IR Spectroscopy: Offers a definitive test for Isomer C (2-Hydroxy) via the significant shift of its C=O stretching frequency to a lower wavenumber due to strong intramolecular hydrogen bonding.
-
Mass Spectrometry: Can also single out Isomer C through the observation of a unique "ortho effect" fragmentation pathway (loss of H₂O).
-
UV-Vis Spectroscopy: Allows for differentiation based on λmax, which is sensitive to the overall electronic and conjugative effects dictated by the substituent pattern.
By understanding the causal relationship between molecular structure and spectral output, and by employing rigorous experimental protocols, researchers can confidently navigate the critical challenge of isomer characterization in the pharmaceutical landscape.
References
- Casy, A. F., & Parfitt, R. T. (1986). Spectroscopic methods in the analysis of drugs. Springer. (Note: This is a general reference to the principle, not a specific online article).
-
Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid? Homework.Study.com. [Link]
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ResearchGate. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
-
ACS Publications. (2024). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193.... [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. [Link]
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AzoNetwork. (2024). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
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SlidePlayer. (n.d.). UV-Vis Spectroscopy. [Link]
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University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]
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International Labmate. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. [Link]
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American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link]
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Química Orgánica. (n.d.). Vis-UV spectra of aromatic compounds. [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
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Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
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CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]
-
Longdom Publishing. (2024). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
Introduction: In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. The compound 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, a sophisticated building block, is emblematic of modern medicinal chemistry, featuring a trifluoromethyl group to enhance metabolic stability and a benzoic acid moiety for further synthetic manipulation.[1][2] Its purity is paramount, as even trace impurities can lead to aberrant biological results, side-reaction cascades, or failed scale-up campaigns.
This guide provides an in-depth, comparative framework for validating the purity of this specific molecule. We will eschew a simplistic, one-size-fits-all approach, instead embracing an orthogonal validation strategy. This principle dictates that a compound's purity should be assessed by multiple analytical techniques that rely on different physicochemical principles. This ensures that impurities which are "invisible" to one method are reliably detected by another, providing a comprehensive and trustworthy purity profile. We will explore the workhorse techniques of chromatography (HPLC, LC-MS), the definitive structural insight of spectroscopy (NMR), and the classical robustness of thermal analysis (Melting Point).
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Rationale: HPLC is the cornerstone of purity determination for small molecules in the pharmaceutical industry.[3] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The decision to use a C18 (octadecylsilyl) stationary phase is based on the molecule's significant hydrophobic character, derived from its two aromatic rings. However, the presence of the polar hydroxyl and carboxylic acid groups necessitates careful mobile phase control. The addition of an acid (e.g., formic or trifluoroacetic acid) to the mobile phase is critical. This suppresses the ionization of the carboxylic acid group, ensuring the molecule is in a single, neutral form, which prevents peak tailing and results in sharp, symmetrical peaks essential for accurate quantification.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (Aromatic compounds typically absorb well at this wavelength, but a full UV scan is recommended for optimization).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.
Data Interpretation & Trustworthiness
The primary output is a chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A high-purity sample (>98%) will show a single, predominant peak. Any other peaks represent impurities. These could include unreacted starting materials, reagents, or by-products from the synthesis. The gradient method is designed to be a "catch-all," eluting both more polar and more non-polar impurities than the target compound.
Workflow Visualization
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation
Expertise & Rationale: While HPLC-UV provides quantitative data on purity, it offers no structural information about the impurities. LC-MS is the essential orthogonal technique that addresses this gap.[4][5] By coupling the separation power of LC with the detection power of mass spectrometry, we can confirm the molecular weight of the main peak and obtain the molecular weights of any impurities. For a molecule containing a trifluoromethyl group and aromatic rings, Electrospray Ionization (ESI) in negative mode is the logical choice. The acidic proton of the carboxylic acid is easily lost, forming a stable [M-H]⁻ ion, which is readily detected by the mass spectrometer.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a single quadrupole or more advanced (e.g., Q-TOF) mass spectrometer with an ESI source.
-
LC Method: The same LC method as described in the HPLC section can be used directly, as formic acid is a volatile buffer compatible with MS.
-
MS Detector Settings (Example):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
Scan Range: m/z 100-500.
-
Data Interpretation & Trustworthiness
The expected molecular weight of this compound (C₁₄H₉F₃O₃) is 298.22 g/mol . In ESI negative mode, the primary ion observed should be the [M-H]⁻ ion at m/z 297.2 .
-
Confirm Identity: The main peak in the total ion chromatogram (TIC) should correspond to the main peak in the UV chromatogram and have a mass of m/z 297.2.
-
Identify Impurities: Any smaller peaks in the chromatogram can be analyzed for their mass. This data is invaluable for troubleshooting synthesis, allowing for the identification of potential starting materials or by-products. For example, the loss of the trifluoromethyl group or the presence of a precursor molecule would be immediately apparent.
Workflow Visualization
NMR Spectroscopy: The Definitive Structural Proof
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural characterization of an organic molecule.[3] While HPLC and LC-MS can suggest purity and identity, only NMR confirms the precise arrangement of atoms and the connectivity of the carbon-hydrogen framework. For purity assessment, ¹H NMR is particularly powerful. Every chemically distinct proton in the molecule gives a signal, and the area under that signal (integration) is directly proportional to the number of protons it represents. Impurities with proton-containing structures will produce their own distinct signals, which can often be identified and even quantified using a certified internal standard (a technique known as qNMR).[6]
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it readily dissolves the compound and allows for the observation of the exchangeable protons from the hydroxyl (-OH) and carboxylic acid (-COOH) groups.
-
Internal Standard: Add a known amount of a certified reference material (e.g., maleic acid or dimethyl sulfone) if quantitative analysis (qNMR) is desired.
-
Acquisition: Acquire a standard ¹H NMR spectrum, ensuring a sufficient relaxation delay (e.g., D1 = 5 seconds) for accurate integration.
Data Interpretation & Trustworthiness
The ¹H NMR spectrum should be consistent with the structure of this compound.
-
Aromatic Region (approx. 7.0-8.0 ppm): A complex pattern of signals corresponding to the 7 aromatic protons.
-
Exchangeable Protons (>9.0 ppm): Two broad singlets corresponding to the -OH and -COOH protons. Their chemical shift can be variable.
-
Integration: The relative integration of the aromatic protons should sum to 7.
-
Purity: The spectrum should be clean, with no unassignable signals. The presence of signals from solvents used in the synthesis (e.g., ethyl acetate, hexane) or from unreacted starting materials would be clear indicators of impurity. By comparing the integral of a known impurity peak to the integral of a product peak, its concentration can be estimated.
Melting Point Analysis: A Classic Indicator of Purity
Expertise & Rationale: Melting point determination is a classic, rapid, and inexpensive technique that provides a surprisingly robust indication of purity.[7][8] The underlying thermodynamic principle is that impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces.[9][10] Consequently, a pure crystalline compound will have a sharp, well-defined melting point range (typically < 2°C), whereas an impure sample will exhibit a depressed and broadened melting point range.[10][11] This method serves as an excellent, low-cost orthogonal check to the more sophisticated chromatographic and spectroscopic techniques.
Experimental Protocol: Capillary Melting Point
-
Sample Preparation: Ensure the synthesized compound is a completely dry, crystalline solid. Grind it into a fine powder.[8]
-
Loading: Tightly pack 2-3 mm of the powder into a glass capillary tube (sealed at one end).[7]
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[8]
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Data Interpretation & Trustworthiness
-
Sharp Range: A narrow melting range (e.g., 155-156°C) is indicative of high purity.
-
Broad/Depressed Range: A wide and lower-than-expected range (e.g., 148-153°C) strongly suggests the presence of impurities. This self-validating system provides a clear, albeit non-quantitative, assessment of purity.
Comparative Guide to Purity Validation Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases.[12] | Quantitative Purity (% Area), Retention Time. | Highly quantitative, robust, high throughput. | Provides no structural information on impurities. |
| LC-MS | Chromatographic separation followed by mass analysis.[4] | Molecular Weight of Product & Impurities. | Confirms identity, helps identify unknowns.[5] | Response factors can vary, making it less quantitative than UV. |
| ¹H NMR | Nuclear spin transitions in a magnetic field.[3] | Definitive Structure, Quantitative Purity (qNMR). | Gold standard for structural confirmation, detects non-chromophoric impurities. | Lower sensitivity than HPLC, requires more sample. |
| Melting Point | Disruption of crystal lattice by impurities.[10] | Qualitative Purity (indicated by range sharpness). | Fast, inexpensive, requires minimal equipment.[7][8] | Non-quantitative, only applicable to crystalline solids. |
Conclusion
Validating the purity of a critical synthetic intermediate like this compound is a non-negotiable step in the research and development pipeline. No single analytical technique is sufficient. A robust and trustworthy purity assessment is achieved only through an orthogonal approach. By combining the quantitative power of HPLC , the impurity identification capability of LC-MS , the definitive structural verification of NMR , and the rapid qualitative check of melting point analysis , a scientist can have the highest degree of confidence in the quality of their material. This multi-faceted approach ensures that the data generated in subsequent biological or chemical applications is built on a foundation of unimpeachable scientific integrity.
References
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Using Melting Point To Determine Purity of Crystalline Solids | PDF - Scribd. Available at: [Link]
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What is Melting Point? - Mettler Toledo. Available at: [Link]
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HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column - HELIX Chromatography. Available at: [Link]
-
Purity and Identification of Solids Using Melting Points - Portland State University. Available at: [Link]
-
2.1: Melting Point Analysis - Chemistry LibreTexts. Available at: [Link]
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How Do You Accurately Measure Melting Points For Purity Analysis? - YouTube. Available at: [Link]
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Chromatographic separations of aromatic carboxylic acids - PlumX. Available at: [Link]
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Small Molecule Drug Characterization and Purity Analysis - Agilent. Available at: [Link]
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Identity and Purity - Small Molecules - Pacific BioLabs. Available at: [Link]
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Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies. Available at: [Link]
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Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]
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Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]
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2023-03-29-qnmr-octad - BIPM. Available at: [Link]
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Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. Available at: [Link]
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Applications of fluorine-containing amino acids for drug design - PubMed. Available at: [Link]
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cross-reactivity studies of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
An objective, data-driven comparison of a compound's activity is crucial for its development. This guide outlines a comprehensive strategy for evaluating the cross-reactivity of the novel compound 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid. Given the limited publicly available data on this specific molecule, we will proceed by establishing a hypothesized primary target based on its structural motifs and then detail a rigorous experimental plan to assess its selectivity.
This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to conduct a thorough cross-reactivity study. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and present data in a clear, comparative format.
Compound Rationale and Hypothesized Target
The structure of this compound contains key pharmacophores that suggest a potential interaction with enzymes involved in the inflammatory cascade. Specifically, the benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and the trifluoromethylphenyl group is known to contribute to the selectivity of certain COX-2 inhibitors.
Based on these structural alerts, we hypothesize that the primary target of this compound is Cyclooxygenase-2 (COX-2) . The central goal of this guide is, therefore, to design a study that not only confirms its activity against COX-2 but, more critically, quantifies its selectivity against the closely related isoform, Cyclooxygenase-1 (COX-1) , and other potential off-targets. Unwanted inhibition of COX-1 is associated with gastrointestinal side effects, making selectivity a critical parameter for drug development.
Experimental Workflow for Selectivity Profiling
A robust cross-reactivity study begins with ensuring the identity and purity of the test compound and then progresses through a tiered screening approach. The workflow below outlines the essential stages for a comprehensive evaluation.
Caption: Workflow for Cross-Reactivity Assessment.
Detailed Experimental Protocols
The following protocols are essential for executing the selectivity profiling outlined above.
Protocol 1: Compound Quality Control via HPLC
Rationale: This protocol ensures that the observed biological activity is due to the compound of interest and not impurities. A purity level of >95% is standard for in vitro assays.
-
Step 1: Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 10 µg/mL in the mobile phase.
-
Step 2: HPLC System & Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Step 3: Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used. For example, start with 10% acetonitrile and ramp to 90% over 20 minutes.
-
Step 4: Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution.
-
Step 5: Analysis: Integrate the area of all peaks. The purity is calculated as (Area of main peak / Total area of all peaks) x 100.
Protocol 2: COX-1/COX-2 Enzymatic Inhibition Assay
Rationale: This head-to-head assay directly measures the compound's ability to inhibit the enzymatic activity of the target (COX-2) versus the key off-target (COX-1). The use of a chromogenic substrate allows for a straightforward spectrophotometric readout.
-
Step 1: Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (substrate) and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate).
-
-
Step 2: Compound Dilution: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.
-
Step 3: Assay Plate Setup: In a 96-well plate, add the assay buffer, heme cofactor, the enzyme (either COX-1 or COX-2), and the diluted test compound or vehicle control (DMSO).
-
Step 4: Incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Step 5: Reaction Initiation: Add the arachidonic acid/TMPD solution to all wells to start the reaction.
-
Step 6: Measurement: Immediately measure the change in absorbance at 590 nm over 5 minutes using a plate reader. The rate of color development is proportional to enzyme activity.
-
Step 7: Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Data Analysis
The primary output of the cross-reactivity study is a quantitative comparison of the compound's potency against different targets. The data should be summarized in a clear, tabular format.
| Compound | Target | IC₅₀ (nM) [Hypothetical Data] | Selectivity Index (SI) |
| This compound | COX-2 | 50 | 200 |
| COX-1 | 10,000 | ||
| Celecoxib (Control) | COX-2 | 40 | 190 |
| COX-1 | 7,600 | ||
| Ibuprofen (Control) | COX-2 | 13,000 | 0.4 |
| COX-1 | 5,000 |
Selectivity Index (SI) is a critical metric calculated as: SI = IC₅₀ (Off-Target) / IC₅₀ (Primary Target). A higher SI value indicates greater selectivity for the primary target. In this hypothetical example, the compound demonstrates high selectivity for COX-2 over COX-1, comparable to the known selective inhibitor Celecoxib.
Mechanistic Context: The Arachidonic Acid Pathway
Understanding where the primary and secondary targets function provides crucial context for interpreting cross-reactivity data. The diagram below illustrates the arachidonic acid cascade, highlighting the roles of COX-1, COX-2, and another related enzyme, 5-Lipoxygenase (5-LOX), which represents a potential next-level off-target to investigate.
Caption: Simplified Arachidonic Acid Signaling Pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial cross-reactivity profiling of this compound. Based on its structure, we hypothesize a selective inhibitory action on COX-2. The provided protocols for compound validation and enzymatic assays form the basis of a robust screening cascade.
Positive results from this initial study—namely, high potency against COX-2 and a strong selectivity index against COX-1—would warrant further investigation. Subsequent steps should include cell-based assays to confirm activity in a more physiological context, followed by broader screening against a panel of kinases and G-protein coupled receptors (GPCRs) to uncover any unexpected off-target activities that could impact future development. This systematic approach ensures a thorough understanding of the compound's selectivity profile, a critical step in the journey from a chemical entity to a potential therapeutic agent.
References
-
General Principles of Selectivity Profiling: Bowes, J., Brown, A.J., Hamon, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]
-
COX-2 Inhibition and NSAIDs: Vane, J.R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. Available at: [Link]
The Trifluoromethylphenyl Benzoic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF3), in particular, is a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. When appended to the versatile benzoic acid framework, the resulting trifluoromethylphenyl benzoic acid derivatives present a rich field for structure-activity relationship (SAR) exploration across a spectrum of therapeutic targets. This guide provides an in-depth, comparative analysis of the SAR of this important chemical class, grounded in experimental data and established scientific principles.
The Trifluoromethylphenyl Benzoic Acid Core: Understanding the Fundamentals
The trifluoromethylphenyl benzoic acid scaffold consists of two key pharmacophoric elements: the benzoic acid moiety and the trifluoromethyl-substituted phenyl ring. The interplay between these two components dictates the overall biological activity of the molecule.
-
The Benzoic Acid Moiety: The carboxylic acid group is a crucial hydrogen bond donor and acceptor, frequently engaging in vital interactions within the active sites of enzymes and receptors.[1] Its acidic nature also influences the compound's solubility and overall pharmacokinetic profile.
-
The Trifluoromethylphenyl Ring: The CF3 group is a strong electron-withdrawing group, which can significantly impact the electronic properties of the phenyl ring and the acidity of the carboxylic acid.[1] More importantly, the CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its metabolic stability by blocking sites susceptible to enzymatic degradation.
The relative positions of the trifluoromethyl group and the benzoic acid, as well as other substitutions on both rings, provide a vast chemical space for optimization of potency, selectivity, and drug-like properties.
Comparative SAR Analysis: A Tale of Two Rings
The following sections delve into the specific SAR trends observed for trifluoromethylphenyl benzoic acid derivatives across different biological targets. The data presented is a synthesis of findings from multiple studies and is intended to guide the rational design of novel therapeutic agents.
Antibacterial Activity: Targeting Bacterial Cell Processes
Trifluoromethylphenyl benzoic acid derivatives have shown promise as antibacterial agents. SAR studies in this area have focused on optimizing the substitution patterns to enhance potency against various bacterial strains, including drug-resistant ones.
A key insight is that lipophilic substituents on the aniline moiety of pyrazole-linked trifluoromethylphenyl benzoic acids can significantly improve antibacterial activity.[2] For instance, the introduction of alkyl or halogen groups can lead to a marked increase in potency.
Table 1: Comparative Antibacterial Activity of 3,5-bis(Trifluoromethyl)phenyl-Substituted Pyrazole Benzoic Acid Derivatives [2]
| Compound ID | R-Group on Aniline | MIC (µg/mL) against S. aureus |
| 1 | H | 2 |
| 2 | 4-Methyl | 1 |
| 3 | 4-Ethyl | 1 |
| 7 | 3-Fluoro | 2 |
| 8 | 4-Fluoro | 1 |
| 9 | 4-Chloro | 1 |
| 10 | 3-Bromo | 1 |
| 11 | 4-Bromo | 1 |
| 12 | 4-COOH | >32 |
| 13 | 3-COOH | >32 |
Key SAR Insights:
-
Lipophilicity is Key: The unsubstituted aniline derivative (Compound 1) shows moderate activity, while the introduction of lipophilic alkyl (Compounds 2, 3) and halogen (Compounds 8, 9, 10, 11) groups at the para-position of the aniline ring enhances potency.
-
Positional Isomers Matter: A 4-fluoro substituent (Compound 8) is slightly more potent than a 3-fluoro substituent (Compound 7).
-
Polar Groups are Detrimental: The introduction of a polar carboxylic acid group on the aniline ring (Compounds 12, 13) completely abolishes antibacterial activity, highlighting the importance of maintaining overall lipophilicity for this class of compounds to effectively penetrate bacterial cells.
Caption: Influence of substituents on antibacterial activity.
Enzyme Inhibition: Targeting Key Pathological Pathways
Trifluoromethylphenyl benzoic acids have been investigated as inhibitors of various enzymes implicated in disease, including aldo-keto reductase 1C3 (AKR1C3), which is involved in cancer and inflammatory disorders.
SAR studies on flufenamic acid analogs, where the position of the trifluoromethyl and carboxylic acid groups are varied, have provided valuable insights into achieving both potency and selectivity.
Table 2: Comparative Inhibitory Activity of Flufenamic Acid Analogs against AKR1C3 and AKR1C2 [3]
| Compound ID | A-Ring Substitution | B-Ring Substitution | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity (AKR1C2/AKR1C3) |
| 1a (Flufenamic acid) | 2-COOH | 3-CF3 | 57 | 270 | 4.7 |
| 1c | 3-COOH | 4-CF3 | 60 | >10000 | >167 |
| 2a | 2-COOH | 3-SF5 | 57 | 270 | 4.7 |
| 2c | 3-COOH | 4-SF5 | 35 | 20000 | 571 |
Key SAR Insights:
-
Carboxylic Acid Position is Crucial for Selectivity: Moving the carboxylic acid from the ortho position (as in flufenamic acid, 1a ) to the meta position (1c ) dramatically increases selectivity for AKR1C3 over the related isoform AKR1C2.[3]
-
Bioisosteric Replacement of CF3: Replacing the trifluoromethyl group with the pentafluorosulfanyl (SF5) group (2a , 2c ) can maintain or even enhance potency. The SF5 group is a bioisostere of the CF3 group with similar electronic properties but a different steric profile.
-
Combined Modifications for Optimal Profile: The combination of a meta-carboxylic acid and a para-pentafluorosulfanyl group (2c ) results in a highly potent and selective AKR1C3 inhibitor.[3]
Caption: Key modifications for enhancing AKR1C3 inhibition.
Experimental Protocols: Ensuring Scientific Rigor
The trustworthiness of SAR studies hinges on the robustness and reproducibility of the experimental methods employed. This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of trifluoromethylphenyl benzoic acid derivatives, based on established protocols.
General Synthesis of Trifluoromethylphenyl Benzoic Acids
A common route for the synthesis of trifluoromethylphenyl benzoic acids involves a Grignard reaction followed by carboxylation. The following protocol is a representative example for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.[4]
Experimental Workflow: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid
Caption: Synthetic workflow for 3,5-bis(trifluoromethyl)benzoic acid.
Step-by-Step Protocol:
-
Grignard Reagent Formation: To a flask containing magnesium turnings and anhydrous tetrahydrofuran (THF), slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in THF to initiate the Grignard reaction. Heat the mixture at reflux to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution to -45 °C and introduce carbon dioxide gas while maintaining the temperature.
-
Acidic Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Biological Evaluation Protocols
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay measures the ability of the test compounds to inhibit the activity of the AKR1C3 enzyme.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the AKR1C3 enzyme, a suitable substrate (e.g., a prostaglandin), and the cofactor NADPH in a buffer solution.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., 37 °C).
-
Detection: Monitor the decrease in NADPH absorbance at 340 nm over time, which is proportional to the enzyme activity.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Conclusion and Future Directions
The trifluoromethylphenyl benzoic acid scaffold is a versatile and promising platform for the development of novel therapeutic agents. The strategic placement of the trifluoromethyl group and other substituents on both the phenyl and benzoic acid rings allows for the fine-tuning of biological activity and pharmacokinetic properties. The SAR insights presented in this guide, coupled with the detailed experimental protocols, provide a solid foundation for researchers to design and synthesize new analogs with improved potency, selectivity, and drug-like characteristics.
Future research in this area should focus on exploring a wider range of biological targets and employing computational modeling techniques to further refine the SAR and guide the design of next-generation drug candidates. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across various disease areas.
References
-
Singh, N., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5159. [Link]
-
Broo, A., et al. (2015). Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. Bioorganic & Medicinal Chemistry Letters, 25(22), 5294-5297. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, a halogenated aromatic carboxylic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem from chemical contamination.
The principles outlined herein are grounded in established best practices for chemical waste management and are informed by safety data for structurally similar compounds. Due to the trifluoromethyl group, this compound is classified as a halogenated organic compound, necessitating specific disposal considerations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Anticipated Hazards:
-
Skin and Eye Irritation: Substituted benzoic acids are often irritating to the skin and can cause serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][3][6][7]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.[8][9] Halogenated organic compounds are subject to specific waste disposal regulations.[10][11][12][13]
This risk assessment dictates the necessity for stringent personal protective equipment (PPE) and specialized waste segregation.
Immediate Safety and Handling Precautions
All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][14]
The following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation.[3][15] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects against splashes that can cause serious eye damage.[1][3][7][15] |
| Protective Clothing | Chemical-resistant lab coat | Shields skin and personal clothing from spills.[15] |
| Respiratory Protection | NIOSH-approved respirator (if dust may be generated) | Prevents inhalation of irritating dust particles. Use is dictated by a site-specific risk assessment.[15] |
Step-by-Step Disposal Protocol
The cornerstone of proper chemical disposal is meticulous waste segregation. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams.[10]
-
Solid Waste:
-
Collect all solid waste containing this compound, including residual amounts in original containers, contaminated spatulas, weigh boats, and contaminated PPE (gloves, etc.), in a designated, puncture-proof, and sealable container.[15][16]
-
This container must be clearly labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLID" and list the full chemical name: "this compound".[10]
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, collect it in a designated, leak-proof, and chemically compatible container.
-
This container must be clearly labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUID" . List all chemical constituents, including the full name of the benzoic acid derivative and all solvents with their approximate concentrations.
-
Crucially, do not mix with non-halogenated organic waste or inorganic waste streams like acids and bases. [10]
-
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.[16][17]
-
Control Ignition Sources: Eliminate any potential sources of ignition.[16][17]
-
Containment and Cleanup:
-
For solid spills, gently sweep or use a HEPA-filtered vacuum to collect the material, avoiding dust generation.[16][17] Moisten the material slightly if necessary to prevent it from becoming airborne.[16]
-
Place all collected spill material and contaminated cleaning supplies into the designated halogenated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and bases.[14][17]
-
Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[15] This ensures the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations, likely via high-temperature incineration.[10][18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and compliant management of this compound waste, upholding the highest standards of scientific responsibility and environmental stewardship.
References
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Benchchem. Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals. 15
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Benchchem. Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals. 19
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ReAgent. SDS of Benzoic Acid: Important Data and Information Collected.
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New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
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University of Wisconsin-Madison. Hazardous Waste Segregation.
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Lab Alley. Benzoic Acid Crystal 99.5% Lab Grade - SAFETY DATA SHEET.
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Brenntag. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
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VelocityEHS. Benzoic Acid – Uses and Safety.
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Fisher Scientific. SAFETY DATA SHEET.
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Echemi. 3-Hydroxy-2,4,5-trifluorobenzoic acid SDS, 116751-24-7 Safety Data Sheets.
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Thermo Fisher Scientific. SAFETY DATA SHEET.
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Fisher Scientific. SAFETY DATA SHEET.
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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PubChem. Trifluoromethane.
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TCI Chemicals. SAFETY DATA SHEET.
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TCI Chemicals. SAFETY DATA SHEET.
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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Boston University. Chemical Waste Management Guide.
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ACS Publications. The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment.
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CDH Fine Chemical. p-HYDROXY BENZOIC ACID CAS NO 99-96-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
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Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
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Navigating the Safe Handling of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid: A Guide to Personal Protective Equipment and Disposal
For professionals engaged in the dynamic fields of research, science, and drug development, the meticulous management of chemical reagents is not merely a procedural formality but a cornerstone of laboratory safety and experimental integrity. This guide provides a comprehensive operational plan for the safe handling and disposal of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, a compound that, while valuable in synthesis, necessitates a thorough understanding of its potential hazards. By grounding our protocols in established safety data for structurally analogous compounds, we can construct a robust framework for minimizing risk and ensuring a secure working environment.
Hazard Assessment: Understanding the Risk Profile
Based on this comparative analysis, it is prudent to handle this compound as a substance that can cause:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][3][4]
-
Serious Eye Irritation/Damage: The compound is likely to cause significant eye irritation, and potentially damage, upon contact.[1][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][4][6]
These hazards are the primary drivers for the specific personal protective equipment (PPE) recommendations that follow.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. A multi-layered approach ensures comprehensive protection.[7][8]
| Hazard | Potential Effect | Required PPE | Rationale |
| Skin Contact | Irritation, redness, inflammation | Chemical-resistant gloves (e.g., nitrile), lab coat | Prevents direct contact with the skin.[2][3] |
| Eye Contact | Serious irritation, potential for damage | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes or dust.[3][9] |
| Inhalation | Respiratory tract irritation | Use in a chemical fume hood; respirator if dust is generated | Minimizes the concentration of airborne particles.[2] |
Step-by-Step PPE Protocol:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile, at all times when handling the compound.[10] Inspect gloves for any signs of degradation or perforation before use. After handling, remove gloves using a technique that avoids skin contamination and dispose of them in a designated waste container.[11]
-
Eye and Face Protection: At a minimum, wear safety glasses with side shields.[12] If there is a risk of splashing or significant dust generation, upgrade to chemical splash goggles. A face shield worn over safety glasses provides an additional layer of protection.[9]
-
Protective Clothing: A standard laboratory coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination.[2]
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to control exposure to dust. If a fume hood is not available or if significant dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter may be necessary.[10]
Operational Plan: From Handling to Disposal
A systematic workflow is essential for maintaining a safe laboratory environment. The following protocols provide a step-by-step guide for the handling and disposal of this compound.
Handling Protocol:
-
Preparation: Before handling, ensure that the work area, preferably within a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section.
-
Weighing and Transfer: When weighing the solid compound, use a spatula to carefully transfer the material. Avoid creating dust. If any material is spilled, follow the spill cleanup procedure outlined below.
-
Post-Handling: After handling is complete, decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.[1][3]
Disposal Plan:
The disposal of this compound and its contaminated waste must be managed as hazardous chemical waste.[2][13]
-
Waste Segregation:
-
Solid Waste: Collect any unused solid compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) in a clearly labeled, sealed, and puncture-proof hazardous waste container.[2]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, appropriately labeled hazardous waste container.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][11] Do not dispose of this chemical down the drain or in the regular trash.[2]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Small Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[11] Clean the spill area with an appropriate solvent and then wash with soap and water. All cleanup materials should be disposed of as hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Unisafe. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. leelinework.com [leelinework.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. angenechemical.com [angenechemical.com]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
